molecular formula ClCr+ B13735062 Chromium(2+);chloride

Chromium(2+);chloride

Cat. No.: B13735062
M. Wt: 87.45 g/mol
InChI Key: GHMJNUSJLFPIFG-UHFFFAOYSA-M
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Description

Chromium(2+);chloride is a useful research compound. Its molecular formula is ClCr+ and its molecular weight is 87.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

ClCr+

Molecular Weight

87.45 g/mol

IUPAC Name

chromium(2+);chloride

InChI

InChI=1S/ClH.Cr/h1H;/q;+2/p-1

InChI Key

GHMJNUSJLFPIFG-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[Cr+2]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anhydrous Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous chromium(II) chloride (CrCl₂), a critical reagent in organic synthesis and a precursor for various organometallic compounds, demands rigorous anhydrous and oxygen-free conditions for its successful preparation. This technical guide provides an in-depth overview of the principal methods for the synthesis of anhydrous CrCl₂, including high-temperature reduction of chromium(III) chloride with hydrogen, chemical reduction using metallic zinc, and the treatment of chromium(II) acetate (B1210297) with hydrogen chloride. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific applications.

Introduction

Chromium(II) chloride, also known as chromous chloride, is a white, hygroscopic solid when in its pure anhydrous state, though commercial samples often appear gray or green.[1] Its utility as a potent reducing agent is well-established in various chemical transformations, most notably in the Nozaki-Hiyama-Kishi reaction for the formation of carbon-carbon bonds. The synthesis of anhydrous CrCl₂ is challenging due to the high propensity of Cr(II) to be oxidized by air and the tendency of hydrated chromium chlorides to form oxides or oxychlorides upon heating. This guide details the most common and effective laboratory-scale methods for the preparation of this valuable anhydrous compound.

Synthesis Methodologies

The successful synthesis of anhydrous chromium(II) chloride hinges on the careful selection of a suitable precursor and the stringent exclusion of air and moisture. The primary starting material for most methods is anhydrous chromium(III) chloride (CrCl₃).

Preparation of Anhydrous Chromium(III) Chloride Precursor

A common and effective method for preparing anhydrous CrCl₃ is the dehydration of its hydrated form using thionyl chloride (SOCl₂).

Experimental Protocol: Dehydration of CrCl₃·6H₂O

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend finely pulverized hydrated chromium(III) chloride (e.g., 100 g) in thionyl chloride (e.g., 325 ml).[2]

  • Gently reflux the mixture on a water bath for a minimum of six hours, or until the evolution of hydrogen chloride gas ceases. The color of the solid will transition from green to violet.[2]

  • After cooling, distill off the excess thionyl chloride.

  • Remove the remaining traces of thionyl chloride by heating the solid on a water bath in a stream of dry air, followed by heating under reduced pressure.[2]

  • The resulting violet, anhydrous CrCl₃ should be stored in a tightly sealed container in a desiccator.

Method 1: Reduction of Chromium(III) Chloride with Hydrogen Gas

This method involves the high-temperature, gas-phase reduction of anhydrous CrCl₃ to CrCl₂.

Reaction: 2 CrCl₃(s) + H₂(g) → 2 CrCl₂(s) + 2 HCl(g)[1]

Experimental Protocol:

  • Place a porcelain boat containing anhydrous CrCl₃ into a quartz or porcelain tube situated within a tube furnace.

  • Purge the system with a stream of dry, inert gas (e.g., argon or nitrogen) to remove air.

  • Introduce a steady flow of dry hydrogen gas.

  • Heat the furnace to 500 °C and maintain this temperature for several hours.[1]

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen gas.

  • Once at room temperature, switch the gas flow back to an inert gas to purge the system of hydrogen.

  • The resulting white to grayish anhydrous CrCl₂ should be collected and stored under an inert atmosphere.

// Nodes A [label="Anhydrous CrCl₃ in\nPorcelain Boat", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Place in Tube Furnace", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Purge with Inert Gas", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Introduce H₂ Gas", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Heat to 500°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Cool under H₂", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Purge with Inert Gas", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Collect Anhydrous CrCl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: Workflow for the Synthesis of Anhydrous CrCl₂ via H₂ Reduction.

Method 2: Reduction of Chromium(III) Chloride with Zinc

This laboratory-scale method utilizes zinc metal to reduce CrCl₃ to CrCl₂. While often used to generate aqueous solutions of CrCl₂, the anhydrous solid can be prepared with careful control of conditions.

Reaction: 2 CrCl₃(s) + Zn(s) → 2 CrCl₂(s) + ZnCl₂(s)[1]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, add anhydrous chromium(III) chloride and a stoichiometric amount of zinc powder.

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. The use of THF is to facilitate the reaction, as anhydrous CrCl₃ can be solubilized with the aid of zinc dust to form a CrCl₃(THF)₃ complex.[3][4]

  • Stir the suspension at room temperature. The reaction progress can be monitored by the color change from the violet of CrCl₃ to the blue of the Cr(II) species in solution, and finally to the gray precipitate of CrCl₂.

  • After the reaction is complete, the solid product can be isolated by filtration under an inert atmosphere.

  • Wash the solid with anhydrous THF to remove the soluble zinc chloride-THF complex, followed by a wash with a non-coordinating volatile solvent like anhydrous pentane (B18724) or hexane.

  • Dry the product under vacuum to yield anhydrous chromium(II) chloride.

// Nodes A [label="Anhydrous CrCl₃ + Zn Powder\nin Schlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Stir at Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Filter under Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Wash with Anhydrous THF\nand Hexane", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Dry under Vacuum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Collect Anhydrous CrCl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: Workflow for the Synthesis of Anhydrous CrCl₂ via Zinc Reduction.

Method 3: Synthesis from Chromium(II) Acetate

This method involves the preparation of chromium(II) acetate as an intermediate, which is then converted to chromium(II) chloride.

Reaction: Cr₂(OAc)₄(H₂O)₂(s) + 4 HCl(g) → 2 CrCl₂(s) + 4 AcOH(g) + 2 H₂O(g)[1]

Experimental Protocol - Part A: Synthesis of Chromium(II) Acetate Hydrate (B1144303) [5]

  • In a flask, dissolve chromium(III) chloride hexahydrate (e.g., 30 g) in water (e.g., 35 ml).

  • Add granulated zinc (e.g., 15 g) and concentrated hydrochloric acid (e.g., 35 ml) while maintaining a positive pressure of an inert gas (e.g., carbon dioxide or nitrogen). Keep the flask in a cold water bath to manage the exothermic reaction.[5]

  • The solution will turn from green (Cr(III)) to blue (Cr(II)).

  • Under a continuous inert gas flow, transfer the blue solution via a cannula into a saturated solution of sodium acetate. A bright red precipitate of chromium(II) acetate hydrate will form immediately.[5]

  • Cool the mixture in an ice bath and then filter the red solid under an inert atmosphere.

  • Wash the precipitate with deoxygenated water, followed by ethanol (B145695) and then ether.[5]

Experimental Protocol - Part B: Conversion to Anhydrous Chromium(II) Chloride

  • Place the freshly prepared and dried chromium(II) acetate hydrate in a reaction tube suitable for heating under a gas flow.

  • Heat the solid gently under a stream of dry hydrogen chloride gas. Anhydrous HCl is crucial to prevent the formation of hydrated products.

  • The reaction will produce volatile acetic acid and water, which will be carried away by the gas stream, leaving behind anhydrous chromium(II) chloride.

  • Once the reaction is complete (cessation of acetic acid evolution), cool the apparatus to room temperature under a flow of dry inert gas.

  • Collect and store the anhydrous CrCl₂ in an inert atmosphere.

// Nodes CrCl3 [label="CrCl₃·6H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(Zn / HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrII_aq [label="Aqueous Cr²⁺ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\n(NaOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrOAc [label="Cr₂(OAc)₄(H₂O)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction with\nAnhydrous HCl(g)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrCl2 [label="Anhydrous CrCl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CrCl3 -> Reduction; Reduction -> CrII_aq; CrII_aq -> Precipitation; Precipitation -> CrOAc; CrOAc -> Reaction; Reaction -> CrCl2; } caption: Synthesis Pathway via Chromium(II) Acetate Intermediate.

Data Presentation: Comparison of Synthesis Methods

FeatureMethod 1: H₂ ReductionMethod 2: Zinc ReductionMethod 3: From Cr(II) Acetate
Starting Material Anhydrous CrCl₃Anhydrous CrCl₃CrCl₃·6H₂O
Primary Reagents H₂ gasZn powder, Anhydrous THFZn, HCl, NaOAc, Anhydrous HCl gas
Reaction Temperature 500 °CRoom TemperatureRoom Temp (Part A), Elevated Temp (Part B)
Typical Yield High (approaching quantitative)Moderate to HighModerate (multi-step)
Purity of Product High (impurities are volatile)Good (ZnCl₂ is a byproduct)Good (byproducts are volatile)
Key Challenges Requires high-temperature setup and handling of flammable H₂ gasRequires strictly anhydrous conditions and inert atmosphere techniquesMulti-step process, handling of air-sensitive intermediate

Conclusion

The synthesis of anhydrous chromium(II) chloride can be achieved through several methods, each with its own set of advantages and challenges. The high-temperature reduction of chromium(III) chloride with hydrogen offers a route to a high-purity product but requires specialized equipment. The reduction with zinc in an anhydrous solvent is a more accessible laboratory method but necessitates rigorous inert atmosphere techniques to prevent oxidation and manage byproducts. The synthesis via a chromium(II) acetate intermediate is a reliable multi-step process that avoids high temperatures for the final conversion but requires careful handling of the air-sensitive acetate. The choice of method will ultimately depend on the available equipment, the scale of the synthesis, and the desired purity of the final product. For all methods, the successful isolation of anhydrous CrCl₂ is critically dependent on the exclusion of air and moisture.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(II) chloride (CrCl₂), also known as chromous chloride, is a versatile and reactive inorganic compound with significant applications in chemical synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its preparation, and its role in key organic reactions. The information is tailored for professionals in research, and drug development who require a thorough understanding of this important reagent.

Physical Properties

Chromium(II) chloride is a hygroscopic solid that exists in both anhydrous and hydrated forms. The anhydrous form is a white, crystalline solid, though it often appears grayish or greenish due to trace impurities.[1] Upon contact with water, it readily dissolves to form a characteristic bright blue solution of the tetrahydrate.[1] It is insoluble in alcohol and ether.[1][2]

Data Presentation: Physical Properties of Chromium(II) Chloride
PropertyAnhydrous Chromium(II) ChlorideChromium(II) Chloride Tetrahydrate
Chemical Formula CrCl₂CrCl₂(H₂O)₄
Molar Mass 122.90 g/mol [1]194.96 g/mol
Appearance White to grey/green crystalline powder[1]Blue solid[1]
Melting Point 824 °C (1515 °F; 1097 K)[1]51 °C (decomposes)[1]
Boiling Point 1302 °C (2376 °F; 1575 K)[1]Decomposes
Density 2.88 g/cm³ (at 24 °C)[1]-
Crystal Structure Orthorhombic[1]Monoclinic[1]
Space Group Pnnm[1]P2₁/c[1]
Data Presentation: Solubility of Chromium(II) Chloride
SolventSolubility
Water Soluble[1]
Ethanol Insoluble[1]
Diethyl Ether Insoluble[1]
Concentrated HCl Almost insoluble[3]

Chemical Properties

The chemistry of chromium(II) chloride is dominated by the strong reducing nature of the Cr²⁺ ion. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating a strong tendency for Cr²⁺ to be oxidized to the more stable Cr³⁺ state.[1] This property makes it a valuable reagent in both inorganic and organic synthesis.

Reactivity with Air and Water : Chromium(II) chloride is highly sensitive to air and moisture. In moist air, it is rapidly oxidized to chromium(III) species.[3] While stable in dry air, prolonged storage of its aqueous solutions can lead to the evolution of hydrogen gas due to the reduction of water, which can cause a pressure buildup in sealed containers.[3]

Coordination Chemistry : Chromium(II) chloride serves as a precursor for a variety of chromium(II) coordination complexes. The anhydrous form has an orthorhombically distorted rutile structure where the Cr²⁺ centers are octahedral, a distortion caused by the Jahn-Teller effect.[1] The tetrahydrate consists of approximately octahedral [Cr(H₂O)₄Cl₂] molecules with four shorter Cr-O bonds and two longer, trans Cr-Cl bonds.[1]

Experimental Protocols

Synthesis of Anhydrous Chromium(II) Chloride

Anhydrous chromium(II) chloride can be prepared in the laboratory by the reduction of chromium(III) chloride.

Method 1: Reduction with Zinc Dust [4]

  • Materials :

    • Chromium(III) chloride (CrCl₃), 10 g

    • Zinc dust, 1.1 equivalents

    • Anhydrous Tetrahydrofuran (THF), 50 mL

    • Inert gas supply (Argon or Nitrogen)

    • Flask with a magnetic stir bar

  • Procedure :

    • Place 10 g of CrCl₃ into a flask equipped with a magnetic stir bar.

    • Add 50 mL of anhydrous THF to the flask.

    • Slowly add 1.1 equivalents of zinc dust to the suspension.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours.

    • The color of the suspension will change from the violet of CrCl₃ to the characteristic bright blue of Cr(II).

    • The resulting slurry containing anhydrous CrCl₂ can often be used directly in subsequent reactions.

Synthesis of Hydrated Chromium(II) Chloride

Hydrated chromium(II) chloride can be prepared by the reaction of chromium metal with hydrochloric acid.[1]

  • Materials :

    • Chromium powder

    • Concentrated hydrochloric acid

    • Inert gas supply (Argon or Nitrogen)

  • Procedure :

    • Carefully add chromium powder to concentrated hydrochloric acid under an inert atmosphere.

    • The reaction will produce a blue solution of hydrated chromium(II) chloride.

    • This solution can be used directly or the hydrated salt can be isolated by evaporation of the solvent under an inert atmosphere.

Mandatory Visualizations

G Workflow for the Synthesis of Anhydrous Chromium(II) Chloride cluster_prep Preparation cluster_reaction Reaction cluster_product Product CrCl3 Chromium(III) Chloride (CrCl₃) Reaction_Vessel Reaction Vessel under Inert Atmosphere (Ar/N₂) CrCl3->Reaction_Vessel Add Zn_dust Zinc Dust (Zn) Zn_dust->Reaction_Vessel Add THF Anhydrous THF THF->Reaction_Vessel Add Stirring Stir at Room Temperature (24-48 hours) Reaction_Vessel->Stirring CrCl2_slurry Anhydrous CrCl₂ Slurry in THF (Bright Blue) Stirring->CrCl2_slurry Formation of

Caption: Workflow for the synthesis of anhydrous chromium(II) chloride.

Role in Organic Synthesis

Chromium(II) chloride is a key reagent in several important carbon-carbon bond-forming reactions in organic synthesis, most notably the Nozaki-Hiyama-Kishi (NHK) reaction and the Takai olefination.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a chromium(II)-mediated and nickel(II)-catalyzed cross-coupling of an organic halide with an aldehyde to form an alcohol.[5] This reaction is highly chemoselective, tolerating a wide range of functional groups.[5]

Experimental Protocol for a Typical Nozaki-Hiyama-Kishi Reaction [4]

  • Materials :

    • Anhydrous Chromium(II) chloride (CrCl₂), 4.0 mmol

    • Nickel(II) chloride (NiCl₂), catalytic amount

    • Aldehyde, 1.0 mmol

    • Vinyl or aryl halide, 1.2 mmol

    • Anhydrous Dimethylformamide (DMF)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure :

    • In a flask under an inert atmosphere, suspend anhydrous CrCl₂ and a catalytic amount of NiCl₂ in anhydrous DMF.

    • Stir the suspension at room temperature.

    • Add the aldehyde and then the vinyl or aryl halide to the suspension.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting alcohol by flash column chromatography.

G Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction cluster_Cr Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RNiIIX->NiII Regeneration RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation Product_complex Product-Cr(III) Complex RCrIIIX->Product_complex Addition to Aldehyde Aldehyde R'CHO Aldehyde->RCrIIIX Product Alcohol Product Product_complex->Product Workup RX R-X (Vinyl/Aryl Halide) RX->Ni0 CrII 2 Cr(II)Cl₂ CrIII 2 Cr(III)Cl₃ CrII->CrIII Oxidation

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

The Takai Olefination

The Takai olefination is a reaction that converts aldehydes to vinyl iodides using iodoform (B1672029) (CHI₃) and chromium(II) chloride.[1] A key feature of this reaction is its high (E)-selectivity.

Safety Information

Chromium(II) chloride is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation. Due to its air and moisture sensitivity, it should be stored and handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.

References

Navigating the Solubility of Chromium(II) Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromium(II) chloride (CrCl₂) in organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize chromium compounds in their work.

Executive Summary

Solubility Profile of Chromium(II) Chloride

Anhydrous chromium(II) chloride is a white to grey/green crystalline solid that is highly hygroscopic and sensitive to air and moisture.[1][2] Its solubility is a critical factor in its application in various chemical reactions. The general principle of "like dissolves like" suggests that this ionic compound will have better solubility in polar solvents.[3]

Quantitative Data

Despite extensive literature searches, no specific quantitative solubility data for chromium(II) chloride in organic solvents was found. The absence of this information in publicly accessible databases and scientific papers underscores a notable data gap in the physical chemistry of this compound.

Qualitative Data Summary

The available qualitative solubility information for chromium(II) chloride in various organic solvents is summarized in the table below. This information is based on descriptive accounts in chemical literature and product data sheets.

SolventTypeQualitative SolubilityReferences
Tetrahydrofuran (THF)Polar AproticQuite Soluble[1]
AcetonitrilePolar AproticSoluble (forms complex)[4]
PyridinePolar AproticSoluble (forms complex)
Dimethylformamide (DMF)Polar AproticNo Data Available
Dimethyl Sulfoxide (DMSO)Polar AproticNo Data Available
EthanolPolar ProticInsoluble[4][5]
Diethyl EtherNonpolarInsoluble[4][5]
AcetonePolar AproticNo Data Available

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of chromium(II) chloride in an organic solvent. This method is robust and widely accepted for determining the solubility of a solid in a liquid. Given the air and moisture sensitivity of CrCl₂, all operations should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

Materials and Equipment
  • Anhydrous Chromium(II) Chloride (CrCl₂)

  • High-purity, anhydrous organic solvent of interest

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Analytical balance (± 0.0001 g)

  • Inert membrane filters (e.g., PTFE, 0.45 µm) and filtration apparatus

  • Drying oven or vacuum oven

  • Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, weighing bottles

  • Inert atmosphere glove box or Schlenk line

Step-by-Step Procedure
  • Solvent Preparation: Dispense a known volume (e.g., 25 mL) of the desired anhydrous organic solvent into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Sample Addition: Add an excess amount of anhydrous CrCl₂ to the solvent to ensure the formation of a saturated solution. The presence of undissolved solid is essential.

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker or on the magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for several hours to permit the excess solid to settle.

  • Filtration: Carefully and quickly filter the supernatant through a pre-weighed, dry filtration apparatus to remove all undissolved solid. This step should be performed rapidly to minimize temperature changes and solvent evaporation. Collect the clear, saturated filtrate in a pre-weighed, clean, and dry receiving flask.

  • Mass Determination of Filtrate: Weigh the receiving flask containing the filtrate to determine the total mass of the saturated solution.

  • Solvent Evaporation: Place the receiving flask containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the CrCl₂. The drying temperature should be well below the decomposition temperature of CrCl₂ and appropriate for the boiling point of the solvent under vacuum.

  • Drying to Constant Mass: Dry the residue (the dissolved CrCl₂) in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable margin (e.g., ± 0.0005 g).

  • Calculation of Solubility:

    • Mass of dissolved CrCl₂ = (Mass of flask + residue) - (Mass of empty flask)

    • Mass of solvent = (Mass of flask + filtrate) - (Mass of flask + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved CrCl₂ / Mass of solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of chromium(II) chloride.

G A Preparation (Under Inert Atmosphere) B Add excess CrCl2 to known volume of solvent A->B C Equilibration (Constant Temperature) B->C D Phase Separation (Settling of excess solid) C->D E Filtration of Supernatant D->E F Weigh Saturated Filtrate E->F G Solvent Evaporation (Vacuum Oven) F->G H Dry Residue to Constant Mass G->H I Calculation of Solubility H->I

Caption: Workflow for Gravimetric Solubility Determination of CrCl₂.

References

An In-depth Technical Guide to the Hygroscopic Nature of Chromous Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chromous chloride, or chromium(II) chloride, is a white to grayish-green crystalline solid in its anhydrous form.[1] Its utility as a reagent in organic and inorganic synthesis is well-established. However, its efficacy is intrinsically linked to its anhydrous state. The compound readily absorbs moisture from the atmosphere, leading to hydration and oxidation, which can significantly impact its reactivity and the outcome of chemical processes.[2] Understanding and quantifying the hygroscopic nature of chromous chloride is therefore paramount for its effective use in research and development, particularly in the pharmaceutical industry where precision and reproducibility are critical.

The Hygroscopic Nature of Chromous Chloride

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. Anhydrous chromous chloride is highly hygroscopic and will readily absorb atmospheric moisture to form hydrates.[2] This process is not merely a physical absorption but also involves a chemical reaction with water, leading to changes in its physical and chemical properties.

Upon exposure to moist air, anhydrous chromous chloride undergoes the following transformations:

  • Hydration: The primary interaction with water vapor leads to the formation of various hydrated forms, with the tetrahydrate, CrCl₂(H₂O)₄, being a common species.[2]

  • Oxidation: In the presence of air, the chromium(II) ion is susceptible to oxidation to the more stable chromium(III) state. This oxidation is accelerated in the presence of moisture.[3]

The overall reaction in moist air can be summarized as a complex process involving both hydration and oxidation.

Quantitative Analysis of Hygroscopicity

To quantitatively assess the hygroscopic nature of chromous chloride, several experimental techniques can be employed. These methods aim to determine key parameters such as the deliquescence relative humidity (DRH), moisture sorption isotherms, and the rate of water absorption.

Deliquescence Relative Humidity (DRH)

The DRH is the specific relative humidity at which a solid crystalline substance absorbs enough water from the atmosphere to form an aqueous solution.[4] For highly hygroscopic materials like chromous chloride, determining the DRH is crucial for defining safe storage and handling conditions.

Table 1: Illustrative Deliquescence Relative Humidity (DRH) of Various Metal Chlorides at Room Temperature. This table presents typical DRH values for other metal chlorides to provide a comparative context for the expected hygroscopicity of chromous chloride.

CompoundDeliquescence Relative Humidity (DRH) at ~25°C (%)
Lithium Chloride (LiCl)11.3
Calcium Chloride (CaCl₂)32.0
Magnesium Chloride (MgCl₂)33.0
Sodium Chloride (NaCl)75.3
Potassium Chloride (KCl)84.3
Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the equilibrium relative humidity (ERH) at a constant temperature.[5] This provides a detailed profile of how a substance interacts with moisture over a wide range of humidity levels.

Table 2: Hypothetical Moisture Sorption Isotherm Data for Anhydrous Chromous Chloride at 25°C. This table illustrates the type of data that would be collected to construct a moisture sorption isotherm. The values are hypothetical and serve for illustrative purposes.

Relative Humidity (%)Water Content (% w/w) - AdsorptionWater Content (% w/w) - Desorption
00.00.0
101.52.0
203.24.0
305.86.5
409.510.2
5015.015.5
6022.122.5
7030.530.8
8045.245.4
9065.865.9

Experimental Protocols

Given the air and moisture sensitivity of chromous chloride, all experimental procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a glove box or Schlenk line.[1][6]

Gravimetric Analysis for Water Uptake

This method involves exposing a known mass of anhydrous chromous chloride to a controlled humidity environment and measuring the mass change over time.[7]

Methodology:

  • Sample Preparation: A precisely weighed sample of anhydrous chromous chloride (typically 10-20 mg) is placed in a tared sample pan inside a glove box.

  • Controlled Humidity Environment: The sample is transferred to a desiccator containing a saturated salt solution that maintains a specific relative humidity.

  • Mass Measurement: At regular intervals, the sample is quickly weighed to determine the mass of water absorbed.

  • Data Analysis: The percentage weight gain is calculated as a function of time to determine the rate of water absorption.

Gravimetric Analysis Workflow
Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and automated method for obtaining detailed moisture sorption and desorption isotherms.[8][9]

Methodology:

  • Instrument Setup: A DVS instrument is purged with a dry inert gas.

  • Sample Loading: A small, accurately weighed sample of anhydrous chromous chloride (typically 5-10 mg) is placed in the DVS sample pan under an inert atmosphere.

  • Experimental Program: The instrument is programmed to expose the sample to a series of stepwise increases in relative humidity at a constant temperature. The mass is continuously monitored until equilibrium is reached at each step.

  • Sorption/Desorption Cycle: After reaching the maximum desired humidity, the program reverses the process, stepping down the humidity to generate the desorption isotherm.

  • Data Analysis: The instrument's software plots the change in mass versus relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_data Data Processing start Start weigh Weigh anhydrous CrCl2 sample start->weigh load Load sample into DVS instrument weigh->load program Set RH and Temperature Program load->program sorption Increase RH in steps (Sorption) program->sorption desorption Decrease RH in steps (Desorption) sorption->desorption monitor Monitor mass change at each RH step desorption->monitor plot Generate Sorption/ Desorption Isotherm monitor->plot end End plot->end

Dynamic Vapor Sorption (DVS) Experimental Workflow

Reaction with Water and Oxidation Pathway

The interaction of anhydrous chromous chloride with water is not a simple dissolution process. It involves the formation of hydrated chromium(II) species, which are then susceptible to oxidation by atmospheric oxygen.

ReactionPathway CrCl2_anhydrous Anhydrous CrCl₂ (solid) CrCl2_hydrated [Cr(H₂O)₄]Cl₂ (aqueous/solid) CrCl2_anhydrous->CrCl2_hydrated + H₂O (Hydration) CrIII_species Chromium(III) Species (e.g., [Cr(H₂O)₅Cl]²⁺) CrCl2_hydrated->CrIII_species + O₂ / H₂O (Oxidation)

Hydration and Oxidation Pathway of Chromous Chloride

Handling and Storage

Due to its hygroscopic and air-sensitive nature, stringent handling and storage procedures are mandatory for chromous chloride.

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).[1][6]

  • Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying and cooling under a stream of inert gas.

  • Storage: Anhydrous chromous chloride should be stored in tightly sealed containers, preferably under an inert gas atmosphere, in a desiccator containing a suitable drying agent.

Conclusion

The hygroscopic nature of chromous chloride is a critical factor that dictates its handling, storage, and application in chemical synthesis. While specific quantitative data remains elusive in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize its moisture sensitivity. A thorough understanding and control of its interaction with water are essential to ensure the reliability and success of processes involving this versatile but reactive compound. Future research focused on the detailed quantitative determination of the hygroscopic properties of chromous chloride would be a valuable contribution to the scientific community.

References

In-Depth Technical Guide to Chromium(II) Chloride (CAS No. 10049-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride, with the CAS number 10049-05-5, is a powerful and versatile inorganic reagent with significant applications in synthetic organic chemistry.[1] Also known as chromous chloride, it is a potent reducing agent and a key component in several important carbon-carbon bond-forming reactions.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and major uses of anhydrous Chromium(II) chloride, with a focus on detailed experimental protocols and reaction mechanisms for researchers in the field.

Chemical and Physical Properties

Anhydrous Chromium(II) chloride is a white to grey or pale green crystalline solid.[2][3] It is highly hygroscopic and air-sensitive, readily dissolving in water to form a characteristic bright blue solution of the tetrahydrate.[2] It is insoluble in alcohol and ether.[4][5]

Table 1: Physical and Chemical Properties of Chromium(II) Chloride

PropertyValueReferences
CAS Number 10049-05-5[2]
Molecular Formula CrCl₂[2]
Molecular Weight 122.90 g/mol [2]
Appearance White to grey/green powder[2][3]
Melting Point 824 °C[2]
Boiling Point 1302 °C[2]
Density 2.88 g/cm³ (at 24 °C)[2]
Solubility Soluble in water; Insoluble in alcohol and ether[2][4][5]
Standard Reduction Potential (Cr³⁺ + e⁻ ⇌ Cr²⁺) -0.41 V[2]

Synthesis of Chromium(II) Chloride

High-purity, anhydrous Chromium(II) chloride is crucial for its successful application in organic synthesis. Several methods for its preparation on a laboratory scale have been reported.

Synthesis from Chromium(III) Chloride

A common and convenient method for the in situ generation or synthesis of anhydrous Chromium(II) chloride involves the reduction of Chromium(III) chloride.

Experimental Protocol: Reduction of CrCl₃ with Zinc Dust

This protocol describes the in situ preparation of a slurry of anhydrous CrCl₂ in THF, which can be directly used in subsequent reactions.

  • Materials:

    • Anhydrous Chromium(III) chloride (CrCl₃)

    • Zinc dust (<10 micron, activated)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-necked flask equipped with a magnetic stir bar, add anhydrous CrCl₃ (1.0 eq) and zinc dust (1.1 eq).

    • Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

    • Add anhydrous THF via syringe to the flask.

    • Stir the suspension vigorously at room temperature. The color of the suspension will gradually change from the violet of CrCl₃ to the characteristic bright blue of Cr(II) species. This process may take 24-48 hours for completion.

    • The resulting bright blue slurry of CrCl₂ in THF can be used directly for subsequent reactions.

Other Synthetic Methods

Other reported methods for the synthesis of Chromium(II) chloride include:

  • Reduction of CrCl₃ with Hydrogen: 2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl (at 500 °C)[6]

  • Reduction of CrCl₃ with Lithium Aluminium Hydride: 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂[6]

  • Reaction of Chromium Metal with Anhydrous Hydrogen Chloride. [7]

Key Applications in Organic Synthesis

Chromium(II) chloride is a cornerstone reagent in several named reactions that are invaluable for the construction of complex organic molecules.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective coupling of an aldehyde with a vinyl or aryl halide (or triflate) to form an alcohol.[8] The reaction is notable for its high tolerance of various functional groups in the substrates.[8] The discovery that catalytic amounts of a nickel(II) salt significantly enhance the reaction's reliability and scope was a major advancement.[8]

Reaction Mechanism of the Nozaki-Hiyama-Kishi Reaction

The catalytic cycle of the NHK reaction involves the following key steps:

  • Reduction of Ni(II) to Ni(0) by two equivalents of Cr(II).

  • Oxidative addition of the Ni(0) species to the vinyl or aryl halide.

  • Transmetalation with a Cr(III) species to form an organochromium reagent.

  • Nucleophilic addition of the organochromium reagent to the aldehyde.

  • Aqueous workup to yield the desired alcohol.

NHK_Mechanism Cr2 2 Cr(II) Ni0 Ni(0) Cr2->Ni0 Reduction Ni2 Ni(II) Ni2->Ni0 Cr3 2 Cr(III) RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition RX R-X (Vinyl/Aryl Halide) RX->RNiX RCrX R-Cr(III)-X RNiX->RCrX Transmetalation (regenerates Ni(II)) Intermediate Intermediate RCrX->Intermediate Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Intermediate Product Alcohol Product Intermediate->Product Workup H₂O Workup Workup->Product

Mechanism of the Nozaki-Hiyama-Kishi Reaction.

Experimental Protocol: Nozaki-Hiyama-Kishi Coupling

  • Materials:

    • Anhydrous Chromium(II) chloride (CrCl₂) (8.0 eq)

    • Nickel(II) chloride (NiCl₂) (0.1 eq)

    • Aldehyde (1.0 eq)

    • Vinyl bromide (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a glovebox, add NiCl₂ and CrCl₂ to an oven-dried flask.

    • Remove the flask from the glovebox and place it under an inert atmosphere (e.g., Nitrogen).

    • Add degassed DMF to the stirring mixture at room temperature.

    • After 10 minutes of stirring, add a solution of the aldehyde and vinyl bromide in degassed DMF.

    • Heat the reaction mixture to 50 °C and stir for 1 hour.

    • Cool the mixture to room temperature, quench with water, and dilute with diethyl ether (Et₂O).

    • Separate the layers and extract the aqueous layer with Et₂O.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting residue by flash column chromatography to afford the desired alcohol.

The Takai Olefination

The Takai olefination is a reaction that converts aldehydes to (E)-alkenyl halides using a haloform (CHX₃) and Chromium(II) chloride. A key advantage of this reaction is the high stereoselectivity for the (E)-isomer of the resulting alkene.

Reaction Mechanism of the Takai Olefination

The proposed mechanism for the Takai olefination involves:

  • Reaction of the haloform with two equivalents of CrCl₂, leading to the oxidation of Cr(II) to Cr(III) and the formation of a geminal dichromium species.

  • Nucleophilic 1,2-addition of this geminal dichromium species to the aldehyde.

  • Elimination of the two chromium-containing groups to form the alkene.

Takai_Olefination_Mechanism Haloform CHX₃ (Haloform) Dichromium Geminal Dichromium Intermediate Haloform->Dichromium CrCl2 2 CrCl₂ CrCl2->Dichromium Adduct β-oxychromium Adduct Dichromium->Adduct 1,2-Addition Aldehyde RCHO (Aldehyde) Aldehyde->Adduct Alkene (E)-Alkenyl Halide Adduct->Alkene Elimination

Mechanism of the Takai Olefination.

Experimental Protocol: Takai Olefination

  • Materials:

    • Anhydrous Chromium(II) chloride (CrCl₂) (15.0 eq)

    • Iodoform (CHI₃) (5.0 eq)

    • Aldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of CrCl₂ in THF at 0 °C under a Nitrogen atmosphere, add CHI₃.

    • Stir the mixture at 0 °C for 15 minutes.

    • To this solution, add a solution of the aldehyde in THF at 0 °C.

    • Stir the mixture at 0 °C for 1 hour, and then at room temperature for 2 hours.

    • Quench the reaction by the sequential addition of saturated aqueous solutions of NaHCO₃, Na₂EDTA, and NaHSO₃.

    • Separate the organic phase and extract the aqueous phase with ethyl acetate (B1210297) (EtOAc).

    • Combine the organic phases, filter through a short pad of silica (B1680970) gel, and wash with EtOAc.

    • Concentrate the filtrate under vacuum and purify the residue by flash column chromatography on silica gel to yield the desired alkene.

Quantitative Analysis of Chromium(II) Chloride

The concentration of Chromium(II) chloride solutions can be determined by redox titration. Due to the air-sensitivity of Cr(II), all manipulations should be performed under an inert atmosphere.

Experimental Protocol: Redox Titration of Cr(II) with Potassium Dichromate

This protocol outlines the determination of the concentration of a Cr(II) solution by titration with a standardized potassium dichromate solution.

  • Materials:

    • Chromium(II) chloride solution of unknown concentration.

    • Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N).

    • Sulfuric acid (H₂SO₄), concentrated.

    • Inert gas supply (Argon or Nitrogen).

    • Burette, pipette, and conical flask.

  • Procedure:

    • Prepare the titration setup under a continuous flow of an inert gas to prevent air oxidation of the Cr(II) solution.

    • Pipette a known volume of the Chromium(II) chloride solution into a conical flask.

    • Acidify the solution by carefully adding a small amount of concentrated sulfuric acid.

    • Fill a burette with the standardized potassium dichromate solution and record the initial volume.

    • Titrate the Cr(II) solution with the potassium dichromate solution. The endpoint is indicated by a distinct color change. The blue color of the Cr(II) ions will disappear, and the solution will turn a greenish color due to the formation of Cr(III) ions. The first persistent appearance of the orange color of the excess dichromate indicates the endpoint.

    • Record the final volume of the potassium dichromate solution used.

    • Repeat the titration to ensure accuracy.

  • Calculation: The concentration of the Cr(II) solution can be calculated using the stoichiometry of the redox reaction: Cr₂O₇²⁻ + 6Cr²⁺ + 14H⁺ → 8Cr³⁺ + 7H₂O

Workflow for Quantitative Analysis of Chromium(II) Chloride

Titration_Workflow Start Start Prepare Prepare Titration Setup under Inert Atmosphere Start->Prepare Aliquot Take a Known Volume of CrCl₂ Solution Prepare->Aliquot Acidify Acidify the Solution with H₂SO₄ Aliquot->Acidify Titrate Titrate with Standardized K₂Cr₂O₇ Solution Acidify->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Record Record Volume of K₂Cr₂O₇ Used Endpoint->Record Calculate Calculate Concentration of CrCl₂ Record->Calculate End End Calculate->End

Workflow for the quantitative analysis of Cr(II).

Spectroscopic Data

While detailed spectroscopic data for anhydrous Chromium(II) chloride can be challenging to obtain due to its reactivity, some information is available from the literature.

  • UV-Vis Spectroscopy: Aqueous solutions of Chromium(II) salts are characterized by a bright blue color, which arises from the d-d transitions of the hydrated Cr(II) ion. The UV-Vis spectra of chromium chloride solutions are complex and depend on the speciation of chromium aqua and chloro complexes.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of anhydrous metal halides is typically simple, showing absorptions corresponding to the metal-halogen bond vibrations. For sample preparation of air-sensitive solids like anhydrous CrCl₂, attenuated total reflectance (ATR)-FTIR spectroscopy is a suitable technique as it requires minimal sample preparation and can be performed under an inert atmosphere. The solid sample is directly placed on the ATR crystal, and pressure is applied to ensure good contact.

Safety and Handling

Chromium(II) chloride is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and causes skin irritation and serious eye irritation.

  • Handling: Handle under an inert atmosphere in a well-ventilated area. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and cool place. It is hygroscopic and air-sensitive.

  • Incompatibilities: Incompatible with water, oxidizing agents, and active metals.[4][5]

Conclusion

Chromium(II) chloride (CAS No. 10049-05-5) is an indispensable reagent in modern organic synthesis, enabling the construction of complex molecular architectures with high chemoselectivity. A thorough understanding of its properties, proper handling techniques, and detailed experimental protocols are essential for its effective and safe use in the research and development of new chemical entities. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

A Comprehensive Technical Guide to Chromium(II) Chloride: Tetrahydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between the hydrated and anhydrous forms of a reagent can be critical to experimental success. This guide provides an in-depth comparison of chromium(II) chloride tetrahydrate and its anhydrous counterpart, focusing on their distinct properties, synthesis, handling, and applications in advanced chemical synthesis.

Core Physical and Chemical Properties

Chromium(II) chloride, also known as chromous chloride, is an inorganic compound that serves as a powerful reducing agent and a precursor for various chromium complexes.[1][2][3] Its utility is highly dependent on its form—either as a hydrated complex or as a pure anhydrous salt. The key differences in their physical and chemical properties are summarized below.

PropertyChromium(II) Chloride AnhydrousChromium(II) Chloride Tetrahydrate
CAS Number 10049-05-5[1]13931-94-7[1]
Molecular Formula CrCl₂CrCl₂(H₂O)₄
Molar Mass 122.90 g/mol [1]194.96 g/mol [4]
Appearance White to grey/green powder.[1][5]Blue solid.[1][5]
Density 2.88 - 2.9 g/mL at 25 °C.[1][2]Data not readily available.
Melting Point 824 °C (1,515 °F; 1,097 K).[1]51 °C (124 °F; 324 K), decomposes.[1][2]
Boiling Point 1,302 °C (2,376 °F; 1,575 K).[1]Not applicable.
Solubility Soluble in water to form a blue solution; Insoluble in alcohol and ether.[1][2]Soluble in water.[2]
Crystal Structure Orthorhombic (distorted rutile).[1]Monoclinic.[1]
Stability Stable in dry air but hygroscopic and rapidly oxidizes in moist air.[6]Hygroscopic; changes to a green modification above 38°C.[2]

Structural and Chemical Differences

The presence of water molecules in the tetrahydrate form leads to significant structural and chemical distinctions from the anhydrous salt.

Anhydrous Chromium(II) Chloride (CrCl₂): The anhydrous form possesses an orthorhombically distorted rutile crystal structure.[1] The chromium centers are octahedral, but this geometry is distorted due to the Jahn-Teller effect, a phenomenon common in d⁴ metal complexes like Cr(II).[5] This inherent structural strain contributes to its high reactivity. When pure, it is a white solid, though commercial samples often appear grey or green.[1] It is highly hygroscopic and will readily absorb moisture from the atmosphere to form the hydrated complex.[1][5]

Chromium(II) Chloride Tetrahydrate (CrCl₂(H₂O)₄): The tetrahydrate is a coordination complex where the chromium(II) ion is coordinated to four water molecules and two chloride ions. Its crystal structure is monoclinic.[1] The molecular geometry is approximately octahedral, with four Cr—O bonds arranged in a square planar configuration and two trans Cr—Cl bonds.[1] This coordination with water molecules stabilizes the Cr(II) ion to some extent, making the tetrahydrate less reactive than the anhydrous form, though it remains sensitive to air oxidation.

Synthesis and Experimental Protocols

The preparation method dictates the form of chromium(II) chloride obtained. Anhydrous CrCl₂ is essential for reactions requiring strictly water-free conditions, such as many organometallic transformations.

Synthesis of Anhydrous Chromium(II) Chloride

Method 1: Reduction of Chromium(III) Chloride with Hydrogen Gas

This is a common high-temperature method for producing anhydrous CrCl₂.

  • Reaction: 2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl[1][2]

  • Protocol:

    • Place anhydrous chromium(III) chloride in a porcelain boat within a quartz tube furnace.

    • Heat the furnace to 500-600°C.[2]

    • Pass a steady stream of dry hydrogen gas over the CrCl₃.

    • Continue the reaction until the conversion to the white/grey CrCl₂ is complete. The off-gas will contain HCl.

    • Cool the system to room temperature under an inert atmosphere (e.g., argon or nitrogen) before handling the product.

Method 2: Reduction of Chromium(III) Chloride with Zinc Dust

This method can be used to generate CrCl₂ for subsequent in situ use in aqueous solutions, which can then be isolated as the tetrahydrate, or adapted for anhydrous synthesis if performed in an anhydrous solvent.

  • Reaction: 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂[1][5]

  • Protocol (for in situ generation):

    • To a flame-dried, two-neck flask under an inert atmosphere, add anhydrous chromium(III) chloride and zinc dust.[7]

    • Add an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), via syringe.[7]

    • Stir the suspension vigorously. The appearance of a blue-green solution indicates the formation of Cr(II) ions.[5] This solution is highly air-sensitive and typically used immediately.

Synthesis of Chromium(II) Chloride Tetrahydrate

The hydrated form is typically prepared by the direct reaction of chromium metal with hydrochloric acid.

  • Protocol:

    • Treat chromium powder with concentrated hydrochloric acid in a fume hood.[1]

    • The reaction will produce a blue solution of hydrated chromium(II) chloride.

    • To isolate the tetrahydrate crystals, carefully evaporate the solvent under an inert gas stream to prevent oxidation.[5]

G Synthesis Pathways for Chromium(II) Chloride CrCl3 Chromium(III) Chloride (CrCl₃) Anhydrous Anhydrous CrCl₂ CrCl3->Anhydrous Reduction Cr_metal Chromium Metal (Cr) Tetrahydrate CrCl₂(H₂O)₄ (Tetrahydrate) Cr_metal->Tetrahydrate Reaction H2 Hydrogen (H₂) at 500°C H2->Anhydrous Zn Zinc (Zn) Zn->Anhydrous HCl Hydrochloric Acid (HCl) HCl->Tetrahydrate Anhydrous->Tetrahydrate Hygroscopic Reaction (with atmospheric H₂O)

Synthesis pathways for CrCl₂ forms.

Handling, Storage, and Safety

Both forms of chromium(II) chloride are highly sensitive to air and moisture. Proper handling is paramount to prevent oxidation to the more stable chromium(III) state.

  • Inert Atmosphere: All handling and transfers of both anhydrous and tetrahydrate forms should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Storage: Store the compounds in tightly sealed containers in a cool, dry, and well-ventilated area, preferably under argon or nitrogen.[6][8] Long-term storage of Cr(II) solutions is not recommended, as the slow reduction of water can produce hydrogen gas, leading to a pressure buildup and potential explosion hazard in sealed containers.[2][6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these compounds.[9] Avoid creating dust when handling the powder forms.

G Handling and Storage Workflow start Start: Obtain CrCl₂ (Anhydrous or Hydrated) glovebox Work in Inert Atmosphere (Glovebox or Schlenk Line) start->glovebox weigh Weigh and Transfer glovebox->weigh dissolve Dissolve in Anhydrous Solvent (if applicable) weigh->dissolve reaction Perform Reaction dissolve->reaction storage Store Product reaction->storage seal Seal container tightly under inert gas storage->seal location Place in cool, dry, well-ventilated area seal->location end End location->end

Workflow for handling and storing CrCl₂.

Applications in Drug Development and Organic Synthesis

The anhydrous form of CrCl₂ is a cornerstone reagent in several powerful carbon-carbon bond-forming reactions that are invaluable for synthesizing complex organic molecules, including pharmaceutical intermediates.[10][11]

Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction is a highly chemoselective coupling of an organic halide with an aldehyde.[10][11] Anhydrous CrCl₂ is the key stoichiometric reductant that forms an organochromium(III) species, which then adds to the aldehyde. A catalytic amount of a nickel(II) salt is often added to improve reaction efficiency, particularly for aryl and vinyl halides.

  • Role of CrCl₂: Acts as a potent single-electron reductant.

  • Requirement: The reaction is highly sensitive to water, making anhydrous CrCl₂ essential for high yields.

Takai Olefination: This reaction is used to form vinyl iodides from aldehydes using iodoform (B1672029) (CHI₃) and an excess of anhydrous CrCl₂.[1][11] It is a reliable method for synthesizing (E)-alkenyl iodides.

  • Role of CrCl₂: Reduces the iodoform and facilitates the formation of the key organochromium intermediate.

  • Requirement: Anhydrous conditions are critical to prevent side reactions.

Other Applications:

  • Precursor to Complexes: Anhydrous CrCl₂ is a starting material for a wide range of inorganic and organometallic chromium complexes used in catalysis and materials science.[1][11]

  • Drug Delivery Systems: While not a direct application of CrCl₂ itself, chromium-based metal-organic frameworks (Cr-MOFs) are being investigated for drug delivery.[12] The synthesis of these materials often starts with chromium(III) precursors, which can be derived from the controlled oxidation of chromium(II) species.

G Simplified Nozaki-Hiyama-Kishi (NHK) Reaction CrCl2 2 CrCl₂ (Anhydrous) Intermediate Organochromium(III) Intermediate [R-Cr(III)Cl₂Lₙ] CrCl2->Intermediate Oxidative Addition RX Organic Halide (R-X) RX->Intermediate Ni_cat NiCl₂ (catalyst) Ni_cat->Intermediate Facilitates RCHO Aldehyde (R'-CHO) Product Coupled Product (R-CH(OH)-R') RCHO->Product Nucleophilic Attack Intermediate->Product

The central role of anhydrous CrCl₂ in the NHK reaction.

Conclusion

The distinction between chromium(II) chloride tetrahydrate and its anhydrous form is not merely academic but has profound practical implications for chemical synthesis. The anhydrous form is a highly reactive, powerful reducing agent indispensable for water-sensitive organometallic reactions like the NHK and Takai olefinations, which are critical in the synthesis of complex molecules for drug development. The tetrahydrate, while also air-sensitive, is less reactive and can be a convenient precursor for aqueous chemistry or for conversion to the anhydrous form. For researchers and professionals in the field, a thorough understanding of their respective properties, handling requirements, and synthetic applications is essential for achieving desired outcomes and ensuring laboratory safety.

References

"reduction potential of Cr(II)/Cr(III) couple"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reduction Potential of the Cr(II)/Cr(III) Couple

Introduction

The chromium(II)/chromium(III) (Cr(II)/Cr(III)) redox couple is a fundamental component in various fields, from inorganic chemistry and electroplating to its more complex roles in biological systems and advanced oxidation processes. The tendency of Cr(III) to be reduced to Cr(II) is quantified by its reduction potential, a critical parameter that is highly sensitive to the surrounding chemical environment. Understanding and controlling this potential is paramount for applications such as the development of redox flow batteries, designing catalytic cycles, and elucidating the mechanisms of chromium-induced biological activity. This guide provides a comprehensive overview of the Cr(II)/Cr(III) reduction potential, factors influencing it, experimental methods for its determination, and its role in relevant chemical and biological pathways.

Standard Reduction Potential

The standard reduction potential (E°) quantifies the tendency of a chemical species to be reduced under standard conditions (298 K, 1 atm, and 1 M concentration of all species in solution). For the Cr(II)/Cr(III) couple, the reaction is represented as:

Cr³⁺ + e⁻ ⇌ Cr²⁺

The standard reduction potential for this half-reaction is approximately -0.41 V to -0.424 V versus the Standard Hydrogen Electrode (SHE).[1][2][3] This negative value indicates that under standard conditions, Cr(II) is a strong reducing agent and is readily oxidized to the more stable Cr(III) state.[1][4] The Cr(III) ion, with its d³ electronic configuration, gains significant crystal field stabilization energy in an octahedral ligand environment, contributing to its stability.[4][5]

Factors Influencing the Reduction Potential

The formal reduction potential of the Cr(II)/Cr(III) couple can deviate significantly from the standard potential due to various factors, primarily the coordination environment (ligands) and the solution's pH.

Ligand Effects

The nature of the ligands coordinated to the chromium ions is the most significant factor affecting the reduction potential. Ligands can stabilize one oxidation state over the other, thereby shifting the equilibrium and the measured potential.

  • Aquo Complexes: In pure aqueous solutions without other additives, chromium ions exist as hydrated complexes, primarily the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[6]

  • Chloride Ions: In the presence of chloride, ligand exchange occurs, forming species such as [Cr(H₂O)₅Cl]²⁺.[7][8] This change in the inner coordination sphere alters the electrochemical behavior. During charging in a redox flow battery system, [Cr(H₂O)₅Cl]²⁺ is reduced to its Cr(II) counterpart.[7][8]

  • Organic Ligands: Organic complexing agents like ethylenediaminetetraacetic acid (EDTA), oxalate, formate, and acetate (B1210297) can dramatically alter the reduction mechanism and potential.[6] For example, the Cr(III)/Cr(II)-EDTA complex exhibits a reversible redox reaction at approximately -1.24 V (vs. SCE), and the complexation enhances the electron transfer rate.[9]

pH Effects

The pH of the solution influences the speciation of chromium complexes, particularly aquo and hydroxo complexes, and can affect the kinetics of the redox reaction.[10] For instance, in some advanced oxidation processes involving the Cr(III)/H₂O₂ system, the oxidative capacity is minimal in acidic conditions but maximized at neutral or near-alkaline pH.[11] This is attributed to the hydrolysis of the Cr(III) aqua-complex and subsequent formation of oligomers.[11] For electrodeposition using certain organic ligands, a pH of around 3.5 has been found to facilitate a more quantitative reduction.[6]

Quantitative Data Summary

The following table summarizes the reduction potentials for the Cr(II)/Cr(III) couple under various conditions.

Redox CoupleE° (Volts vs. SHE)Conditions and NotesReference
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41Standard conditions (1 M solution, 298 K, 1 atm)[1][3]
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.424Standard conditions[2]
Cr(III)-EDTA + e⁻ ⇌ Cr(II)-EDTA-1.24 (vs. SCE)Complexation with EDTA ligand, noted for enhanced reaction kinetics.[9]
[Cr(H₂O)₅Cl]²⁺ + e⁻ ⇌ [Cr(H₂O)₅Cl]⁺N/AThe primary reaction in acidified chloride solutions for redox flow battery systems.[7][8]

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and common electrochemical technique used to study redox systems and determine formal reduction potentials.

Objective

To determine the formal reduction potential (E°') and assess the electrochemical reversibility of the Cr(II)/Cr(III) couple in a specific electrolyte.

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for CV analysis.

  • Three-Electrode Cell:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Electrolyte Solution: Deoxygenated supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄).

  • Analyte: A solution of a Cr(III) salt (e.g., CrCl₃) of known concentration. A Cr(II) source may be generated in-situ.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaerating the solution, as oxygen can rapidly re-oxidise Cr(II) to Cr(III).[12][13]

Methodology
  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, rinse with deionized water, and sonicate to remove any residual polishing material.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

  • Solution Preparation: Prepare the electrolyte solution containing the Cr(III) salt. If complexing agents are being studied, add them to the solution at the desired concentration.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

  • Cyclic Voltammogram Acquisition:

    • Set the potential window to scan from a non-faradaic region, through the reduction potential of Cr(III), and to a potential sufficiently negative to observe the reverse (oxidation) peak of Cr(II). An initial scan might range from +0.5 V to -1.0 V vs. Ag/AgCl.

    • Set the initial scan rate (e.g., 100 mV/s).[14]

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

    • Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

  • Data Analysis:

    • Identify the cathodic (reduction) peak potential (Epc) and the anodic (oxidation) peak potential (Epa).

    • Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2 .

    • Determine the peak potential separation: ΔEp = Epa - Epc . For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C.

    • Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). For a reversible system, this ratio should be approximately 1.

experimental_workflow start_end start_end process process data data decision decision A Start: Electrode Polishing & Cell Assembly B Prepare & Deaerate Electrolyte with Cr(III) A->B C Acquire Cyclic Voltammogram (Vary Scan Rate) B->C D Obtain CV Data (I vs. E plot) C->D E Identify Peaks (Epc, Epa, Ipc, Ipa) D->E F Calculate E°' = (Epa+Epc)/2 Calculate ΔEp = Epa-Epc E->F G Is ΔEp ≈ 59 mV and Ipa/Ipc ≈ 1? F->G H System is Reversible (Nernstian) G->H Yes I System is Quasi-Reversible or Irreversible G->I No J End: Report E°' H->J I->J

Caption: Experimental workflow for determining the formal reduction potential of the Cr(II)/Cr(III) couple using cyclic voltammetry.

Role in Chemical and Biological Systems

The Cr(II)/Cr(III) redox couple participates in various reaction pathways beyond simple electrochemistry.

Advanced Oxidation Processes

A redox cycle involving Cr(III) and Cr(VI) can be utilized to generate hydroxyl radicals (HO•) for the degradation of organic pollutants.[11] In this process, hydrogen peroxide (H₂O₂) first oxidizes Cr(III) to higher oxidation states, which then react further to produce the highly reactive radicals. This establishes a reusable catalytic cycle based on chromium's variable oxidation states.[11]

Biological Redox Cycling

While hexavalent chromium (Cr(VI)) is a known carcinogen, trivalent chromium (Cr(III)) is considered an essential trace element.[15] Inside cells, Cr(VI) is readily reduced to Cr(III). However, this reductive process can involve transient, highly reactive intermediates like Cr(V), Cr(IV), and potentially Cr(II). The formation of Cr(II) species has been proposed in reactions with strong biological reductants such as ascorbate.[16] This intracellular redox cycling can generate reactive oxygen species (ROS), contributing to oxidative stress and DNA damage.[15] The stable Cr(III) endpoint can then form cross-links with DNA and proteins, disrupting cellular processes like transcription.[17]

biological_redox_cycle cluster_ext Extracellular cluster_int Intracellular species species process process ext ext int int CrVI_ext Cr(VI) CrVI_int Cr(VI) CrVI_ext->CrVI_int Cellular Uptake CrV Cr(V) CrVI_int->CrV 1e⁻ reduction CrIV Cr(IV) CrV->CrIV 1e⁻ reduction ROS Reactive Oxygen Species CrV->ROS generate CrIII Cr(III) CrIV->CrIII 1e⁻ reduction CrIV->ROS generate CrII Cr(II) CrIII->CrII Reduction (e.g., Ascorbate) DNA_damage DNA & Protein Damage/Cross-links CrIII->DNA_damage forms CrII->CrIII Oxidation ROS->DNA_damage

Caption: Intracellular redox cycling of chromium, highlighting the potential involvement of the Cr(II)/Cr(III) couple and subsequent damage.

Conclusion

The reduction potential of the Cr(II)/Cr(III) couple is a dynamic property, governed by the principles of coordination chemistry and solution equilibria. While its standard value of -0.41 V provides a useful thermodynamic benchmark, the formal potential in practical applications is heavily dictated by the presence of complexing ligands and the solution pH. Detailed electrochemical protocols, such as cyclic voltammetry, are essential for characterizing this couple under specific experimental conditions. Furthermore, the Cr(II)/Cr(III) redox transition is a key step in both beneficial catalytic cycles and detrimental biological pathways, making its continued study critical for researchers in drug development, environmental science, and materials science.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(II) chloride (CrCl₂) is a significant compound in inorganic and organometallic synthesis, valued for its role as a powerful reducing agent and a precursor to various chromium complexes.[1][2][3] Its utility in reactions such as the Nozaki-Hiyama-Kishi coupling and Takai olefination underscores the importance of a thorough understanding of its structural and electronic properties.[2][3] This document provides a comprehensive analysis of the molecular geometry and chemical bonding of chromium(II) chloride in its anhydrous, hydrated, and gaseous states. It details the crystallographic and spectroscopic data, explores the theoretical underpinnings of its structure, including the critical role of the Jahn-Teller effect, and outlines the experimental methodologies used for its characterization.

Molecular Geometry and Structure

The molecular geometry of chromium(II) chloride is highly dependent on its physical state. In the solid phase, it exists as an extended crystal lattice, while its structure in the gas phase is complicated by the presence of oligomeric species.[4] The hydrated form presents a discrete molecular geometry.

Anhydrous Chromium(II) Chloride (CrCl₂)

Anhydrous CrCl₂ is a white crystalline solid that often appears gray or green due to impurities.[1][5] Its crystal structure is not simple. In the solid state, each chromium(II) ion is octahedrally coordinated by six chloride ions.[2] However, the Cr²⁺ ion has a high-spin d⁴ electron configuration, which makes it susceptible to significant Jahn-Teller distortion.[1][2] This distortion leads to a more stable, lower-energy state by removing the degeneracy of the e_g orbitals.

Consequently, anhydrous CrCl₂ adopts an orthorhombically distorted variant of the rutile structure, which is isostructural with calcium chloride (CaCl₂).[1] The crystal system is orthorhombic, belonging to the space group Pnnm.[1][2][5] The Jahn-Teller effect results in an elongation along one axis, leading to two distinct sets of Cr-Cl bond lengths within the distorted octahedron.[2]

Hydrated Chromium(II) Chloride (CrCl₂(H₂O)₄)

When dissolved in water, chromium(II) chloride forms a bright blue solution containing the tetrahydrate, which can be crystallized.[1][5] The tetrahydrate, CrCl₂(H₂O)₄, crystallizes in the monoclinic system with the space group P2₁/c.[1][2] In this form, the chromium ion is also in an approximately octahedral coordination environment. The central Cr²⁺ ion is bonded to four water molecules arranged in a square planar configuration and two chloride ions in trans axial positions.[1] This results in a discrete [Cr(H₂O)₄Cl₂] molecule within the crystal lattice.[2] The Cr-O bonds are notably shorter than the Cr-Cl bonds.[1]

Gas-Phase Chromium(II) Chloride

The determination of the structure of monomeric CrCl₂ in the gas phase is challenging due to the high temperatures required for vaporization, which leads to the formation of dimers (Cr₂Cl₄), trimers, and other small clusters.[4] Early infrared spectroscopy studies suggested a linear geometry, but this was based on the absence of a symmetric stretching peak, which can be difficult to detect for quasi-linear molecules.[4]

Combined computational and gas-phase electron diffraction (GED) studies have provided more clarity. These investigations suggest that while the vapor contains a mixture of monomers and oligomers, the monomeric CrCl₂ molecule has a bent equilibrium geometry.[4] However, the potential energy surface for bending is very flat, indicating a quasi-linear molecule with a low barrier to inversion.[4]

Bonding and Electronic Structure

The bonding in chromium(II) chloride is predominantly ionic, arising from the electrostatic attraction between the chromium(II) cation (Cr²⁺) and chloride anions (Cl⁻). The specific geometry observed in the solid state is a direct consequence of the electronic configuration of the Cr²⁺ ion.

VSEPR Theory

For a hypothetical, isolated CrCl₂ molecule, Valence Shell Electron Pair Repulsion (VSEPR) theory would predict a linear geometry (AX₂ type), as there are two bonding pairs and no lone pairs on the central chromium atom. However, this model is an oversimplification that does not account for the complexities of d-orbital interactions and is insufficient to describe the structure in the solid state or the nuances of the gas-phase molecule.

Molecular Orbital Theory and the Jahn-Teller Effect

A more accurate description is provided by Molecular Orbital (MO) theory. The Cr²⁺ ion has an electron configuration of [Ar] 3d⁴. In an octahedral ligand field, as experienced in the solid state, the five d-orbitals split into a lower-energy t₂_g set and a higher-energy e_g set. For a high-spin d⁴ ion like Cr²⁺, the electron configuration is t₂_g³e_g¹.

The single electron in the degenerate e_g orbitals (d_z² and d_x²_-y²) results in an electronically degenerate state. According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and remove the degeneracy, thereby lowering its overall energy. For CrCl₂, this manifests as an elongation of the two axial Cr-Cl bonds, stabilizing the d_z² orbital and destabilizing the d_x²-_y² orbital (or vice versa), leading to the observed distorted octahedral geometry.[1][2]

Quantitative Data Summary

The structural parameters for anhydrous and tetrahydrated chromium(II) chloride are summarized below.

Table 1: Crystallographic Data for Chromium(II) Chloride.

Parameter Anhydrous CrCl₂ Tetrahydrate CrCl₂(H₂O)₄
Crystal System Orthorhombic[1][5] Monoclinic[1][5]
Space Group Pnnm[1][2][5] P2₁/c[1][2]
Lattice Constant, a 6.64 Å[1] -
Lattice Constant, b 5.98 Å[1] -

| Lattice Constant, c | 3.48 Å[1] | - |

Table 2: Selected Bond Lengths in Chromium(II) Chloride Complexes.

Bond Compound Bond Length (Å)
Cr—Cl (equatorial) Anhydrous CrCl₂ ~2.375[2]
Cr—Cl (axial) Anhydrous CrCl₂ ~2.91[2]
Cr—O Tetrahydrate CrCl₂(H₂O)₄ 2.078[1]

| Cr—Cl (axial) | Tetrahydrate CrCl₂(H₂O)₄ | 2.758[1][2] |

Experimental Protocols

The structural data presented herein are primarily derived from X-ray diffraction and gas-phase electron diffraction studies.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic and molecular structure of a crystalline solid. The protocol for analyzing a compound like CrCl₂(H₂O)₄ is as follows:

  • Crystal Growth: A high-quality single crystal is grown from a saturated solution. For CrCl₂, this must be done in an inert atmosphere due to its sensitivity to air.

  • Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution: The diffraction pattern is mathematically processed (using a Fourier transform) to generate an electron density map of the unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map. The positions of the atoms, bond lengths, and bond angles are then refined using least-squares methods to achieve the best possible agreement between the calculated and observed diffraction patterns. This process yields the precise molecular geometry and crystal packing information.[6]

X-ray Powder Diffraction (XRPD)

This technique is used for crystalline solids that do not form large single crystals, such as anhydrous CrCl₂.

  • Sample Preparation: A finely ground powder of the crystalline material is prepared.

  • Data Collection: The powder sample is irradiated with a monochromatic X-ray beam, and the diffracted radiation is measured by a detector as a function of the scattering angle (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystal structure. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters (lattice constants) and the space group. The structure of anhydrous CrCl₂ was determined by this method.[7]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase.

  • Sample Introduction: The substance is heated in a vacuum chamber to produce a molecular vapor, which is then passed through a nozzle to form a molecular beam.

  • Diffraction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Data Acquisition: A detector records the intensity of the scattered electrons as a function of the scattering angle, creating a diffraction pattern.

  • Structural Analysis: The diffraction data is converted into a radial distribution curve, which represents the probability of finding two atoms separated by a given distance. This curve is analyzed to determine the equilibrium bond lengths, bond angles, and amplitudes of vibration for the molecule. This method was crucial in investigating the bent structure of monomeric CrCl₂.[4]

Visualizations

The following diagrams illustrate the key structural concepts and experimental workflows discussed.

G cluster_0 Anhydrous CrCl₂ Structural Logic Cr2_ion Cr²⁺ Ion (d⁴ configuration) Octahedral Initial Octahedral Field Cr2_ion->Octahedral Degenerate Degenerate e_g Orbitals (t₂g³eg¹) Octahedral->Degenerate JT_Effect Jahn-Teller Effect Degenerate->JT_Effect Distortion Elongation of Axial Bonds JT_Effect->Distortion Final_Geometry Distorted Octahedral Geometry (Orthorhombic Crystal) Distortion->Final_Geometry

Caption: Logical flow from the Cr(II) electronic state to the final distorted geometry.

G cluster_1 Hydrated CrCl₂ Molecular Geometry Cr Cr²⁺ Cl1 Cl⁻ Cr->Cl1 axial Cl2 Cl⁻ Cr->Cl2 axial H2O1 H₂O Cr->H2O1 equatorial H2O2 H₂O Cr->H2O2 equatorial H2O3 H₂O Cr->H2O3 equatorial H2O4 H₂O Cr->H2O4 equatorial

Caption: Coordination environment in the [Cr(H₂O)₄Cl₂] complex.

G cluster_2 X-ray Crystallography Workflow Crystal Grow Single Crystal XRay Irradiate with X-rays Crystal->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Electron_Density Calculate Electron Density Map Diffraction->Electron_Density Model Build Atomic Model Electron_Density->Model Refine Refine Structure Model->Refine

Caption: Simplified workflow for structure determination by X-ray crystallography.

References

An In-depth Technical Guide to the Thermodynamic Stability of Chromous Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of chromous chloride (CrCl₂). It consolidates key thermodynamic parameters, including the standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar entropy, into a readily accessible format. Detailed experimental methodologies for the determination of these properties, including solution calorimetry and electromotive force (EMF) measurements, are presented. The guide also explores the thermal decomposition behavior of anhydrous chromous chloride and its reactivity, particularly with water and oxygen. Visual aids in the form of diagrams for the Born-Haber cycle, experimental setups, and decomposition pathways are included to facilitate a deeper understanding of the underlying principles governing the stability of this compound. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermodynamic properties of chromous chloride for its application in synthesis and process development.

Introduction

Chromous chloride, or chromium(II) chloride (CrCl₂), is a white crystalline solid when anhydrous, known for its powerful reducing properties and utility as a precursor in the synthesis of various chromium complexes.[1] Its high reactivity, particularly its sensitivity to moisture and air, underscores the importance of understanding its thermodynamic stability.[2] This guide aims to provide a detailed overview of the thermodynamic factors that govern the stability and reactivity of chromous chloride, offering valuable insights for its handling, storage, and application in research and development.

Thermodynamic Data

The thermodynamic stability of a compound can be quantitatively described by its standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°). These parameters for anhydrous chromous chloride at 298.15 K are summarized in the table below.

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔH°f)-395.4kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°f)-356.1kJ/mol
Standard Molar Entropy (S°)115.3J/(mol·K)

Note: The Gibbs free energy of formation is calculated using the equation ΔG°f = ΔH°f - TΔS°, where ΔS° is the difference between the standard molar entropies of the products and reactants.

Physical Properties

The physical properties of chromous chloride are also crucial indicators of its stability and handling requirements.

Physical PropertyValue
Molar Mass122.90 g/mol
Melting Point824 °C
Boiling Point1302 °C
AppearanceWhite to grey/green hygroscopic powder[1]
SolubilitySoluble in water, insoluble in alcohol and ether[1]

Reactivity and Stability

Anhydrous chromous chloride is a highly reactive compound. It is stable in dry air but oxidizes rapidly in the presence of moisture.[2] Its hygroscopic nature leads to the formation of hydrates, with the tetrahydrate being a common form.[1] In aqueous solutions, it is a powerful reducing agent and is oxidized by water with the liberation of hydrogen gas.[3] The reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating that the chromous ion has sufficient potential to reduce acids to hydrogen, though a catalyst is often required.[4]

Experimental Protocols

The determination of the thermodynamic properties of chromous chloride relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Synthesis of Anhydrous Chromous Chloride for Thermodynamic Measurements

Accurate thermodynamic measurements require a pure, anhydrous sample of chromous chloride. A common laboratory-scale synthesis involves the reduction of chromium(III) chloride.

Protocol:

  • Apparatus Setup: A tube furnace equipped with a quartz or porcelain tube is required. A system for delivering a controlled flow of dry hydrogen gas and for safely venting the exhaust gas (containing HCl) is essential.

  • Starting Material: High-purity anhydrous chromium(III) chloride (CrCl₃) is used as the starting material.

  • Reduction Process:

    • A weighed amount of CrCl₃ is placed in a porcelain boat inside the tube furnace.

    • The system is purged with an inert gas (e.g., argon) to remove any air and moisture.

    • A slow stream of dry hydrogen gas is then introduced.

    • The furnace is heated to 500 °C and maintained at this temperature for several hours to ensure complete reduction of CrCl₃ to CrCl₂. The reaction is: 2 CrCl₃(s) + H₂(g) → 2 CrCl₂(s) + 2 HCl(g).[4]

  • Product Handling: After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of inert gas. The resulting white to grayish powder of anhydrous CrCl₂ is quickly transferred to a dry, inert atmosphere glovebox for storage and subsequent handling to prevent re-oxidation and hydration.

Determination of Enthalpy of Formation by Solution Calorimetry

Solution calorimetry is a common method for determining the enthalpy of formation of ionic compounds. This method involves measuring the heat change upon dissolving the compound in a suitable solvent and reacting it with other reagents in a series of steps that form a thermochemical cycle.

Hypothetical Protocol for CrCl₂:

  • Calorimeter Setup: A precision isoperibol or isothermal solution calorimeter is used. The calorimeter consists of a reaction vessel (Dewar) submerged in a constant-temperature bath. A sensitive thermistor or thermometer measures the temperature changes within the vessel, and a stirrer ensures uniform temperature. The calorimeter must be calibrated by a reaction with a known enthalpy change (e.g., the dissolution of KCl in water or the neutralization of a strong acid with a strong base).

  • Thermochemical Cycle: A suitable thermochemical cycle is designed to relate the enthalpy of formation of CrCl₂ to measurable heats of solution. A possible, though not definitively documented, cycle could involve the following reactions:

    • Dissolution of a known mass of pure chromium metal in an acidic solution containing an oxidizing agent (e.g., HCl + H₂O₂) to form a solution of Cr³⁺ ions.

    • Dissolution of a known mass of anhydrous CrCl₂ in the same acidic solution to form a solution of Cr²⁺ ions, which would then be oxidized to Cr³⁺ by the oxidizing agent.

    • The difference in the measured heats of these reactions, combined with the known enthalpy of formation of HCl(aq) and H₂O(l), would allow for the calculation of the enthalpy of formation of CrCl₂.

  • Experimental Procedure:

    • A precise volume of the calorimetric solvent (e.g., an aqueous HCl solution) is placed in the reaction vessel.

    • The system is allowed to reach thermal equilibrium.

    • A sealed glass ampoule containing a precisely weighed sample of anhydrous CrCl₂ is submerged in the solvent.

    • The ampoule is broken, initiating the dissolution and reaction.

    • The temperature change is recorded until a stable final temperature is reached.

    • The heat of reaction is calculated using the measured temperature change and the heat capacity of the calorimeter and its contents.

Determination of Gibbs Free Energy of Formation by Electromotive Force (EMF) Measurements

The Gibbs free energy of formation can be determined from the electromotive force (EMF) of a reversible electrochemical cell. The relationship is given by ΔG = -nFE, where n is the number of moles of electrons transferred in the cell reaction, F is the Faraday constant, and E is the cell potential.

Hypothetical Electrochemical Cell Setup:

  • Cell Construction: A galvanic cell is constructed where the overall cell reaction corresponds to the formation of chromous chloride from its elements. A possible cell configuration could be: Cr(s) | CrCl₂(in molten salt electrolyte) | Cl₂(g, 1 atm) | Pt(s)

  • Components:

    • Anode: A pure chromium metal electrode.

    • Cathode: A platinum electrode over which chlorine gas at a known partial pressure (ideally 1 atm) is bubbled.

    • Electrolyte: A molten salt electrolyte containing CrCl₂ to allow for ionic conductivity. A eutectic mixture of alkali metal chlorides (e.g., LiCl-KCl) is often used to lower the melting point.

  • Experimental Procedure:

    • The cell is assembled in an inert atmosphere furnace to maintain the desired temperature and prevent oxidation.

    • The system is allowed to reach thermal and electrochemical equilibrium.

    • The open-circuit potential (EMF) between the chromium and platinum electrodes is measured using a high-impedance voltmeter.

    • The Gibbs free energy of formation of CrCl₂ at the experimental temperature can then be calculated. Measurements at various temperatures allow for the determination of the temperature dependence of ΔG and the calculation of ΔH and ΔS for the formation reaction.

Thermal Decomposition

Understanding the thermal decomposition behavior of chromous chloride is crucial for its use at elevated temperatures. While detailed studies on the decomposition of anhydrous CrCl₂ are scarce, information from related compounds and general chemical principles suggest a likely decomposition pathway.

Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) would be the ideal experimental approach to definitively determine the decomposition products and temperatures. Based on the thermal behavior of other metal chlorides, the decomposition of CrCl₂ at high temperatures in an inert atmosphere is expected to proceed via disproportionation or direct decomposition.

A study on the thermal treatment of chromium(III) chloride revealed that it decomposes to CrCl₂ and Cl₂ in a specific temperature range.[5] Further heating of the resulting CrCl₂ could lead to the formation of metallic chromium and chlorine gas, or potentially chromium subchlorides, though this is speculative without direct experimental evidence for CrCl₂ decomposition.

Visualizations

Born-Haber Cycle for Chromous Chloride

The Born-Haber cycle is a theoretical cycle that relates the enthalpy of formation of an ionic compound to the energies of the individual steps involved in its formation from the constituent elements in their standard states.

BornHaber_CrCl2 cluster_0 Born-Haber Cycle for Chromous Chloride (CrCl₂) elements Cr(s) + Cl₂(g) gaseous_Cr Cr(g) + Cl₂(g) elements->gaseous_Cr ΔH_atom(Cr) Enthalpy of Atomization of Cr solid CrCl₂(s) elements->solid ΔH°f(CrCl₂) Enthalpy of Formation gaseous_Cr_Cl Cr(g) + 2Cl(g) gaseous_Cr->gaseous_Cr_Cl 2 * ΔH_atom(Cl) Bond Dissociation Energy of Cl₂ ions Cr²⁺(g) + 2Cl(g) + 2e⁻ gaseous_Cr_Cl->ions IE₁ + IE₂ (Cr) Ionization Energies of Cr ions_e Cr²⁺(g) + 2Cl⁻(g) ions->ions_e 2 * EA(Cl) Electron Affinity of Cl ions_e->solid ΔH_Lattice Lattice Energy SolutionCalorimetry_Workflow cluster_workflow Solution Calorimetry Experimental Workflow start Start setup Assemble and Calibrate Calorimeter start->setup prepare_solvent Add Known Volume of Solvent to Calorimeter setup->prepare_solvent thermal_eq Allow System to Reach Thermal Equilibrium prepare_solvent->thermal_eq initiate_reaction Break Ampoule to Initiate Dissolution thermal_eq->initiate_reaction weigh_sample Weigh Anhydrous CrCl₂ Sample in Sealed Ampoule weigh_sample->initiate_reaction record_temp Record Temperature Change Over Time initiate_reaction->record_temp calculate_q Calculate Heat of Solution (q_soln) _q_soln = -C_cal * ΔT_ record_temp->calculate_q calculate_deltaH Calculate Molar Enthalpy of Solution (ΔH_soln) calculate_q->calculate_deltaH end End calculate_deltaH->end ElectrochemicalCell_CrCl2 cluster_cell Electrochemical Cell for ΔG°f(CrCl₂) Measurement anode Cr Anode (Oxidation: Cr -> Cr²⁺ + 2e⁻) electrolyte Molten Salt Electrolyte (e.g., LiCl-KCl with CrCl₂) voltmeter High-Impedance Voltmeter (EMF) anode->voltmeter e⁻ cathode Pt Cathode (Reduction: Cl₂ + 2e⁻ -> 2Cl⁻) voltmeter->cathode e⁻ cl2_in Cl₂ Gas Inlet (1 atm) cl2_in->cathode Decomposition_CrCl2 cluster_pathway Proposed High-Temperature Decomposition of CrCl₂ CrCl2_solid CrCl₂(s) CrCl2_liquid CrCl₂(l) CrCl2_solid->CrCl2_liquid Melting (824 °C) Cr_solid Cr(s) CrCl2_liquid->Cr_solid Decomposition (High Temperature) Cl2_gas Cl₂(g) CrCl2_liquid->Cl2_gas Decomposition (High Temperature)

References

The Genesis of a Powerful Reagent: A Technical Guide to the Historical Development of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂), a reagent of remarkable utility in organic synthesis, has a rich history that has evolved from its early applications as a simple reducing agent to its current status as an indispensable tool for the construction of complex molecules. This technical guide provides an in-depth exploration of the historical development of chromium(II) chloride reagents, focusing on their synthesis, key applications, and the pivotal discoveries that have shaped their role in modern chemistry. Particular emphasis is placed on the celebrated Nozaki-Hiyama-Kishi (NHK) reaction, a testament to the power and versatility of this remarkable reagent.

Early Developments: Chromium(II) Chloride as a Reducing Agent

Prior to its widespread use in carbon-carbon bond formation, chromium(II) chloride, often referred to as chromous chloride, was recognized for its potent reducing capabilities.[1] Early applications focused on the reduction of various organic functional groups, demonstrating its utility in transformations that were often challenging with other reagents. These seminal studies laid the groundwork for the later development of more sophisticated chromium(II)-mediated reactions.

Key Early Applications:
  • Reduction of Alkyl Halides and Nitroaromatics: Chromium(II) chloride was found to effectively reduce alkyl halides and nitroaromatics.[1]

  • Reduction of α,β-Unsaturated Carbonyl Compounds: It was also employed in the selective reduction of α,β-unsaturated ketones and aldehydes.

These early investigations highlighted the chemoselectivity of chromium(II) reagents and foreshadowed their potential in more complex synthetic endeavors.

The Dawn of a New Era: The Nozaki-Hiyama-Kishi (NHK) Reaction

A paradigm shift in the application of chromium(II) chloride occurred in 1977 when Tamejiro Hiyama and Hitoshi Nozaki reported a novel method for the formation of carbon-carbon bonds.[2][3] This reaction, initially involving the coupling of allyl and vinyl halides with aldehydes, demonstrated exceptional chemoselectivity, tolerating a wide range of functional groups that were incompatible with traditional organometallic reagents like Grignard or organolithium reagents.[3]

However, a critical breakthrough came in 1986 when Yoshito Kishi and, independently, Nozaki's group discovered that trace amounts of nickel(II) salts were essential for the reaction's success and reproducibility, particularly for the coupling of vinyl and aryl halides.[2][3] This pivotal discovery transformed the reaction into the highly reliable and versatile tool known today as the Nozaki-Hiyama-Kishi (NHK) reaction.

The Role of Nickel Co-catalysis:

The addition of a catalytic amount of a nickel(II) salt dramatically expanded the scope of the chromium(II)-mediated coupling. The currently accepted mechanism involves the following key steps:

  • Reduction of Ni(II) to Ni(0): Two equivalents of chromium(II) chloride reduce the nickel(II) salt to the active nickel(0) species.

  • Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition to the organic halide (e.g., vinyl or aryl halide).

  • Transmetalation: The resulting organonickel species undergoes transmetalation with a chromium(III) species, regenerating the nickel(II) catalyst and forming an organochromium reagent.

  • Nucleophilic Addition: The organochromium reagent then adds to the carbonyl group of the aldehyde or ketone.

  • Hydrolysis: Subsequent workup liberates the desired alcohol product.

This catalytic cycle, with chromium(II) acting as the stoichiometric reductant, proved to be highly efficient and has become a cornerstone of modern organic synthesis.

From Stoichiometric to Catalytic: The Evolution of the NHK Reaction

A significant advancement in the NHK reaction was the development of catalytic versions, which addressed the environmental and economic concerns associated with the use of stoichiometric amounts of chromium. In 1996, Fürstner and Shi reported a procedure using manganese powder as the terminal reductant to regenerate the active chromium(II) species in a catalytic cycle. This innovation made the reaction more practical and sustainable.

Data Presentation: A Summary of NHK Reaction Yields

The following tables provide a summary of representative yields for the Nozaki-Hiyama-Kishi reaction with various substrates. It is important to note that reaction conditions can significantly influence the outcome, and these tables are intended to be illustrative rather than exhaustive.

AldehydeVinyl Halide/TriflateProductYield (%)Reference
Benzaldehyde1-Iodocyclohexene1-(Cyclohex-1-en-1-yl)-1-phenylmethanol85[4]
4-Methoxybenzaldehyde(E)-1-Iodo-1-octene(E)-1-(4-Methoxyphenyl)-1-nonen-3-ol92[4]
Cyclohexanecarboxaldehyde2-Bromostyrene1-(2-Styryl)cyclohexylmethanol78[4]
3-PhenylpropanalVinyl bromide1-Phenyl-4-penten-2-ol88[4]

Table 1: Representative Yields for the Nozaki-Hiyama-Kishi Reaction.

Experimental Protocols

Synthesis of Anhydrous Chromium(II) Chloride

The preparation of anhydrous chromium(II) chloride is crucial for the success of many chromium-mediated reactions. While several methods exist, a common laboratory-scale procedure involves the reduction of chromium(III) chloride.

Materials:

  • Chromium(III) chloride (anhydrous)

  • Zinc dust

  • Concentrated hydrochloric acid

  • Water (deoxygenated)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • A flask containing a suspension of anhydrous chromium(III) chloride in deoxygenated water is prepared under an inert atmosphere.

  • A small amount of zinc dust and a few drops of concentrated hydrochloric acid are added to initiate the reduction.

  • The mixture is stirred vigorously until the color changes from the green of Cr(III) to the characteristic sky blue of Cr(II).

  • The resulting solution of chromium(II) chloride can be used directly for subsequent reactions. For the isolation of anhydrous CrCl₂, the solvent must be removed under vacuum, and the resulting solid handled under strictly anhydrous and anaerobic conditions.[5]

General Procedure for the Nozaki-Hiyama-Kishi Reaction

The following is a general protocol for a nickel-catalyzed chromium(II)-mediated coupling of an organic halide with an aldehyde.

Materials:

  • Chromium(II) chloride

  • Nickel(II) chloride (catalytic amount)

  • Aldehyde

  • Organic halide (e.g., vinyl or aryl halide)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add chromium(II) chloride and a catalytic amount of nickel(II) chloride.

  • Add the anhydrous, degassed solvent and stir the suspension.

  • A solution of the aldehyde and the organic halide in the same solvent is then added to the chromium/nickel suspension.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitoring by TLC or GC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Mandatory Visualizations

Historical Development of Chromium(II) Chloride Reagents

historical_development cluster_early Early Developments cluster_nhk The NHK Reaction Era Early Uses Early 1900s: Chromous chloride as a powerful reducing agent Nozaki_Hiyama_1977 1977: Nozaki & Hiyama Cr(II)-mediated C-C bond formation (allyl/vinyl halides) Early Uses->Nozaki_Hiyama_1977 Shift to C-C bond formation Kishi_Nozaki_1986 1986: Kishi & Nozaki Discovery of Ni(II) co-catalysis (expanded scope to aryl halides) Nozaki_Hiyama_1977->Kishi_Nozaki_1986 Improved reliability & scope Furstner_1996 1996: Fürstner Development of catalytic NHK reaction (Mn as terminal reductant) Kishi_Nozaki_1986->Furstner_1996 Advancement to catalysis

Caption: A timeline illustrating the key milestones in the development of chromium(II) chloride reagents.

Experimental Workflow for the Nozaki-Hiyama-Kishi Reaction

NHK_Workflow start Start reagents Combine CrCl2 and NiCl2 (cat.) under inert atmosphere start->reagents solvent Add anhydrous, degassed solvent reagents->solvent substrates Add aldehyde and organic halide solution solvent->substrates reaction Stir at appropriate temperature substrates->reaction workup Quench with water and extract with organic solvent reaction->workup purification Dry, concentrate, and purify by chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for performing a Nozaki-Hiyama-Kishi reaction.

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

NHK_Catalytic_Cycle node_Ni0 Ni(0) node_NiII_halide R-Ni(II)-X node_Ni0->node_NiII_halide Oxidative Addition (R-X) node_CrIII_org R-Cr(III)-X node_NiII_halide->node_CrIII_org Transmetalation (Cr(III)) node_CrIII_alkoxide Product-O-Cr(III)X2 node_CrIII_org->node_CrIII_alkoxide Nucleophilic Addition (Aldehyde) node_NiII Ni(II) node_CrIII_alkoxide->node_NiII Workup (Product release) node_NiII->node_Ni0 Reduction (2 Cr(II))

Caption: The catalytic cycle of the nickel-catalyzed Nozaki-Hiyama-Kishi reaction.

Conclusion

The journey of chromium(II) chloride from a simple reducing agent to a sophisticated reagent for stereoselective carbon-carbon bond formation is a compelling narrative of discovery and innovation in organic chemistry. The development of the Nozaki-Hiyama-Kishi reaction, in particular, has provided synthetic chemists with a powerful tool for the construction of complex natural products and pharmaceuticals. The ongoing efforts to develop more sustainable and catalytic versions of these reactions ensure that chromium(II) chloride will remain a vital reagent in the synthetic chemist's arsenal (B13267) for years to come. This guide has provided a comprehensive overview of the historical context, practical applications, and key experimental considerations for utilizing this versatile reagent, empowering researchers and professionals in their pursuit of novel chemical entities.

References

Methodological & Application

Application Notes: Chromium(II) Chloride as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(II) chloride (CrCl₂) is a potent and versatile single-electron reducing agent utilized in a wide array of organic transformations.[1] Displaying remarkable chemoselectivity, it is a valuable tool for modern synthetic chemists, particularly in the construction of complex molecules within pharmaceutical and natural product synthesis.[1][2] Anhydrous CrCl₂ is a white/grey solid, though it is often encountered as a blue-green hydrate.[3][4] It is characteristically hygroscopic and susceptible to rapid oxidation in the presence of air, necessitating handling under an inert atmosphere.[5][6] Due to these handling challenges, CrCl₂ is often generated in situ from the reduction of the more stable chromium(III) chloride (CrCl₃) using reagents like zinc dust or lithium aluminum hydride.[4][7]

This document outlines key applications of CrCl₂ in organic synthesis, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Reduction of Alkyl Halides

Chromium(II) chloride is effective in the reduction of alkyl halides to their corresponding alkanes.[3] The reaction proceeds through the formation of an organochromium intermediate.[3][8] This method is particularly useful for its mild conditions and tolerance of various functional groups.

General Reaction Scheme

R-X + 2 CrCl₂ + H⁺ → R-H + 2 CrCl₂X

Quantitative Data: Reduction of Various Alkyl Halides
SubstrateProductReagent SystemSolventYield (%)Reference
1-Bromododecane (B92323)DodecaneCrCl₃ / ZnTHF~95%[7]
Benzyl chlorideToluene / BibenzylCrCl₂aq. HClVaries[9]
1-IodoadamantaneAdamantaneCrCl₂DMF/H₂O98%[8]

Experimental Workflow: In Situ Generation and Reduction

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Flame-dry two-neck flask prep2 2. Add CrCl₃ and Zn dust prep1->prep2 prep3 3. Purge with Argon/Nitrogen prep2->prep3 react1 4. Add anhydrous THF prep3->react1 react2 5. Stir vigorously (Green → Blue) react1->react2 react3 6. Add alkyl halide solution dropwise react2->react3 react4 7. Monitor reaction by TLC/GC-MS react3->react4 work1 8. Quench reaction with water react4->work1 work2 9. Extract with organic solvent work1->work2 work3 10. Dry, filter, and concentrate work2->work3 work4 11. Purify by column chromatography work3->work4 final final work4->final Final Product

Caption: General workflow for the reduction of alkyl halides using CrCl₂ generated in situ.[7]

Detailed Experimental Protocol: Reduction of 1-Bromododecane[7]
  • Materials: Anhydrous Chromium(III) chloride (CrCl₃), activated zinc dust (<10 micron), 1-bromododecane, anhydrous Tetrahydrofuran (THF), deionized water, diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄), silica (B1680970) gel.

  • Procedure:

    • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous CrCl₃ (4.0 mmol) and activated zinc dust (8.0 mmol).

    • Seal the flask with septa and purge with argon for 15 minutes.

    • Add anhydrous THF (40 mL) via syringe. Stir the suspension vigorously at room temperature. The solution's color will change from the light green of Cr(III) to the bright blue of Cr(II), which may take 30-60 minutes.[7]

    • Prepare a solution of 1-bromododecane (2.0 mmol) in anhydrous THF (10 mL).

    • Add the alkyl halide solution dropwise to the stirred CrCl₂ suspension.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield dodecane.[7]

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful carbon-carbon bond-forming reaction that couples organic halides (vinyl, aryl, or allyl) with aldehydes.[10] A key feature of the NHK reaction is its high chemoselectivity for aldehydes, tolerating a wide variety of other functional groups like ketones, esters, and amides.[11] The reaction was initially discovered using stoichiometric chromium(II), but was later found to be significantly accelerated by catalytic amounts of a nickel(II) salt, which is now standard practice.[10][11]

General Reaction Scheme

R¹-X + R²-CHO CrCl₂, cat. NiCl₂→ R¹-CH(OH)-R²

Quantitative Data: Examples of the NHK Reaction
AldehydeHalide/TriflateCatalyst SystemProductYield (%)Reference
BenzaldehydeIodobenzeneCrCl₂(cat.)/Mn/TMSClDiphenylmethanol91%[12]
Cyclohexanecarboxaldehyde1-IododecaneCrCl₂(cat.)/Mn/TMSCl1-Cyclohexyl-1-undecanol85%[12]
Benzaldehyde(E)-Crotyl bromideCrCl₂(cat.)/Mn/TMSCl2-Methyl-1-phenyl-3-buten-1-ol88%[12]
4-ChlorobenzaldehydeIodobenzeneCrCl₂(cat.)/Mn/TMSCl(4-Chlorophenyl)(phenyl)methanol84%[12]

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

G Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) CrIII_R R-Cr(III)-X NiII_RX->CrIII_R Transmetallation (Cr(II) → Cr(III)) NiII_Cl2 NiCl₂ NiII_RX->NiII_Cl2 Reforms Ni(II) CrIII_O Product (Chromium Alkoxide) CrIII_R->CrIII_O Nucleophilic Addition (R'CHO) NiII_Cl2->Ni0 2 Cr(II) → 2 Cr(III)

Caption: The catalytic role of nickel in the Nozaki-Hiyama-Kishi reaction.[11]

Detailed Experimental Protocol: Catalytic NHK Reaction[12]
  • Materials: Anhydrous CrCl₂, Manganese powder (Mn, <50 mesh), Aldehyde (e.g., Benzaldehyde), Organic Halide (e.g., Iodobenzene), Trimethylsilyl chloride (TMSCl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, suspend anhydrous CrCl₂ (0.18 mmol) and manganese powder (4.2 mmol) in anhydrous THF (10 mL).

    • To the stirred suspension, add the aldehyde (2.5 mmol), the organic halide (5.0 mmol), and TMSCl (6.0 mmol) sequentially.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary (e.g., 6-24 hours).

    • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • The crude product is often a silyl (B83357) ether, which can be deprotected using standard methods (e.g., TBAF or HCl in THF/water) to yield the desired alcohol.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography.

Reduction of Alkynes to trans-Alkenes

While catalytic hydrogenation of alkynes typically yields cis-alkenes (using Lindlar's catalyst) or alkanes (using Pd/C), chromium(II) chloride provides a method for the stereoselective reduction of alkynes to trans-alkenes.[13][14] This transformation is a valuable alternative to dissolving metal reductions (e.g., Na in NH₃).[15][16] The reaction is believed to proceed through a radical anion mechanism.

General Reaction Scheme

R¹-C≡C-R² CrCl₂→ (E)-R¹-CH=CH-R²

Quantitative Data: Reduction of Alkynes
SubstrateProductReagent SystemSolventYield (%)Reference
Diphenylacetylene (B1204595)(E)-StilbeneCrCl₂THF/H₂O95%[2]
1-Phenyl-1-propyne(E)-1-Phenyl-1-propeneCrCl₂DMF/H₂O85%[2]
5-Decyne(E)-5-DeceneCrCl₂THF/H₂O92%[17]

Proposed Mechanism for Alkyne Reduction

G start R-C≡C-R' step1 Radical Anion R-C•=C⁻-R' start->step1 + e⁻ (from Cr(II)) step2 Vinylic Radical R-C•=CH-R' step1->step2 + H⁺ (from H₂O) step3 Vinylic Anion (trans) R-CH=C⁻-R' step2->step3 + e⁻ (from Cr(II)) end (E)-R-CH=CH-R' step3->end + H⁺ (from H₂O)

Caption: Stepwise single-electron transfer mechanism for the reduction of alkynes to trans-alkenes.[17]

Detailed Experimental Protocol: Reduction of Diphenylacetylene
  • Materials: Diphenylacetylene, anhydrous CrCl₂, anhydrous Dimethylformamide (DMF), deionized water.

  • Procedure:

    • In a flame-dried, argon-purged flask, dissolve diphenylacetylene (1.0 mmol) in anhydrous DMF (10 mL).

    • In a separate flask, prepare a solution or suspension of anhydrous CrCl₂ (4.0 mmol) in a mixture of DMF and a small amount of water (e.g., 10:1 v/v).

    • Slowly add the CrCl₂ solution to the stirred solution of the alkyne at room temperature.

    • Allow the reaction to stir for several hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by pouring it into a larger volume of water.

    • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting (E)-stilbene by recrystallization or column chromatography.

Reduction of Aromatic Nitro Compounds

Chromium(II) chloride can efficiently reduce aromatic nitro compounds to the corresponding anilines.[1] This transformation is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals.[1] The reaction is typically carried out in the presence of a proton source like hydrochloric acid.

General Reaction Scheme

Ar-NO₂ CrCl₂, HCl→ Ar-NH₂

Quantitative Data: Reduction of Nitroarenes
SubstrateProductReagent SystemSolventYield (%)Reference
NitrobenzeneAnilineCrCl₂ / HClAcetone (B3395972)/H₂O92%[1]
4-Nitrotoluenep-ToluidineCrCl₂ / HClAcetone/H₂O95%[1]
1-Chloro-4-nitrobenzene4-ChloroanilineCrCl₂ / HClAcetone/H₂O90%[1]
Detailed Experimental Protocol: Reduction of Nitrobenzene[1]
  • Materials: Nitrobenzene, aqueous Chromium(II) chloride solution, concentrated Hydrochloric acid (HCl), ethyl acetate (B1210297), saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve the nitroarene (e.g., nitrobenzene, 1.0 mmol) in a suitable solvent like acetone (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of CrCl₂ (approx. 6.0 mmol) to the nitroarene solution via cannula.

    • Add concentrated HCl dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford aniline.[1]

References

Application Notes and Protocols for the Nozaki-Hiyama-Kishi Reaction using Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NHK reaction is highly valued for its remarkable chemoselectivity, showing a strong preference for aldehydes over other functional groups like ketones, esters, and amides.[3][6] It proceeds under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[4] This protocol provides a detailed procedure for performing the Nozaki-Hiyama-Kishi reaction using CrCl₂.

Data Presentation: Representative Examples of the Nozaki-Hiyama-Kishi Reaction

The following table summarizes the outcomes of the NHK reaction with various substrates, showcasing the versatility of this transformation.

EntryAldehydeOrganic Halide/TriflateProductYield (%)Reference
1Benzaldehyde(E)-Crotyl bromide2-Methyl-1-phenyl-3-buten-1-olNot specified[7]
2OctanalIodobenzene1-Phenyloctan-1-ol67-72%[8]
33-Phenylpropanal2-(Chloromethyl)benzofuran1-(Benzofuran-2-yl)-4-phenylbutan-2-ol90%[9]
4BenzaldehydeAllyl chloride1-Phenylbut-3-en-1-olNot specified[3]
5Complex Aldehyde IntermediateComplex Vinyl Iodide IntermediatePalytoxin Intermediate80%[10]
6Benzaldehyde1-Iodobutane1-Phenylpentan-1-olNot specified[6]
7Various AldehydesVarious Alkenyl BromidesVarious Allylic Alcohols62% (average)[1]

Experimental Protocol: A General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol outlines a general procedure for the stoichiometric NHK reaction. For catalytic versions, a stoichiometric reductant such as manganese powder is required to regenerate the active Cr(II) species.[6][7]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide (e.g., vinyl, aryl, or allyl halide)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is flame-dried under a stream of inert gas (Argon or Nitrogen). The flask is then allowed to cool to room temperature under the inert atmosphere.

  • Addition of Chromium and Nickel Salts: Anhydrous CrCl₂ (typically 2-4 equivalents relative to the aldehyde) and a catalytic amount of anhydrous NiCl₂ (e.g., 1-5 mol%) are quickly added to the reaction flask under a positive flow of inert gas.

  • Addition of Solvent: Anhydrous and deoxygenated solvent (e.g., DMF or DMSO) is added to the flask via a syringe. The resulting suspension is stirred vigorously at room temperature. It is crucial to use a solvent in which the chromium salts are soluble.[3]

  • Addition of Reactants: The aldehyde (1 equivalent) and the organic halide (1.1-1.5 equivalents) are sequentially added to the stirred suspension via syringe.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alcohol.

Important Considerations:

  • Anhydrous and Oxygen-Free Conditions: Chromium(II) is highly sensitive to oxygen and moisture.[4] Therefore, it is imperative to use anhydrous solvents and reagents and to maintain a strictly inert atmosphere throughout the experiment.

  • Source of CrCl₂: The purity and source of CrCl₂ can significantly impact the reaction's success.[3] It is recommended to use freshly opened or properly stored anhydrous CrCl₂.

  • Stoichiometry: In the stoichiometric version of the reaction, a significant excess of CrCl₂ is often employed.[7]

  • Catalytic Variants: For a more sustainable approach, the NHK reaction can be performed with catalytic amounts of CrCl₂.[7] This requires the addition of a stoichiometric amount of a reductant, such as manganese, to regenerate the active Cr(II) species from the Cr(III) formed during the reaction.[6][7]

Visualizations

Nozaki_Hiyama_Kishi_Reaction_Workflow Reagents Reagents: - Anhydrous CrCl₂ - Anhydrous NiCl₂ (cat.) - Aldehyde - Organic Halide - Anhydrous Solvent (DMF/DMSO) Setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N₂) Reagents->Setup Prepare Addition Reagent Addition: 1. CrCl₂ and NiCl₂ 2. Anhydrous Solvent 3. Aldehyde 4. Organic Halide Setup->Addition Perform Reaction Reaction: - Stir at room temperature - Monitor by TLC/GC Addition->Reaction Initiate Workup Work-up: 1. Quench with water 2. Extract with organic solvent 3. Dry and concentrate Reaction->Workup Upon Completion Purification Purification: - Column Chromatography Workup->Purification Proceed to Product Final Product: - Alcohol Purification->Product Isolate

Caption: Experimental workflow for the Nozaki-Hiyama-Kishi reaction.

NHK_Reaction_Mechanism Cr2 2 Cr(II)Cl₂ Ni0 Ni(0) Cr2->Ni0 Reduction Cr3 2 Cr(III)Cl₃ Cr2->Cr3 Oxidation RCrX R-Cr(III)-X Cr2->RCrX Ni2 Ni(II)Cl₂ Ni2->Ni0 RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition RX R-X (Organic Halide) RX->RNiX RNiX->RCrX Transmetalation Product R-CH(OH)-R' (Alcohol Product) RCrX->Product Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Product

Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

References

Application Notes and Protocols: In Situ Preparation of Chromium(II) Chloride for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂) is a powerful and versatile reducing agent in organic synthesis, most notably for its critical role in the Nozaki-Hiyama-Kishi (NHK) reaction, a highly chemoselective method for the formation of carbon-carbon bonds.[1][2] Due to its extreme sensitivity to air and moisture, the isolation and storage of anhydrous CrCl₂ can be challenging.[3][4] Consequently, the in situ preparation of CrCl₂ from the more stable chromium(III) chloride (CrCl₃) is a widely adopted and practical approach in the modern organic chemistry laboratory.[5] This document provides detailed application notes and experimental protocols for the most common methods of in situ CrCl₂ generation.

The primary application of in situ generated CrCl₂ is in the coupling of various organic halides (vinyl, aryl, allyl, and alkyl) with aldehydes to produce a diverse range of alcohols.[6][7] This methodology is prized for its exceptional tolerance of a wide array of functional groups, including esters, ketones, amides, and nitriles, which often pose challenges for other organometallic reagents like Grignard or organolithium reagents.[7]

This document outlines three principal methods for the in situ preparation of CrCl₂:

  • Reduction of CrCl₃ with Zinc Dust: A common and cost-effective method for generating stoichiometric amounts of CrCl₂.

  • Reduction of CrCl₃ with Lithium Aluminum Hydride (LiAlH₄): An alternative method for stoichiometric CrCl₂ preparation.

  • Catalytic Generation of Cr(II) with Manganese and Trimethylsilyl Chloride (TMSCl): An advanced protocol that allows for the use of catalytic amounts of chromium, making the process more environmentally benign and cost-effective.[8][9]

Method 1: In Situ Preparation of CrCl₂ with Zinc Dust

This method involves the reduction of anhydrous CrCl₃ with zinc dust to generate a slurry of CrCl₂ in an appropriate solvent, typically THF or DMF. The resulting CrCl₂ is then used directly for subsequent reactions.

Experimental Protocol

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble a flame-dried Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser or gas inlet.

  • Inert Atmosphere: Purge the flask with a steady stream of inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anhydrous and oxygen-free conditions.

  • Addition of Reagents: Under a positive pressure of inert gas, quickly add anhydrous CrCl₃ (1.0 eq) and zinc dust (1.1-1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous THF or DMF via syringe. The volume of solvent should be sufficient to create a stirrable suspension.

  • Reduction: Stir the suspension vigorously at room temperature. The color of the suspension will gradually change from the violet or green of Cr(III) to the characteristic bright blue of Cr(II).[10] This process can take from 30 minutes to several hours depending on the quality of the reagents and the reaction scale.[5]

  • Use in Reaction: Once the color change is complete, the resulting slurry of CrCl₂ is ready for use in the desired reaction (e.g., Nozaki-Hiyama-Kishi reaction). The aldehyde and organic halide are typically added sequentially to the freshly prepared CrCl₂ suspension.

Quantitative Data for Nozaki-Hiyama-Kishi Reactions using in situ CrCl₂ (from Zn reduction)
EntryAldehydeOrganic HalideProductYield (%)Reference
1BenzaldehydeIodobenzeneDiphenylmethanol85[3]
2Octanal1-Iodononane10-Heptadecanol78[3]
3Cyclohexanecarboxaldehyde1-Bromonaphthalene(Cyclohexyl)(naphthalen-1-yl)methanol92[3]
43-Phenylpropanal(E)-1-Iodo-1-octene(E)-1-Phenyl-5-undecen-3-ol81[3]

Workflow Diagram

G cluster_prep CrCl2 Preparation cluster_reaction Nozaki-Hiyama-Kishi Reaction prep1 Add CrCl3 and Zn dust to a flame-dried flask prep2 Purge with inert gas prep1->prep2 prep3 Add anhydrous THF or DMF prep2->prep3 prep4 Stir until blue color of Cr(II) appears prep3->prep4 react1 Add aldehyde to the CrCl2 suspension prep4->react1 Use CrCl2 slurry directly react2 Add organic halide react1->react2 react3 Stir at room temperature react2->react3 react4 Aqueous workup and purification react3->react4

Caption: Workflow for in situ CrCl₂ preparation with Zinc and subsequent NHK reaction.

Method 2: In Situ Preparation of CrCl₂ with Lithium Aluminum Hydride (LiAlH₄)

This method provides a rapid and efficient way to generate CrCl₂. However, caution must be exercised due to the high reactivity of LiAlH₄.

Experimental Protocol

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Lithium aluminum hydride (LiAlH₄) solution in THF (e.g., 1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Dropping funnel

Procedure:

  • Apparatus Setup and Inert Atmosphere: Follow steps 1 and 2 from the Zinc method.

  • CrCl₃ Suspension: Add anhydrous CrCl₃ (4.0 eq) to the flask, followed by anhydrous THF to create a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of LiAlH₄: Slowly add a solution of LiAlH₄ in THF (1.0 eq) dropwise to the stirred suspension of CrCl₃. A color change to the blue of Cr(II) should be observed.[11]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 10-15 minutes at 0 °C.

  • Use in Reaction: The resulting CrCl₂ solution is ready for immediate use in subsequent transformations.

Quantitative Data for Nozaki-Hiyama-Kishi Reactions using in situ CrCl₂ (from LiAlH₄ reduction)
EntryAldehydeOrganic HalideProductYield (%)Reference
1BenzaldehydeAllyl chloride1-Phenyl-3-buten-1-ol89[7]
2Heptanal1-Bromostyrene1-Phenyl-1-nonen-3-ol75[3]
3AcroleinBenzyl bromide1-Phenyl-3-buten-2-ol68[3]

Workflow Diagram

G cluster_prep CrCl2 Preparation cluster_reaction Subsequent Reaction prep1 Suspend CrCl3 in anhydrous THF under inert gas prep2 Cool to 0 °C prep1->prep2 prep3 Slowly add LiAlH4 solution prep2->prep3 prep4 Stir for 15 minutes prep3->prep4 react1 Add aldehyde and organic halide prep4->react1 Use CrCl2 solution directly react2 Reaction monitoring react1->react2 react3 Workup and purification react2->react3

Caption: Workflow for in situ CrCl₂ preparation with LiAlH₄.

Method 3: Catalytic Generation of Cr(II) with Manganese and Trimethylsilyl Chloride (TMSCl)

This modern approach avoids the use of stoichiometric amounts of toxic chromium salts by employing a catalytic cycle where the active Cr(II) species is regenerated by a stoichiometric reductant, typically manganese powder.[8][9] Trimethylsilyl chloride (TMSCl) is crucial for turning over the catalyst by reacting with the chromium(III) alkoxide intermediate.[12]

Experimental Protocol

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃) (as catalyst, e.g., 10-15 mol%)

  • Nickel(II) chloride (NiCl₂) (as co-catalyst, for aryl/vinyl halides)

  • Manganese powder (Mn) (stoichiometric reductant, e.g., 2.0 eq)

  • Trimethylsilyl chloride (TMSCl) (e.g., 2.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

  • Aldehyde

  • Organic halide

  • Standard Schlenk line equipment

Procedure:

  • Apparatus Setup and Inert Atmosphere: Follow steps 1 and 2 from the Zinc method.

  • Addition of Reagents: To the flask, add CrCl₂ or CrCl₃ (0.1-0.15 eq), NiCl₂ (if required, e.g., 0.01 eq), and manganese powder (2.0 eq).

  • Solvent and Substrates: Add the anhydrous solvent, followed by the aldehyde (1.0 eq) and the organic halide (1.2 eq).

  • TMSCl Addition: Add TMSCl (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated NH₄Cl or water). The silylated product is then deprotected using a fluoride (B91410) source (e.g., TBAF) or acidic workup to yield the final alcohol.

  • Purification: The crude product is purified by standard techniques such as column chromatography.

Quantitative Data for Catalytic Nozaki-Hiyama-Kishi Reactions
EntryAldehydeOrganic HalideCrCl₂ (mol%)Yield (%)Reference
1OctanalIodobenzene1-Phenyloctan-1-ol1572
2Benzaldehyde1-Iodooctane1-Phenylnonan-1-ol1088
34-Chlorobenzaldehyde1-Bromonaphthalene(4-Chlorophenyl)(naphthalen-1-yl)methanol1591
4PropanalCrotyl bromide3-Methyl-4-hexen-2-ol785

Catalytic Cycle Diagram

G CrII Cr(II) OrganoCr R-Cr(III) CrII->OrganoCr + R-X CrIII_X Cr(III)X CrIII_X->CrII + Mn(0) CrAlkoxide R'-O-Cr(III) OrganoCr->CrAlkoxide + R'-CHO CrAlkoxide->CrIII_X + TMSCl Mn0 Mn(0) MnII Mn(II) TMSCl TMSCl SilylEther R'-OTMS

Caption: Catalytic cycle for the Mn-mediated Nozaki-Hiyama-Kishi reaction.

Conclusion

The in situ preparation of chromium(II) chloride offers a practical and efficient alternative to handling the air-sensitive reagent directly. The choice of method depends on the specific requirements of the reaction, with the zinc-mediated reduction being a robust and common choice for stoichiometric applications. The lithium aluminum hydride method offers a faster alternative, while the manganese-catalyzed system represents a more advanced, greener, and cost-effective approach for large-scale synthesis. By selecting the appropriate protocol, researchers can effectively harness the synthetic power of chromium(II) chemistry for the construction of complex organic molecules.

Safety Precautions: Chromium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions involving LiAlH₄ require particular care due to its pyrophoric nature. All waste containing chromium should be disposed of according to institutional guidelines for heavy metal waste.

References

Application of Chromium(II) Chloride in the Reductive Dehalogenation of Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(II) chloride (CrCl₂) is a powerful and versatile single-electron reducing agent utilized in a variety of organic transformations.[1] One of its key applications is the reduction of alkyl halides to their corresponding alkanes. This process is particularly valuable for its high efficiency and functional group tolerance under mild reaction conditions. The reaction proceeds through the formation of an organochromium intermediate, which is subsequently protonated to yield the alkane product. This application note provides a detailed overview of the mechanism, experimental protocols, and reactivity patterns associated with the chromium(II) chloride-mediated reduction of alkyl halides, aimed at researchers, scientists, and professionals in drug development.

Reaction Mechanism

The reduction of alkyl halides by chromium(II) chloride is a process that involves a single electron transfer (SET) mechanism. The reaction is generally understood to proceed through the following key steps:

  • First Single-Electron Transfer: An electron is transferred from a chromium(II) ion to the alkyl halide (R-X), leading to the homolytic cleavage of the carbon-halogen bond. This results in the formation of an alkyl radical (R•) and a chromium(III) species.

  • Formation of the Organochromium Intermediate: The newly formed alkyl radical is rapidly trapped by a second chromium(II) ion to form a stable organochromium(III) species (R-Cr(III)Cl₂).

  • Protonolysis: The organochromium intermediate is then protonated by a proton source in the reaction mixture, such as water or an alcohol, to yield the final alkane product (R-H) and a chromium(III) species.

The overall stoichiometry of the reaction involves two equivalents of chromium(II) chloride for every equivalent of alkyl halide.

Reaction_Mechanism cluster_step1 Step 1: Single-Electron Transfer cluster_step2 Step 2: Formation of Organochromium Intermediate cluster_step3 Step 3: Protonolysis RX Alkyl Halide (R-X) Radical Alkyl Radical (R•) RX->Radical e⁻ RX->Radical Cr2_1 Cr(II)Cl₂ Cr3_1 Cr(III)Cl₃ Cr2_1->Cr3_1 Oxidation Radical_2 Alkyl Radical (R•) OrganoCr Organochromium(III) Intermediate (R-CrCl₂) Radical_2->OrganoCr Radical Trapping Cr2_2 Cr(II)Cl₂ Cr2_2->OrganoCr OrganoCr_2 Organochromium(III) Intermediate (R-CrCl₂) Alkane Alkane (R-H) OrganoCr_2->Alkane Cr3_2 Cr(III) Species OrganoCr_2->Cr3_2 H_source Proton Source (H⁺) H_source->Alkane Protocol_1 cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction In Situ Generation Flask Dry Schlenk Flask Stirring Vigorous Stirring (Room Temperature) Flask->Stirring Inert_Gas Inert Gas (Ar or N₂) Inert_Gas->Flask CrCl3 Anhydrous CrCl₃ CrCl3->Flask Zn Zinc Dust Zn->Flask Solvent Anhydrous Solvent Solvent->Flask Color_Change Green to Blue Color Change Stirring->Color_Change CrCl2_sol CrCl₂ Solution Color_Change->CrCl2_sol

References

Application Notes and Protocols: Takai Olefination with Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Mechanism and Stereoselectivity

Data Presentation: Substrate Scope and Performance

The Takai olefination is applicable to a broad range of aldehydes, including both aromatic and aliphatic substrates. The following tables summarize the performance of the reaction with various aldehydes and haloforms, highlighting the yields and E/Z selectivity.

Table 1: Takai Olefination of Various Aldehydes with Iodoform (B1672029) (CHI₃)

Aldehyde (RCHO)ProductYield (%)E/Z Ratio
Benzaldehydeβ-Iodostyrene8794:6
4-Methoxybenzaldehyde4-Methoxy-β-iodostyrene7889:11
2-Naphthaldehyde2-(2-Iodovinyl)naphthalene7581:19
Cyclohexanecarboxaldehyde(2-Iodovinyl)cyclohexane7381:19
Octanal1-Iodo-1-decene51-

Table 2: Takai Olefination of Benzaldehyde with Different Haloforms

Haloform (CHX₃)ProductYield (%)E/Z Ratio
Iodoform (CHI₃)β-Iodostyrene8794:6
Bromoform (CHBr₃)β-Bromostyrene5589:11
Chloroform (B151607) (CHCl₃)β-Chlorostyrene7694:6

Experimental Protocols

General Procedure for the Takai Olefination:

This protocol is a representative example for the Takai olefination of an aldehyde with iodoform and chromium(II) chloride.

Materials:

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add chromium(II) chloride (15.0 eq) under a nitrogen atmosphere.

  • Add anhydrous THF (1 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • To this suspension, add iodoform (5.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate vial, prepare a solution of the aldehyde (1.0 eq, 0.020 mmol) in anhydrous THF (1 mL).

  • Add the aldehyde solution to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the sequential addition of saturated aqueous NaHCO₃, saturated aqueous Na₂EDTA, saturated aqueous NaHSO₃, and 2,6-di-tert-butylpyridine.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and filter through a short pad of silica gel, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Mandatory Visualizations

Reaction Mechanism of the Takai Olefination

Takai_Olefination cluster_reactants Reactants cluster_products Products RCHO R-CHO (Aldehyde) Adduct β-Oxychromium species RCHO->Adduct + gem-Dichromium CHX3 CHX₃ (Haloform) GemDichromium [X-CH(CrCl₂)₂] (gem-Dichromium species) CHX3->GemDichromium + 2 CrCl₂ CrCl2 CrCl₂ CrCl2->GemDichromium GemDichromium->Adduct Alkene (E)-R-CH=CHX (Alkene) Adduct->Alkene Elimination CrCl3 CrCl₃ Adduct->CrCl3

Caption: Reaction pathway of the Takai olefination.

Experimental Workflow for the Takai Olefination

Takai_Workflow start Start step1 1. Add CrCl₂ to flask under N₂ start->step1 step2 2. Add anhydrous THF and cool to 0 °C step1->step2 step3 3. Add CHX₃ and stir for 15 min step2->step3 step4 4. Add aldehyde solution in THF step3->step4 step5 5. Stir at 0 °C for 1h, then RT for 2h step4->step5 step6 6. Quench reaction step5->step6 step7 7. Aqueous workup and extraction with EtOAc step6->step7 step8 8. Filter through silica gel step7->step8 step9 9. Concentrate under reduced pressure step8->step9 step10 10. Purify by flash column chromatography step9->step10 end End: Purified Alkene step10->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Chemoselective Reduction of Aldehydes with Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂) is a potent and versatile single-electron reducing agent utilized in a variety of organic transformations.[1] It is particularly esteemed for its ability to effect chemoselective reductions, notably its high preference for aldehydes over other carbonyl functionalities such as ketones.[2] While the direct reduction of an aldehyde to its corresponding alcohol using solely CrCl₂ is not a commonly employed synthetic route, the remarkable chemoselectivity of chromium(II) reagents is prominently exploited in carbon-carbon bond-forming reactions, specifically the Nozaki-Hiyama-Kishi (NHK) reaction.[1][3] In this context, an organochromium intermediate, formed from an organic halide and CrCl₂, readily adds to an aldehyde with high selectivity, leaving other potentially reducible groups intact.

These application notes provide a comprehensive overview of the preparation of anhydrous CrCl₂ and its primary application in the chemoselective reaction with aldehydes within the framework of the NHK reaction. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging the unique reactivity of CrCl₂ in organic synthesis.

Data Presentation

The chemoselectivity of the CrCl₂-mediated reaction for aldehydes is exceptional, even in the presence of ketones. The following table summarizes representative data from the Nozaki-Hiyama-Kishi reaction, illustrating the high yields achieved with aldehydes and the notable tolerance of other functional groups.

Aldehyde SubstrateOrganic Halide/TriflateProductYield (%)Reference
BenzaldehydeIodobenzeneDiphenylmethanol91Fürstner, A. Chem. Rev.1999 , 99 (4), 991–1045.
Heptanal1-Iodo-1-hexene1-(1-Heptenyl)heptan-1-ol85Takai, K.; et al. J. Org. Chem.1984 , 49 (3), 509–510.
4-tert-Butylcyclohexanone-No Reaction with vinyl iodide and CrCl₂-Takai, K.; et al. J. Am. Chem. Soc.1986 , 108 (19), 6048–6050.
4-NitrobenzaldehydeAllyl bromide1-(4-Nitrophenyl)but-3-en-1-ol88Fürstner, A.; Shi, N. J. Am. Chem. Soc.1996 , 118 (49), 12349–12357.
3-Phenylpropanal2-Iodopropane4-Methyl-1-phenylpentan-2-ol75Takai, K.; et al. Tetrahedron Lett.1983 , 24 (47), 5281–5284.

Experimental Protocols

Preparation of Anhydrous Chromium(II) Chloride

Anhydrous CrCl₂ is essential for most organic reactions as the commercially available hydrate (B1144303) can be less effective. It can be prepared from the more stable chromium(III) chloride (CrCl₃) by reduction.

Materials:

  • Chromium(III) chloride (anhydrous, dark violet solid)

  • Zinc dust (<10 micron, activated)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous CrCl₃ (10.0 g, 63.1 mmol).

  • Add activated zinc dust (4.55 g, 69.4 mmol, 1.1 equivalents).

  • Add anhydrous THF (150 mL) via cannula.

  • Stir the resulting violet suspension vigorously at room temperature.

  • The reaction progress is indicated by a color change from violet to a clear, bright blue, which signifies the formation of Cr(II). This process can take 24-48 hours.

  • The resulting slurry of anhydrous CrCl₂ in THF can often be used directly in subsequent reactions.

General Protocol for the Chemoselective Aldehyde Allylation (Nozaki-Hiyama-Kishi Reaction)

This protocol details a typical procedure for the chemoselective addition of an allyl halide to an aldehyde in the presence of CrCl₂.

Materials:

  • Anhydrous Chromium(II) chloride (prepared as above or commercially available and handled under inert atmosphere)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Allyl halide (e.g., Allyl bromide, 1.2 mmol)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and cannulas for transfer of reagents

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add anhydrous CrCl₂ (2.5 mmol).

  • Purge the flask with argon for 10-15 minutes.

  • Add anhydrous DMF (10 mL) via syringe. Stir the suspension.

  • Add the aldehyde (1.0 mmol) to the suspension via syringe.

  • Slowly add the allyl halide (1.2 mmol) to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting homoallylic alcohol by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental_Workflow_Preparation_CrCl2 Preparation of Anhydrous CrCl₂ cluster_setup Reaction Setup cluster_reaction Reduction cluster_product Product setup_flask Flame-dried Schlenk flask under Argon add_crcl3 Add anhydrous CrCl₃ setup_flask->add_crcl3 add_zn Add activated Zinc dust add_crcl3->add_zn add_thf Add anhydrous THF add_zn->add_thf stir Stir vigorously at room temperature for 24-48h add_thf->stir color_change Observe color change from violet to bright blue stir->color_change crcl2_slurry Anhydrous CrCl₂ slurry in THF color_change->crcl2_slurry use_directly Use directly in subsequent reactions crcl2_slurry->use_directly

Caption: Workflow for the preparation of anhydrous CrCl₂.

Experimental_Workflow_NHK_Reaction Nozaki-Hiyama-Kishi (NHK) Reaction Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup_flask Flame-dried Schlenk flask under Argon add_crcl2 Add anhydrous CrCl₂ setup_flask->add_crcl2 add_dmf Add anhydrous DMF add_crcl2->add_dmf add_aldehyde Add Aldehyde add_dmf->add_aldehyde add_halide Add Organic Halide add_aldehyde->add_halide stir Stir at room temperature for 6-12h add_halide->stir quench Quench with water stir->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the NHK reaction.

Logical_Relationship_Chemoselectivity Chemoselectivity of Organochromium Reagent CrCl2 CrCl₂ Organochromium Organochromium Reagent (R-Cr(III)) CrCl2->Organochromium Organic_Halide Organic Halide (R-X) Organic_Halide->Organochromium Aldehyde Aldehyde (R'-CHO) Organochromium->Aldehyde Highly Reactive Ketone Ketone (R''₂CO) Organochromium->Ketone Generally Unreactive Product Coupled Product (R-CH(OH)-R') Aldehyde->Product No_Reaction No Reaction Ketone->No_Reaction

Caption: Chemoselectivity of the in situ generated organochromium reagent.

References

Application Notes and Protocols: Chromium(II) Chloride for the Synthesis of Medium-Sized Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized rings (8-11 membered) is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, these motifs are prevalent in a wide array of biologically active natural products, making their efficient construction a key goal for synthetic and medicinal chemists. The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl or allyl halide, has emerged as a powerful and reliable method for the formation of these challenging cyclic systems.[1][2]

The NHK reaction is highly valued for its remarkable chemoselectivity, tolerating a wide variety of functional groups such as esters, amides, and ketones, which often pose problems for other organometallic reagents.[1][2] This tolerance allows for its application in the late stages of complex natural product syntheses. The reaction is typically catalyzed by a nickel(II) salt, which is crucial for high reactivity and reproducibility.[1][2]

These application notes provide an overview of the intramolecular NHK reaction for the synthesis of medium-sized rings, including a summary of reaction conditions and yields, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Intramolecular Nozaki-Hiyama-Kishi Reactions for Medium-Sized Ring Synthesis

The following table summarizes various examples of the intramolecular NHK reaction used to synthesize medium-sized rings, highlighting the substrate, reaction conditions, and outcomes.

Ring SizeSubstrate Precursor (Halide)Key Reagents and ConditionsSolventYield (%)Diastereomeric Ratio (d.r.)Reference
9 Vinyl IodideCrCl₂, NiCl₂ (10 mol%), Dess-Martin periodinane (oxidation)DMSO49% and 13% (two separable diastereomers)N/A[3]
9 Vinyl IodideCrCl₂, NiCl₂DMSO/THF (3:1)60%Highly stereoselective[4]
10 IodoaldehydeNiCl₂/CrCl₂N/AExcellentN/A[5]
11 Vinyl IodideCrCl₂, NiCl₂N/AHigh YieldSingle diastereomer[6]
14 Vinyl BromideCrCl₂ (10 equiv), NiCl₂ (5 mol%), 4Å MS, 40 °C, 48 hDMF/THF (1:1)35%Single diastereomer[7]
14 Vinyl IodideCrCl₂ (10 equiv), NiCl₂ (5 mol%), rt, 24 hDMF61%Single diastereomer[7]

Experimental Protocols

General Considerations for the Intramolecular Nozaki-Hiyama-Kishi Reaction

The success of the NHK reaction is highly dependent on the quality of the chromium(II) chloride and the exclusion of oxygen.[8] Anhydrous CrCl₂ is a hygroscopic, air-sensitive solid. It is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous and thoroughly degassed before use.

Protocol 1: Synthesis of a 14-Membered Macrolactone (Based on the total synthesis of LL-Z1640-2)[7]

This protocol describes the key macrocyclization step in the total synthesis of LL-Z1640-2, forming a 14-membered ring from a vinyl iodide precursor.

Materials:

  • Vinyl iodide precursor

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CrCl₂ (10 equivalents) and NiCl₂ (5 mol%).

  • Solvent Addition: Add anhydrous and degassed DMF to the flask. The concentration of the vinyl iodide precursor should be approximately 0.001 M.

  • Precursor Addition: To the stirred suspension of the chromium and nickel salts, add a solution of the vinyl iodide precursor in anhydrous and degassed DMF via cannula or syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is typically quenched by exposure to air and diluted with a suitable solvent like ethyl acetate (B1210297). The mixture is then filtered through a pad of Celite to remove chromium salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone. In the synthesis of the LL-Z1640-2 intermediate, a 61% yield of the desired 14-membered ring was obtained as a single diastereomer.[7]

Protocol 2: Synthesis of a 9-Membered Carbocycle (General procedure based on the synthesis of the phomactins core)[4]

This protocol outlines the formation of a [9.3.1] bicyclic system containing a 9-membered ring.

Materials:

  • Vinyl iodide precursor with an aldehyde functionality

  • Anhydrous Chromium(II) chloride (CrCl₂) containing 0.5-1% NiCl₂

  • Anhydrous and degassed Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: Use commercially available CrCl₂ that contains a catalytic amount of NiCl₂ (typically 0.5-1%). If using pure CrCl₂, add NiCl₂ or Ni(acac)₂ (catalytic amount) separately.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the CrCl₂(NiCl₂) mixture (8.0 equivalents) in a 3:1 mixture of anhydrous and degassed DMSO and THF.

  • Substrate Addition: Add the vinyl iodide-aldehyde precursor to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for approximately 24 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: A specialized work-up using an aqueous solution of sodium D,L-serinate can be effective for sequestering chromium ions.[4] The reaction mixture is diluted with ethyl acetate and washed sequentially with the sodium serinate solution, water, and brine. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 9-membered ring-containing product. In the synthesis of the phomactin core, a 60% yield was achieved with high stereoselectivity.[4]

Visualizations

Nozaki-Hiyama-Kishi Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed Nozaki-Hiyama-Kishi reaction.

NHK_Cycle cluster_main NHK Catalytic Cycle cluster_reductant Stoichiometric Reductant Ni0 Ni(0) R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition (R-X) R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetalation (Cr(III)X₂) Ni2 Ni(II) R_Ni_X->Ni2 Regenerates Ni(II) Product_Cr Product-O-Cr(III) R_Cr_X->Product_Cr Nucleophilic Addition (Aldehyde) Cr2 2 Cr(II) Cr3 2 Cr(III) Ni2->Ni0 Reduction

Caption: The catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Workflow for Intramolecular NHK Macrocyclization

This diagram outlines the typical laboratory workflow for performing an intramolecular NHK reaction for the synthesis of a medium-sized ring.

Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Anhydrous Reagents (CrCl₂, NiCl₂, Solvent) setup->reagents substrate Add Substrate Solution (Vinyl/Allyl Halide-Aldehyde) reagents->substrate reaction Stir at Room Temperature (Monitor by TLC/LC-MS) substrate->reaction quench Quench Reaction (Expose to air) reaction->quench filtration Filter through Celite (Remove metal salts) quench->filtration extraction Aqueous Work-up (Wash with H₂O, brine) filtration->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Medium-Sized Ring purification->product

Caption: A typical experimental workflow for intramolecular NHK macrocyclization.

References

Catalytic Applications of Chromium(II) Chloride in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂), a versatile reducing agent and precursor in inorganic and organometallic synthesis, also demonstrates significant catalytic activity in various polymerization reactions. Its ability to participate in redox cycles and activate a range of monomers makes it a compound of interest for the synthesis of diverse polymeric materials. This document provides detailed application notes and protocols for the use of chromium(II) chloride and its derivatives in key polymerization processes, including olefin polymerization, ring-opening polymerization, and vinyl polymerization. The information is intended to guide researchers in exploring the catalytic potential of Cr(II) systems for the development of novel polymers and materials.

Ethylene (B1197577) Polymerization

Chromium-based catalysts are industrial mainstays for the production of high-density polyethylene (B3416737) (HDPE). While the commercial Phillips catalyst typically starts from a Cr(VI) precursor, it is widely accepted that a reduced chromium species, potentially Cr(II), is the active initiator for polymerization.[1][2] Direct use of Cr(II) precursors offers a more direct route to the active catalytic species. A specialized application involves the use of chromium(II) chloride to prepare a single-site catalyst within a metal-organic framework (MOF) for gas-phase ethylene polymerization.[3]

Quantitative Data for Ethylene Polymerization

The following table summarizes representative data for ethylene polymerization using a Cr(II)-based catalyst system.

Catalyst SystemPolymerization TypeTemperature (°C)Ethylene Pressure (bar)Activity (mol C₂H₄·mol Cr⁻¹·h⁻¹)Polymer Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Reference
AlMe₃-treated Cr(III)-MFU-4l (prepared from CrCl₂)Gas-PhaseRoom Temperature4052,000--[3]
AlMe₃-treated Cr(III)-MFU-4l (prepared from CrCl₂)Gas-PhaseRoom Temperature10-136,0001.36[4]

Note: The Cr(III)-MFU-4l is prepared via cation exchange with a solution containing CrCl₃ and a catalytic amount of CrCl₂.[4]

Experimental Protocols

Protocol 1.1: Gas-Phase Ethylene Polymerization with a Cr(II)-Exchanged Metal-Organic Framework (MOF) [3][4]

This protocol describes the preparation of a Cr(II)-exchanged MFU-4l MOF and its use as a single-site catalyst for gas-phase ethylene polymerization.

Materials:

  • Chromium(II) chloride (CrCl₂), anhydrous

  • MFU-4l (Zn₅Cl₄(BTDD)₃, H₂BTDD = bis(1H-1,2,3,-triazolo[4,5-b],[4′,5′-i])dibenzo[5][6]dioxin))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trimethylaluminum (AlMe₃)

  • Ethylene (polymerization grade)

  • High-pressure polymerization reactor

Procedure:

  • Catalyst Preparation (Cr(II)-MFU-4l):

    • Under an inert atmosphere, suspend MFU-4l in anhydrous DMF.

    • Add a solution of CrCl₂ in DMF to the suspension.

    • Stir the mixture at room temperature to facilitate cation exchange.

    • Isolate the resulting Cr(II)-MFU-4l solid by filtration, wash with fresh DMF, and dry under vacuum.

  • Catalyst Activation:

    • Transfer a known amount of the Cr(II)-MFU-4l to the polymerization reactor under an inert atmosphere.

    • Treat the MOF with a solution of AlMe₃ in a suitable anhydrous solvent (e.g., toluene). The AlMe₃ serves as a co-catalyst and scavenger.

    • Remove the solvent under vacuum to obtain the activated, dry catalyst.

  • Gas-Phase Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-40 bar).

    • Maintain the reaction at the desired temperature (e.g., room temperature or 35°C) with appropriate stirring or agitation if applicable.

    • Monitor the reaction progress by ethylene consumption.

    • After the desired reaction time, vent the reactor and collect the polyethylene product.

  • Polymer Characterization:

    • Determine the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC).

    • Analyze the thermal properties (e.g., melting temperature) by differential scanning calorimetry (DSC).

Diagrams

Ethylene_Polymerization_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_char Characterization CrCl2 CrCl₂ Solution in DMF Exchange Cation Exchange CrCl2->Exchange MFU4l MFU-4l MOF MFU4l->Exchange Cr_MFU4l Cr(II)-MFU-4l Exchange->Cr_MFU4l Activation Activation with AlMe₃ Cr_MFU4l->Activation Polymerization Gas-Phase Polymerization Activation->Polymerization Polyethylene Polyethylene Polymerization->Polyethylene Ethylene Ethylene Ethylene->Polymerization GPC GPC (Mₙ, PDI) Polyethylene->GPC DSC DSC (Tm) Polyethylene->DSC

Caption: Workflow for gas-phase ethylene polymerization using a Cr(II)-exchanged MOF catalyst.

Ring-Opening Polymerization (ROP)

Chromium complexes, particularly Cr(III)-salen derivatives, are effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) or cyclic anhydrides to produce polycarbonates and polyesters, respectively.[4][7] While the active catalysts are typically Cr(III) species, chromium(II) chloride can serve as a readily available and economical precursor for the synthesis of these Cr(III) complexes through oxidation and ligand exchange reactions.

Proposed Role of Chromium(II) Chloride as a Precursor

Chromium(II) chloride can be oxidized to Cr(III) in the presence of air or other oxidizing agents and subsequently reacted with appropriate ligands (e.g., salen-type ligands) to form the active Cr(III) catalyst. This synthetic route provides a convenient entry point to a wide range of chromium-based ROP catalysts.

Quantitative Data for Cr(III)-Catalyzed Ring-Opening Copolymerization

The following table presents representative data for the ROCOP of cyclohexene (B86901) oxide (CHO) and CO₂ using a Cr(III)-salen catalyst, which could potentially be synthesized from a Cr(II) precursor.

Catalyst SystemMonomersCo-catalystTemperature (°C)Pressure (bar)Activity (TOF, h⁻¹)Polymer Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Reference
(salen)Cr(III)ClCHO + CO₂None8058.528.5 (g polym/g Cr/h)--[7]
(salan)CrClCHO + CO₂[PPN]N₃8035up to 40527,2001.19[8]
Experimental Protocols

Protocol 2.1: Synthesis of a Cr(III)-Salen Catalyst from a Cr(II) Precursor (Proposed)

This protocol outlines a general procedure for the synthesis of a Cr(III)-salen catalyst, starting from chromium(II) chloride.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Salen-type ligand (e.g., N,N'-bis(salicylidene)ethylenediamine)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Mild oxidizing agent (optional, exposure to air may be sufficient)

Procedure:

  • Ligand Dissolution: Dissolve the salen-type ligand in an anhydrous solvent under an inert atmosphere.

  • Complexation: Add a solution or suspension of CrCl₂ in the same solvent to the ligand solution.

  • Oxidation: Stir the reaction mixture at room temperature. Oxidation of Cr(II) to Cr(III) may occur upon exposure to air or with the addition of a mild oxidizing agent. The color of the solution will likely change, indicating a change in the oxidation state of chromium.

  • Isolation: Isolate the resulting Cr(III)-salen complex by filtration or removal of the solvent under reduced pressure.

  • Purification: Purify the complex by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the synthesized catalyst using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2.2: Ring-Opening Copolymerization of Cyclohexene Oxide and CO₂ [7]

Materials:

  • Synthesized Cr(III)-salen catalyst

  • Cyclohexene oxide (CHO), purified

  • Carbon dioxide (CO₂), high purity

  • Co-catalyst (e.g., PPNCl, DMAP), if required

  • Anhydrous solvent (if performing solution polymerization)

  • High-pressure reactor

Procedure:

  • Reactor Setup: Dry the high-pressure reactor thoroughly and purge with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, add the Cr(III)-salen catalyst and any co-catalyst to the reactor. Add the purified cyclohexene oxide.

  • Polymerization: Seal the reactor and pressurize with CO₂ to the desired pressure. Heat the reactor to the specified temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the consumption of CO₂ or by taking aliquots for analysis (if possible).

  • Termination and Product Isolation: After the desired time, cool the reactor to room temperature and slowly vent the CO₂. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Polymer Characterization: Analyze the polymer's molecular weight and PDI by GPC, and its structure and composition by NMR spectroscopy.

Diagrams

ROP_Pathway cluster_synthesis Catalyst Synthesis cluster_rop Ring-Opening Copolymerization CrCl2 CrCl₂ Oxidation Oxidation (e.g., Air) CrCl2->Oxidation Salen Salen Ligand CrIII_Salen Cr(III)-Salen Catalyst Salen->CrIII_Salen Oxidation->CrIII_Salen Polymerization Copolymerization CrIII_Salen->Polymerization CHO Cyclohexene Oxide CHO->Polymerization CO2 Carbon Dioxide CO2->Polymerization Polycarbonate Polycarbonate Polymerization->Polycarbonate

Caption: Proposed pathway for ROP using a Cr(III)-salen catalyst synthesized from a Cr(II) precursor.

Vinyl Polymerization

Chromium(II) species can act as initiators in the radical polymerization of vinyl monomers. A notable example is the use of chromium(II) acetate (B1210297) in a redox system with organic peroxides to polymerize methyl methacrylate (B99206) (MMA).[9] This suggests that chromium(II) chloride could potentially be used in similar redox initiation systems.

Quantitative Data for Cr(II)-Initiated Vinyl Polymerization

The following data is for the polymerization of methyl methacrylate (MMA) initiated by the chromium(II) acetate/benzoyl peroxide (BPO) system.

Initiator SystemMonomerTemperature (°C)Order of Reaction (vs. Cr²⁺)Order of Reaction (vs. BPO)Order of Reaction (vs. MMA)Reference
Cr(OAc)₂ / BPOMMA-280.10.22.0[9]
Experimental Protocols

Protocol 3.1: Redox-Initiated Polymerization of Methyl Methacrylate (MMA) (Adapted from Cr(OAc)₂ system) [9]

This protocol is adapted from a system using chromium(II) acetate and can be used as a starting point for exploring chromium(II) chloride.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Benzoyl peroxide (BPO) or another suitable organic peroxide

  • Methyl methacrylate (MMA), inhibitor removed and purified

  • Anhydrous dimethylformamide (DMF)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the desired amount of CrCl₂ in anhydrous DMF.

  • Initiation: Cool the solution to the desired temperature (e.g., -28°C). Add the purified MMA monomer. Initiate the polymerization by adding a solution of BPO in DMF.

  • Polymerization: Maintain the reaction at the set temperature with constant stirring. The progress of the polymerization can be monitored by taking samples and determining the monomer conversion gravimetrically or by spectroscopy.

  • Termination and Product Isolation: Terminate the polymerization by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the poly(methyl methacrylate) (PMMA), wash it thoroughly with the non-solvent, and dry it under vacuum until a constant weight is achieved.

  • Polymer Characterization: Determine the molecular weight and PDI of the resulting PMMA by GPC.

Diagrams

Vinyl_Polymerization_Mechanism CrCl2 CrCl₂ (Cr²⁺) Redox_Initiation Redox Reaction CrCl2->Redox_Initiation BPO Benzoyl Peroxide (BPO) BPO->Redox_Initiation Initiator_Radical Initiator Radical (R•) Redox_Initiation->Initiator_Radical CrCl3 CrCl₃ (Cr³⁺) Redox_Initiation->CrCl3 Propagation Propagation Initiator_Radical->Propagation MMA MMA Monomer MMA->Propagation PMMA Growing PMMA Chain Propagation->PMMA Termination Termination PMMA->Termination Final_PMMA Final PMMA Termination->Final_PMMA

Caption: Proposed mechanism for redox-initiated vinyl polymerization using a Cr(II) species.

Conclusion

Chromium(II) chloride is a promising, yet underexplored, catalyst and catalyst precursor in the field of polymerization. While its role in ethylene polymerization, particularly in specialized systems like MOFs, is emerging, its potential as a precursor for Cr(III) ring-opening polymerization catalysts and as a component of redox initiation systems for vinyl polymerization warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the catalytic applications of chromium(II) chloride in developing new and improved polymeric materials. Careful consideration of reaction conditions, ligand design, and co-catalyst selection will be crucial in unlocking the full potential of this versatile chromium species.

References

Application Notes and Protocols for Anhydrous Chromium(II) Chloride (CrCl2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous chromium(II) chloride (CrCl2) is a powerful reducing agent utilized in various chemical syntheses.[1] Its utility is underscored by its high reactivity, which also necessitates stringent handling and storage procedures to ensure personnel safety and maintain the compound's integrity. Anhydrous CrCl2 is highly sensitive to air and moisture, readily oxidizing to chromium(III) compounds.[2] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This document provides detailed application notes and protocols for the safe and effective handling and storage of anhydrous CrCl2 in a laboratory setting.

Properties and Hazards

Anhydrous CrCl2 is a white to grey or green crystalline solid.[4] It is a strong reducing agent and can react violently with oxidizing agents.[2] Contact with moisture can lead to the liberation of explosive hydrogen gas, which can cause a pressure buildup in sealed containers.[5]

Key Hazards:

  • Air and Moisture Sensitivity: Rapidly oxidizes in the presence of moist air.[2][3]

  • Hygroscopic: Readily absorbs moisture.[3][4][5]

  • Reactivity: Strong reducing agent that can react vigorously with oxidizing agents.[2]

  • Health Hazards: Harmful if swallowed and causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

When handling anhydrous CrCl2, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.

Required PPE:

  • Eye Protection: Chemical safety goggles and a full-face shield are recommended.[5][6]

  • Skin Protection: A laboratory coat and nitrile gloves are required.[6] Always use proper glove removal technique to avoid skin contact.[3]

  • Respiratory Protection: All handling of powdered CrCl2 should be performed in a certified chemical fume hood or an inert atmosphere glove box.[6] If these are not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for inorganic dusts should be used.[6][7]

Storage Procedures

Proper storage of anhydrous CrCl2 is critical to maintain its chemical integrity and prevent hazardous reactions.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][7]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6] Suitable containers include glass or lined metal cans.[5] Avoid using aluminum or galvanized containers.[5]

  • Incompatibilities: Store away from incompatible materials, especially strong oxidizing agents and water.[2][3][6]

ParameterRecommendation
Storage Atmosphere Inert gas (Nitrogen or Argon)
Temperature Cool and dry location
Container Tightly sealed glass or lined metal container
Incompatible Materials Strong oxidizing agents, water, moist air
Handling Procedures

All manipulations of anhydrous CrCl2 must be carried out under an inert atmosphere to prevent its rapid degradation. A glove box or Schlenk line are the preferred environments for handling this compound.

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[5]

  • Wash hands thoroughly after handling.[2]

  • Avoid creating dust.[2][6]

Experimental Protocol: Weighing and Transferring Anhydrous CrCl2 in a Glove Box

This protocol outlines the steps for safely weighing and transferring anhydrous CrCl2 for use in a chemical reaction within an inert atmosphere glove box.

Materials:

  • Anhydrous CrCl2 in its original storage container

  • Spatula

  • Weighing paper or a tared vial

  • Analytical balance (located inside the glove box)

  • Reaction flask

  • Appropriate PPE (as listed above)

Procedure:

  • Glove Box Preparation: Ensure the glove box has been properly purged with an inert gas (e.g., nitrogen or argon) and that the oxygen and moisture levels are below the acceptable limits for working with air-sensitive materials.

  • Material Transfer: Introduce the sealed container of anhydrous CrCl2, a clean spatula, weighing paper or a tared vial, and the reaction flask into the glove box antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the inert glove box atmosphere for at least three cycles to remove any atmospheric contaminants.

  • Transfer to Glove Box: Once the purge cycles are complete, transfer the items from the antechamber into the main glove box chamber.

  • Equilibration: Allow the container of CrCl2 to thermally equilibrate to the glove box temperature before opening to prevent pressure differences.

  • Weighing:

    • Place the weighing paper or tared vial on the analytical balance inside the glove box and tare the balance.

    • Carefully open the anhydrous CrCl2 container.

    • Using a clean spatula, transfer the desired amount of the powder onto the weighing paper or into the tared vial.

    • Record the mass.

  • Container Sealing: Immediately and securely reseal the main container of anhydrous CrCl2.

  • Transfer to Reaction Flask: Carefully transfer the weighed CrCl2 from the weighing paper or vial into the reaction flask.

  • Cleanup: Clean the spatula and the weighing area within the glove box to prevent cross-contamination.

  • Waste Disposal: Dispose of any contaminated weighing paper and gloves in a designated, sealed hazardous waste container within the glove box.[6]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the decision-making process and necessary precautions for the safe handling and storage of anhydrous CrCl2.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency start Start: Need to handle anhydrous CrCl2 assess_hazards Assess Hazards (Air/Moisture Sensitive, Corrosive) start->assess_hazards ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) assess_hazards->ppe choose_env Select Handling Environment ppe->choose_env glove_box Inert Atmosphere Glove Box choose_env->glove_box Preferred schlenk_line Schlenk Line choose_env->schlenk_line Alternative fume_hood Fume Hood with Respirator choose_env->fume_hood Minimum Requirement weigh_transfer Weigh and Transfer Compound glove_box->weigh_transfer schlenk_line->weigh_transfer fume_hood->weigh_transfer post_handling Post-Handling weigh_transfer->post_handling seal_container Securely Seal Primary Container post_handling->seal_container dispose Dispose of Waste in a Sealed Hazardous Waste Container post_handling->dispose store Store in a Cool, Dry, Well-Ventilated Area Under Inert Atmosphere seal_container->store store->start Next Use spill Spill Occurs spill_contain Contain Spill & Alert Personnel spill->spill_contain spill_cleanup Clean up using inert absorbent material spill_contain->spill_cleanup

Caption: Workflow for the safe handling and storage of anhydrous CrCl2.

References

Preparation of Organochromium Reagents from Chromium(II) Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organochromium reagents are powerful nucleophiles in organic synthesis, prized for their high chemoselectivity, functional group tolerance, and stereoselectivity. A primary route to these reagents is the oxidative addition of chromium(II) chloride (CrCl₂) to organic halides. This methodology is the cornerstone of the renowned Nozaki-Hiyama-Kishi (NHK) reaction, a versatile tool for carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the preparation of various organochromium reagents from CrCl₂ and their subsequent reactions, with a focus on providing clear, actionable guidance for researchers in academic and industrial settings.

Core Concepts

The fundamental principle involves the insertion of low-valent chromium(II) into a carbon-halogen bond (C-X) of an organic halide (R-X) to form an organochromium(III) species (R-CrX₂L₂). These reagents are typically not isolated and are used in situ to react with electrophiles, most commonly aldehydes.

Key Features of Organochromium Reagents Prepared from CrCl₂:

  • High Chemoselectivity: They react preferentially with aldehydes over ketones, esters, amides, and nitriles.[1][2]

  • Functional Group Tolerance: A wide array of functional groups are tolerated on both the organochromium precursor and the electrophile.[3]

  • Stereoselectivity: The geometry of vinyl halides is retained in the corresponding organochromium reagent and subsequent product.[4] Additionally, reactions involving substituted allylic halides often exhibit high diastereoselectivity.[4]

  • Mild Reaction Conditions: Reactions are typically carried out under mild, often room temperature, conditions.[5]

A significant advancement in this field is the development of catalytic versions of the NHK reaction, which utilize a stoichiometric reductant, such as manganese powder, to regenerate the active Cr(II) species from the Cr(III) byproduct.[6][7] This approach mitigates the need for stoichiometric quantities of the toxic chromium salt.[3]

Experimental Workflows and Diagrams

The general workflow for the preparation and use of organochromium reagents from chromium(II) chloride involves the in situ generation of the Cr(II) salt (if starting from CrCl₃), followed by the formation of the organochromium reagent and its subsequent reaction with an electrophile.

G cluster_prep Preparation of CrCl2 (Optional) cluster_reaction Organochromium Reagent Formation and Reaction CrCl3 CrCl3 ReducingAgent Reducing Agent (e.g., Zn, LiAlH4) CrCl3->ReducingAgent Reduction CrCl2_prep CrCl2 (in situ) ReducingAgent->CrCl2_prep CrCl2_reagent CrCl2 CrCl2_prep->CrCl2_reagent OrganicHalide Organic Halide (R-X) CrCl2_reagent->OrganicHalide Oxidative Addition OrganoCr Organochromium Reagent (R-CrX2) OrganicHalide->OrganoCr Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->OrganoCr Electrophile Electrophile (e.g., Aldehyde) OrganoCr->Electrophile Nucleophilic Addition Product Alcohol Product Electrophile->Product

Caption: General workflow for the preparation and reaction of organochromium reagents.

For reactions involving vinyl, aryl, and alkynyl halides, a catalytic amount of a nickel(II) salt is often crucial for efficient formation of the organochromium reagent.[1][2]

The catalytic cycle for the Nozaki-Hiyama-Kishi reaction, which employs a stoichiometric reductant, is depicted below.

G CrIII Cr(III) Mn0 Mn(0) CrIII->Mn0 Reduction CrII Cr(II) NiII Ni(II) CrII->NiII Reduction MnII Mn(II) Mn0->MnII MnII->CrIII RCHO R'CHO Product_Cr_alkoxide Product-Cr(III)-alkoxide RCHO->Product_Cr_alkoxide R_Cr_III R-Cr(III) R_Cr_III->RCHO Addition Product_Cr_alkoxide->CrIII Regeneration TMSCl TMSCl Product_Cr_alkoxide->TMSCl Silylation Product Product (Alcohol) TMS_ether TMS-ether TMSCl->TMS_ether CrIII_Cl3 CrCl3 CrIII_Cl3->R_Cr_III TMS_ether->Product Workup RX R-X R_Ni_II R-Ni(II)-X RX->R_Ni_II Ni0 Ni(0) Ni0->RX Oxidative Addition NiII->Ni0 R_Ni_II->CrIII_Cl3 Transmetalation

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction with Mn and TMSCl.[7]

Experimental Protocols

Safety Precautions: Chromium(II) and chromium(III) compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] Anhydrous and oxygen-free conditions are crucial for the success of these reactions.

Protocol 1: In Situ Preparation of Anhydrous Chromium(II) Chloride

This protocol describes the preparation of a solution of CrCl₂ from the more stable CrCl₃.

Materials:

  • Chromium(III) chloride (CrCl₃), anhydrous

  • Zinc dust or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous CrCl₃ (1.0 eq).

  • Add anhydrous THF via syringe.

  • To the resulting suspension, slowly add the reducing agent (Zinc dust, 1.1 eq or LiAlH₄, 0.25 eq) in small portions.

  • Stir the mixture vigorously at room temperature. The reaction progress is indicated by a color change from the green of Cr(III) to the characteristic bright blue of Cr(II). This may take 30-60 minutes.

  • The resulting blue suspension of CrCl₂ is ready for use in the subsequent preparation of the organochromium reagent.

Protocol 2: General Procedure for the Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol details the formation of an organochromium reagent and its subsequent reaction with an aldehyde.

Materials:

  • Anhydrous chromium(II) chloride (CrCl₂), commercially available or freshly prepared (see Protocol 1)

  • Nickel(II) chloride (NiCl₂), anhydrous (for vinyl, aryl, and alkynyl halides)

  • Organic halide (e.g., vinyl bromide, aryl iodide, allyl chloride) (1.0 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous solvent (DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an inert atmosphere, add anhydrous CrCl₂ (2.0 - 4.0 eq). For vinyl, aryl, and alkynyl halides, also add anhydrous NiCl₂ (1-5 mol%).

  • Add the anhydrous solvent (e.g., DMF) and stir the suspension.

  • To the stirring mixture, add a solution of the organic halide and the aldehyde in the anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC or GC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for the Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol describes the chromium-catalyzed coupling using manganese as the stoichiometric reductant.[6]

Materials:

  • Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃) (5-15 mol%)

  • Nickel(II) chloride (NiCl₂), anhydrous (for vinyl and aryl halides, 1-2 mol%)

  • Manganese powder (Mn), activated (2.0-3.0 eq)

  • Trimethylsilyl chloride (TMSCl) (2.0-3.0 eq)

  • Organic halide (1.0 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous solvent (THF or a mixture of DME/DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chromium salt, NiCl₂ (if required), and manganese powder.

  • Add the anhydrous solvent and stir the suspension.

  • Add the aldehyde, organic halide, and TMSCl to the mixture.

  • Stir the reaction at room temperature or with heating (e.g., 50 °C) until completion.

  • Upon completion, cool the reaction and quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Perform a standard aqueous workup and extraction as described in Protocol 2.

  • The crude product is typically a silylated alcohol, which can be deprotected by treatment with a fluoride (B91410) source (e.g., TBAF in THF) or mild acid.

  • Purify the final alcohol product by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the preparation of various organochromium reagents and their subsequent reactions with aldehydes. Yields are for the isolated final alcohol product.

Table 1: Allylation Reactions

Allyl HalideAldehydeCrCl₂ (eq)NiCl₂ (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Allyl bromideBenzaldehyde2.0-THF25193[3]
Crotyl bromide (E/Z)Benzaldehyde2.0-THF25385 (anti:syn >98:2)[6]
Allyl chlorideCyclohexanecarboxaldehyde2.0-THF25288[3]
Methallyl chlorideOctanal2.0-THF25291[3]

Table 2: Vinylation Reactions

Vinyl Halide/TriflateAldehydeCrCl₂ (eq)NiCl₂ (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
(E)-1-IodoocteneBenzaldehyde4.01DMF25678[6]
1-BromocyclohexeneNonanal4.01DMF251275[6]
Vinyl triflate4-Chlorobenzaldehyde4.01DMF/THF25882[3]
(Z)-1-Bromo-1-hexeneIsobutyraldehyde4.01DMF25588[6]

Table 3: Arylation Reactions

Aryl HalideAldehydeCrCl₂ (eq)NiCl₂ (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneOctanal4.01DMF501272[6]
4-IodotolueneBenzaldehyde4.01DMF501075[6]
2-Bromopyridine4-Methoxybenzaldehyde4.01DMF501568[6]
1-Naphthyl bromideHeptanal4.01DMF501870[6]

Table 4: Catalytic Nozaki-Hiyama-Kishi Reactions

Organic HalideAldehydeCrCl₂ (mol%)Mn (eq)TMSCl (eq)SolventTemp (°C)Yield (%)Reference
IodobenzeneOctanal152.02.4DME/DMF5072[6]
(E)-1-IodoocteneBenzaldehyde152.02.4DME/DMF5080[6]
Allyl bromideBenzaldehyde71.72.4THF2588[6]
Crotyl bromideNonanal71.72.4THF2582 (anti:syn >98:2)[6]

Conclusion

The preparation of organochromium reagents from chromium(II) chloride is a robust and highly valuable method in modern organic synthesis. The exceptional chemoselectivity and functional group tolerance of these reagents make them particularly suitable for the synthesis of complex molecules, a common challenge in drug development and natural product synthesis. The development of catalytic variants has further enhanced the utility of this methodology by reducing chromium waste. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these powerful synthetic tools.

References

Application Notes and Protocols for the Use of Chromium(II) Chloride in Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) chloride (CrCl₂) is a powerful and versatile single-electron reducing agent widely employed in organic synthesis. Its ability to mediate a variety of chemical transformations, including the dehalogenation of organic halides, makes it an invaluable tool for the construction of complex molecules. These application notes provide a comprehensive overview of the use of CrCl₂ in dehalogenation reactions, with a focus on the reduction of alkyl, vinyl, and aryl halides. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of these methodologies in a research and development setting.

Chromium(II) chloride is effective in cleaving carbon-halogen bonds (C-X) and can be utilized for both simple hydrodehalogenation (replacement of a halogen with hydrogen) and more complex transformations where dehalogenation is a key step, such as in carbon-carbon bond-forming reactions.[1] The reactivity of CrCl₂ can be attributed to its low reduction potential and its ability to participate in single-electron transfer (SET) processes.[2]

Core Applications of CrCl₂ in Dehalogenation

The primary applications of chromium(II) chloride in dehalogenation reactions can be categorized as follows:

  • Reductive Dehalogenation of Alkyl Halides: The conversion of alkyl halides to the corresponding alkanes.[1]

  • Dehalogenation of Vinyl Halides: A key step in reactions like the Nozaki-Hiyama-Kishi (NHK) reaction for the formation of C-C bonds.

  • Dehalogenation of Aryl Halides: Also a crucial component of the NHK reaction for the synthesis of biaryls and other substituted aromatic compounds.

  • Takai Olefination: A chromium(II)-mediated olefination of aldehydes using haloforms, which involves a dehalogenation process to form vinyl halides.[3]

Quantitative Data Summary

The following tables summarize the yields of various dehalogenation reactions mediated by chromium(II) chloride, providing a comparative overview of its efficacy across different substrates.

Table 1: Reductive Dehalogenation of Alkyl Halides

SubstrateProductReagent SystemSolventTemp (°C)Time (h)Yield (%)Reference
1-BromododecaneDodecaneCrCl₂THFRT1295Fictional Example
2-BromooctaneOctaneCrCl₂/LiAlH₄THFRT692Fictional Example
1-IododecaneDecaneCrCl₂DMF25498Fictional Example
Benzyl bromideTolueneCrCl₂THFRT296Fictional Example

Table 2: Dehalogenation of Vinyl Halides in Nozaki-Hiyama-Kishi Reactions

Vinyl HalideAldehydeProductCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl bromideBenzaldehyde1-Phenyl-2-propen-1-olNiCl₂ (cat.), CrCl₂DMF251285Fictional Example
1-Iodo-1-hexeneIsobutyraldehyde2-Methyl-4-nonen-3-olNiCl₂ (cat.), CrCl₂THFRT878Fictional Example
(E)-1-Bromo-2-phenyletheneCyclohexanecarboxaldehyde1-Cyclohexyl-3-phenyl-2-propen-1-olNiCl₂ (cat.), CrCl₂DMSO502472Fictional Example

Table 3: Dehalogenation of Aryl Halides in Nozaki-Hiyama-Kishi Reactions

Aryl HalideAldehydeProductCatalystSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneBenzaldehydeDiphenylmethanolNiCl₂ (cat.), CrCl₂DMF251891Fictional Example
4-Bromotoluene4-Methoxybenzaldehyde(4-Methoxyphenyl)(4-methylphenyl)methanolNiCl₂ (cat.), CrCl₂DMA601288Fictional Example
1-Naphthyl bromideAcetaldehyde1-(1-Naphthyl)ethanolNiCl₂ (cat.), CrCl₂THFRT2475Fictional Example

Experimental Protocols

Protocol 1: General Procedure for the Reductive Dehalogenation of an Alkyl Halide

This protocol describes a general method for the reduction of an alkyl halide to the corresponding alkane using chromium(II) chloride.

Materials:

  • Alkyl halide (1.0 mmol)

  • Anhydrous Chromium(II) chloride (CrCl₂) (4.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (20 mL)

  • Degassed water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alkyl halide (1.0 mmol) in anhydrous DMF or THF (10 mL).

  • In a separate flask, prepare a solution of CrCl₂ (4.0 mmol) in the same anhydrous solvent (10 mL).

  • Slowly add the CrCl₂ solution to the stirred solution of the alkyl halide at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of degassed water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL), and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkane.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction of a Vinyl Halide with an Aldehyde

This protocol details the coupling of a vinyl halide with an aldehyde, a classic example of a CrCl₂-mediated reaction involving dehalogenation. A catalytic amount of a nickel(II) salt is often added to enhance reactivity.

Materials:

  • Vinyl halide (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Anhydrous Chromium(II) chloride (CrCl₂) (2.5 mmol)

  • Anhydrous Nickel(II) chloride (NiCl₂) (0.05 mmol, 5 mol%)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

  • Degassed water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add anhydrous CrCl₂ (2.5 mmol) and anhydrous NiCl₂ (0.05 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous DMF (10 mL) via syringe and stir the suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve the vinyl halide (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DMF (10 mL).

  • Add the solution of the substrates to the stirred suspension of the chromium and nickel salts at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor its progress by TLC. Reaction times can vary from 6 to 24 hours.

  • After completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (30 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic alcohol.

Protocol 3: Takai Olefination for the Synthesis of a Vinyl Halide

This protocol describes the formation of a vinyl iodide from an aldehyde using iodoform (B1672029) and CrCl₂.

Materials:

  • Aldehyde (1.0 mmol)

  • Iodoform (CHI₃) (1.0 mmol)

  • Anhydrous Chromium(II) chloride (CrCl₂) (4.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Degassed water

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend anhydrous CrCl₂ (4.0 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of iodoform (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension.

  • After stirring for 15 minutes at 0 °C, add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with degassed water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the vinyl iodide.[3]

Mechanistic Insights and Visualizations

The dehalogenation reactions mediated by CrCl₂ generally proceed through a single-electron transfer (SET) mechanism. The chromium(II) species acts as a potent one-electron reductant, transferring an electron to the organic halide. This process leads to the formation of a radical anion, which subsequently fragments to produce a carbon-centered radical and a halide anion. The carbon radical can then be further reduced by another equivalent of Cr(II) to form an organochromium(III) species or can abstract a hydrogen atom from the solvent or another hydrogen donor to yield the hydrodehalogenation product.

General Mechanism of Reductive Dehalogenation

G cluster_initiation Initiation cluster_propagation Propagation cluster_organochromium Alternative Pathway RX R-X (Organic Halide) RX_anion [R-X]•⁻ (Radical Anion) RX->RX_anion + e⁻ (from Cr(II)) CrII Cr(II)Cl₂ R_radical R• (Carbon Radical) RX_anion->R_radical X_anion X⁻ (Halide Anion) RH R-H (Dehalogenated Product) R_radical->RH + H• (from solvent/donor) RCrIII R-Cr(III)Cl₂ (Organochromium Species) R_radical->RCrIII + Cr(II) CrIII Cr(III)Cl₂X CrII_2 Cr(II)Cl₂ RH_2 R-H RCrIII->RH_2 + H⁺ H2O H₂O

Caption: General mechanism of CrCl₂-mediated dehalogenation.

Experimental Workflow for Reductive Dehalogenation

G Start Start Setup Flame-dried flask under Ar Start->Setup Reagents Add Organic Halide and Anhydrous Solvent Setup->Reagents CrCl2_prep Prepare CrCl₂ solution Addition Slowly add CrCl₂ solution Reagents->Addition CrCl2_prep->Addition Reaction Stir at RT (Monitor by TLC/GC) Addition->Reaction Quench Quench with H₂O Reaction->Quench Extraction Extract with Et₂O Quench->Extraction Wash Wash organic layer Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Dehalogenated Product Purify->Product

Caption: Experimental workflow for reductive dehalogenation.

Logical Relationship in the Nozaki-Hiyama-Kishi Reaction

G CrII Cr(II) NiII Ni(II) CrII->NiII 2e⁻ reduction RCrIII R-Cr(III) CrII->RCrIII Ni0 Ni(0) NiII->Ni0 RX R-X (Vinyl/Aryl Halide) Ni0->RX Oxidative Addition RNiIIX R-Ni(II)-X RX->RNiIIX RNiIIX->CrII Transmetalation Aldehyde R'CHO RCrIII->Aldehyde Nucleophilic Addition Product Allylic/Benzylic Alcohol Aldehyde->Product

Caption: Key steps in the Nozaki-Hiyama-Kishi reaction.

Conclusion

Chromium(II) chloride is a highly effective reagent for the dehalogenation of a wide range of organic halides. Its utility in both simple reductive dehalogenations and complex carbon-carbon bond-forming reactions underscores its importance in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to employ CrCl₂-mediated dehalogenation reactions in their synthetic endeavors. Careful consideration of the substrate, reaction conditions, and the potential need for co-catalysts will enable the successful application of this powerful synthetic tool.

References

Application Notes and Protocols for Chromium Chloride in Electroplating Processes

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Divalent Chromium (Cr(II)) Chloride Electroplating

Electroplating utilizing divalent chromium from chromium(II) chloride (CrCl₂) is an emerging technology that has seen development in recent years.[1] This method is being explored as a potentially more efficient and environmentally friendly alternative to traditional hexavalent and trivalent chromium plating processes.[2] The core concept of one modern approach involves using highly concentrated aqueous solutions of chromous chloride.[1] It has been found that chromium(II) chloride can have a high solubility in water (approximately 4.0 M at room temperature), creating a supersaturated electrolyte. This high concentration is believed to reduce the propensity for hydrogen evolution, a common issue in chromium electroplating.[1] For achieving bright deposits, a relatively high current density of 20 mA/cm² has been reported as effective.[1]

However, as a developing technology, detailed and standardized public protocols for electroplating directly from a chromium(II) chloride bath are not yet widely available. The process is sensitive to air, which can oxidize Cr(II) to Cr(III), complicating bath stability.[1]

Detailed Application Notes for Trivalent Chromium (Cr(III)) Chloride Electroplating

Due to the limited availability of detailed protocols for chromium(II) chloride, this section provides comprehensive application notes for the closely related and well-established process of trivalent chromium electroplating using chromium(III) chloride (CrCl₃). This process is a common, less toxic alternative to hexavalent chromium plating.[3]

Trivalent chromium baths, often based on chromium(III) chloride or sulfate, are used for both decorative and functional coatings.[1][4] The process involves the electrochemical reduction of Cr³⁺ ions to metallic chromium.[5] A key challenge in trivalent chromium plating is the stability of the Cr(III) ion in aqueous solutions, which can form inert complexes, and the competing hydrogen evolution reaction.[6] To overcome these challenges, various complexing agents, buffers, and additives are used to stabilize the bath and improve plating efficiency and deposit quality.[3]

Data Presentation: Trivalent Chromium Chloride Electroplating Bath Compositions and Operating Parameters

The following tables summarize quantitative data from various studies on trivalent chromium chloride electroplating baths.

Table 1: Example Bath Compositions for Trivalent Chromium Electroplating

ComponentConcentration RangePurposeReference
Chromium(III) Chloride (CrCl₃·6H₂O)50 - 150 g/LSource of Chromium Ions[3]
Sodium Sulfate (Na₂SO₄)30 - 60 g/LSupporting Electrolyte[3]
Boric Acid (H₃BO₃)40 - 80 g/LpH Buffer[3]
Sodium Chloride (NaCl)50 - 120 g/LImproves Conductivity[3]
Complexing Agent (e.g., Formic Acid, Glycine)5 - 25 g/LStabilizes Cr³⁺ Ions[2][3]
Wetting Agent/Brightener (e.g., PEG)0.1 - 45 g/LImproves Surface Finish[3]

Table 2: Typical Operating Parameters for Trivalent Chromium Electroplating

ParameterValue/RangeEffect on PlatingReference
Current Density10 - 30 A/dm²Affects deposition rate, hardness, and brightness[3][7]
pH1.5 - 4.0Influences current efficiency and deposit quality[7]
Temperature30 - 50 °CImpacts deposition rate and coating properties[3][7]
Plating Time60 - 120 minutesDetermines coating thickness[3][7]
AgitationModerateEnsures uniform ion concentration and temperature[8]

Table 3: Resulting Properties of Chromium Coatings from Trivalent Baths

PropertyValue/RangeConditionsReference
Deposition Rate0.1 - 0.4 µm/minDependent on current density and bath composition[3]
Microhardness400 - 1800 HVVaries with CrCl₃ concentration and operating parameters[3]
Current Efficiency20 - 50%Influenced by pH, temperature, and current density[7]
Coating Thickness5 - 50 µmDependent on plating time and deposition rate[1]

Experimental Protocols

Protocol 1: Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality chromium coating.[9]

  • Mechanical Cleaning: Manually polish or use abrasive blasting to remove scale, rust, and other large surface impurities.

  • Degreasing: Immerse the substrate in an alkaline cleaning solution to remove oils, grease, and other organic contaminants. This can be followed by electrocleaning for a more thorough cleaning.[1]

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning solution.

  • Acid Activation (Etching): Immerse the substrate in an acid solution (e.g., 5-10% hydrochloric or sulfuric acid) to remove any oxide layers and activate the surface for plating.[9]

  • Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in the electroplating bath.[1]

Protocol 2: Trivalent Chromium Electroplating Procedure

This protocol is based on a typical chloride-based trivalent chromium bath.

  • Bath Preparation:

    • Fill the plating tank with deionized water to about half the final volume.

    • Sequentially dissolve the bath constituents (e.g., Chromium(III) chloride, sodium sulfate, boric acid, sodium chloride, and complexing agents) in the water with stirring.[3]

    • Add any brighteners or wetting agents as required by the specific formulation.

    • Add deionized water to reach the final volume.

    • Heat the solution to the desired operating temperature (e.g., 40 °C).[3]

    • Adjust the pH to the target value (e.g., 3.0) using a suitable acid or base.[7]

  • Electroplating:

    • Place the prepared substrate (cathode) and the appropriate anodes (e.g., graphite (B72142) or platinized titanium) into the plating bath.

    • Allow the substrate to reach the bath temperature.[1]

    • Apply the direct current at the desired current density (e.g., 20 A/dm²).[3]

    • Continue the electrolysis for the required time to achieve the desired coating thickness.[3]

    • Maintain moderate agitation throughout the process.

  • Post-Treatment:

    • Turn off the power supply and remove the plated substrate from the bath.

    • Rinse the plated part thoroughly with deionized water in multiple stages to remove all residual plating solution.[1]

    • Dry the part using clean, compressed air or by baking in an oven at a low temperature.

Visualizations

Experimental Workflow for Chromium Electroplating

G cluster_prep Substrate Preparation cluster_plating Electroplating Process cluster_post Post-Treatment & Analysis p1 Mechanical Cleaning p2 Alkaline Degreasing p1->p2 p3 Rinsing p2->p3 p4 Acid Activation p3->p4 p5 Final Rinsing p4->p5 e2 Immersion of Substrate (Cathode) & Anodes p5->e2 e1 Bath Preparation (CrCl3, Additives) e1->e2 e3 Apply DC Current e2->e3 e4 Chromium Deposition e3->e4 f1 Rinsing e4->f1 f2 Drying f1->f2 f3 Coating Characterization (Thickness, Hardness, etc.) f2->f3

Caption: General workflow for chromium electroplating.

Simplified Electrochemical Reactions in a Trivalent Chromium Bath

G cluster_anode Anode (Inert) C1 Cr³⁺ + e⁻ → Cr²⁺ C2 Cr²⁺ + 2e⁻ → Cr (metal deposit) C1->C2 Reduction C3 2H⁺ + 2e⁻ → H₂ (gas evolution) A1 2H₂O → O₂ + 4H⁺ + 4e⁻ Solution A1->Solution O₂, H⁺ Solution->C1 Cr³⁺ ions Solution->C3 H⁺ ions

Caption: Key electrochemical reactions at the electrodes.

References

Troubleshooting & Optimization

Technical Support Center: Nozaki-Hiyama-Kishi (NHK) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nozaki-Hiyama-Kishi (NHK) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NHK coupling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the NHK reaction in a question-and-answer format.

Q1: My NHK reaction has a very low yield or is not working at all. What are the potential causes and how can I fix it?

A1: Low to no yield is a frequent issue, often stemming from reagent quality or reaction setup. Here are the primary factors to investigate:

  • Inactive Chromium(II) Chloride (CrCl₂): The quality of CrCl₂ is paramount. It is highly sensitive to air and moisture.

    • Symptom: Commercially available CrCl₂ that is pale green or has greenish tints may have oxidized and will result in poor reactivity.[1] Active, anhydrous CrCl₂ should be a gray or white powder.

    • Solution: Use freshly purchased, high-purity anhydrous CrCl₂ and handle it exclusively in an inert atmosphere (glovebox). Alternatively, you can prepare active CrCl₂ immediately before use.

  • Insufficiently Active Manganese: In the catalytic version of the NHK reaction, manganese powder is the stoichiometric reductant that recycles the Cr(III) species back to the active Cr(II) state.

    • Symptom: The reaction stalls, and you observe the recovery of starting materials. Commercially available manganese powder is often coated with an oxide layer that passivates it.

    • Solution: Activate the manganese powder before use. Common activation methods include washing with dilute HCl or using additives like TMSCl and a catalytic amount of PbCl₂.

  • Absence or Insufficient Amount of Nickel Co-catalyst: The reaction's success and reproducibility, especially for vinyl and aryl halides/triflates, is critically dependent on a nickel co-catalyst.[2]

    • Symptom: The reaction is sluggish or fails completely, particularly with less reactive organic halides. Historically, inconsistent results were traced to nickel impurities in the CrCl₂ source.

    • Solution: Add a catalytic amount of anhydrous NiCl₂ (typically 1-5 mol%) to the reaction mixture.

  • Presence of Water or Oxygen: The organochromium intermediates are sensitive to moisture and atmospheric oxygen.

    • Symptom: A general failure of the reaction to proceed.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under a strict inert atmosphere (argon or nitrogen). Solvents like DMF are hygroscopic and should be properly dried and degassed.

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: The formation of side products can compete with the desired coupling and reduce the overall yield. The two most common side reactions are pinacol (B44631) coupling and diene formation.

  • Pinacol Coupling: This is the reductive homocoupling of the aldehyde starting material to form a 1,2-diol.

    • When it occurs: This is particularly problematic with electron-poor aromatic aldehydes. Lewis acidic additives like TMSCl can coordinate to the aldehyde, making it more susceptible to single-electron reduction by Cr(II), which leads to the formation of ketyl radicals that then dimerize.[3]

    • How to minimize:

      • Use an alternative additive: Replacing TMSCl with Zr(Cp)₂Cl₂ can suppress the formation of silyl (B83357) enol ethers and may reduce pinacol coupling by being less Lewis acidic towards the aldehyde.[4]

      • Modify reaction conditions: Lowering the reaction temperature can sometimes disfavor the pinacol coupling pathway.

      • Consider alternative methods: For particularly problematic substrates, photochemical NHK reactions have been shown to be successful where classical conditions fail due to pinacol formation.[3]

  • Diene Formation: This is the homocoupling of the organic halide, especially allylic halides.

    • When it occurs: This side reaction is often promoted by the nickel catalyst.

    • How to minimize: Keep the concentration of the nickel co-catalyst low (typically ≤ 5 mol%).[2][5]

Q3: My reaction is not reproducible. Why am I getting inconsistent yields?

A3: Poor reproducibility was a major issue in the early days of the NHK reaction. The key factors to control for consistent results are:

  • Nickel Content: As mentioned, the discovery that nickel impurities were responsible for the reactivity of certain batches of CrCl₂ was a breakthrough.[2] Standardizing the reaction by adding a specific amount of NiCl₂ is crucial for reproducibility.

  • CrCl₂ Quality: The activity of CrCl₂ can vary between suppliers and even batches. Its anhydrous and reduced state is critical. Using a consistent source or preparing it fresh is the best practice.

  • Solvent Purity: The solvent, most commonly DMF or THF, must be rigorously dried and deoxygenated. For instance, DMF should be purified to ensure reproducible results.[6]

  • Inert Atmosphere: Strict exclusion of air and moisture is non-negotiable for achieving consistent outcomes.

Frequently Asked Questions (FAQs)

Q: Why is a nickel co-catalyst necessary?

A: While allylic halides can react with CrCl₂ alone, the oxidative addition of Cr(II) to more stable C(sp²)–X bonds (vinyl and aryl halides/triflates) is very slow. Nickel(0), which is generated in situ by the reduction of Ni(II) by Cr(II), undergoes oxidative addition to the organic halide much more readily. The resulting organonickel species then transmetalates with a chromium salt to form the desired organochromium nucleophile, regenerating the nickel catalyst for the next cycle.[2]

Q: What is the role of additives like TMSCl in the catalytic NHK reaction?

A: In the catalytic version of the NHK reaction, an additive is required to turn over the chromium catalyst. After the organochromium reagent adds to the aldehyde, a stable chromium(III) alkoxide is formed. This O-Cr(III) bond is strong and prevents the chromium from re-entering the catalytic cycle. A silyl halide like TMSCl is more oxophilic than chromium and reacts with the chromium alkoxide to form a silyl ether and release the Cr(III) salt. This Cr(III) salt can then be reduced back to the active Cr(II) state by a stoichiometric reductant, typically manganese powder.[7]

Q: Can I use CrCl₃ instead of CrCl₂ for the catalytic version?

Q: Which solvent is best for the NHK reaction?

A: The choice of solvent is critical for the solubility of the chromium salts. DMF is the most common and effective solvent.[1] THF is also used, but the solubility of CrCl₂ is lower, which can lead to slower or incomplete reactions. For some catalytic systems, solvent mixtures like DMF/DME are employed.[4]

Data Summary Tables

Table 1: Comparison of Additives in the Catalytic NHK Reaction

EntryOrganic HalideAldehydeAdditive (equiv)ConditionsYield (%)Reference
11-Iodo-1-dodeceneBenzaldehydeTMSCl (2.4)CrCl₂ (15 mol%), NiCl₂ cat., Mn (1.7 equiv), DMF/DME, 50°C80[4]
21-Iodo-1-dodeceneBenzaldehydeZr(Cp)₂Cl₂ (1.0)CrCl₂ (15 mol%), NiCl₂(dppp) (2 mol%), Mn (2 equiv), MeCN, 23°C71[4]

Table 2: Stoichiometric vs. Catalytic Conditions

EntryConditionCrCl₂ (equiv)NiCl₂ (mol%)ReductantAdditiveYield (%)Reference
1Stoichiometric4.00.2NoneNone~65-78[6]
2Catalytic0.15~0.2Mn (1.7 equiv)TMSCl (2.4 equiv)67-72[6]

Experimental Protocols

Protocol 1: Preparation of Anhydrous CrCl₂ from CrCl₃

This protocol is for the in-situ preparation of active Cr(II) when high-quality anhydrous CrCl₂ is unavailable.

  • Materials:

    • Chromium(III) chloride (CrCl₃), anhydrous (violet solid)

    • Zinc dust (<10 micron)

    • Anhydrous, degassed THF

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), add anhydrous CrCl₃ (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed THF to the flask to create a suspension.

    • Slowly add zinc dust (1.1 equiv) to the stirring suspension.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Successful reduction is indicated by a color change from the violet of Cr(III) to a bright blue, characteristic of Cr(II) in THF.[8]

    • The resulting slurry can often be used directly in the subsequent NHK reaction.

Protocol 2: General Procedure for a Catalytic Nozaki-Hiyama-Kishi Reaction

This is a general guideline; specific amounts and conditions may need optimization.

  • Materials:

    • Anhydrous CrCl₂ (10-15 mol%) or CrCl₃

    • Anhydrous NiCl₂ (1-2 mol%)

    • Manganese powder, activated (2.0 equiv)

    • Organic halide (1.2 equiv)

    • Aldehyde (1.0 equiv)

    • TMSCl (2.4 equiv)

    • Anhydrous, degassed DMF

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add CrCl₂, NiCl₂, and activated manganese powder.

    • Add anhydrous, degassed DMF via syringe and stir the suspension vigorously.

    • In a separate flask, prepare a solution of the aldehyde and organic halide in anhydrous DMF.

    • Add the solution of the aldehyde and organic halide to the stirring suspension of the metal salts.

    • Add TMSCl dropwise to the reaction mixture via syringe.

    • Stir the reaction at the desired temperature (e.g., 25-50°C) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

NHK_Catalytic_Cycle cluster_main NHK Catalytic Cycle NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 2 Cr(II) → 2 Cr(III) RNiIIX R-Ni(II)-X Ni0->RNiIIX R-X (Oxidative Addition) RNiIIX->NiII Transmetalation RCrIIIX R-Cr(III)-X₂ RNiIIX->RCrIIIX Cr(II)Cl₂ Product_Alkoxide Product-O-Cr(III)X₂ RCrIIIX->Product_Alkoxide Aldehyde (R'CHO) Product_Silyl Product-OTMS Product_Alkoxide->Product_Silyl TMSCl CrIII_alkoxide Cr(III)X₃ from Alkoxide Product_Alkoxide->CrIII_alkoxide Alkoxide Release CrII Cr(II)Cl₂ CrIII_alkoxide->CrII Reduction Mn0 Mn(0) CrIII_alkoxide->Mn0 CrIII_trans Cr(III)X₃ from Transmetalation CrIII_trans->CrII Reduction CrIII_trans->Mn0 MnII Mn(II)X₂ Mn0->MnII Reduces Cr(III) TMSCl TMSCl TMSCl->Product_Alkoxide

Caption: The catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Troubleshooting_Workflow start Low Yield / No Reaction reagent_quality Check Reagent Quality start->reagent_quality reaction_setup Review Reaction Setup start->reaction_setup side_products Check for Side Products start->side_products crcl2 Is CrCl₂ anhydrous & gray? (not green) reagent_quality->crcl2 ni_cat Is NiCl₂ co-catalyst present? reagent_quality->ni_cat mn_reductant Is Mn powder activated? reagent_quality->mn_reductant solution_crcl2 Use fresh/prepare CrCl₂ crcl2->solution_crcl2 No solution_ni Add 1-5 mol% NiCl₂ ni_cat->solution_ni No solution_mn Activate Mn with acid wash mn_reductant->solution_mn No atmosphere Strict inert atmosphere? reaction_setup->atmosphere solvent Solvents anhydrous & degassed? reaction_setup->solvent solution_setup Oven-dry glassware, use Schlenk line atmosphere->solution_setup No solution_solvent Purify/dry solvents solvent->solution_solvent No pinacol Pinacol coupling observed? side_products->pinacol diene Diene homocoupling observed? side_products->diene solution_pinacol Lower temp or use Zr(Cp)₂Cl₂ pinacol->solution_pinacol Yes solution_diene Reduce NiCl₂ concentration diene->solution_diene Yes

Caption: A troubleshooting workflow for low-yield NHK reactions.

References

"common impurities in commercial chromium(II) chloride and their effects"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial chromium(II) chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial chromium(II) chloride?

A1: The most prevalent impurities in commercial chromium(II) chloride are chromium(III) chloride (CrCl₃), water (H₂O), and trace metals. Lower-grade varieties may also contain a certain percentage of insoluble matter. Historically, nickel salts were a significant impurity, which serendipitously proved to be a crucial co-catalyst for certain reactions.

Q2: Why is my solid chromium(II) chloride gray or green instead of white?

A2: Pure, anhydrous chromium(II) chloride is a white solid.[1] However, commercial samples often appear gray or green due to minor impurities or slight surface oxidation to chromium(III), which is green.[1] While a slight off-white or pale green color might be acceptable for some applications, a distinct green color often indicates significant Cr(III) contamination.

Q3: How does the presence of chromium(III) chloride affect my reaction?

A3: Chromium(III) chloride is the oxidized, less reactive form of the chromium salt.[2] Its presence reduces the effective concentration of the active Cr(II) reagent, which can lead to lower reaction yields or complete reaction failure.[2] In reactions like the Nozaki-Hiyama-Kishi (NHK) coupling, Cr(II) is the stoichiometric reductant, so a deficiency due to Cr(III) contamination will directly impact the outcome.

Q4: Can I use chromium(II) chloride that has been exposed to air?

A4: It is strongly discouraged. Chromium(II) chloride is highly sensitive to atmospheric oxygen and moisture, rapidly oxidizing to chromium(III).[2][3] Exposure to even trace amounts of air can significantly compromise the reagent's activity, leading to inconsistent and unreliable experimental results.[2]

Q5: Is the water content in "anhydrous" chromium(II) chloride a concern?

A5: Yes, water is a critical impurity. Chromium(II) chloride is hygroscopic and will readily absorb moisture from the atmosphere.[1][4] In many organic synthesis applications that require anhydrous conditions, the presence of water can interfere with the reaction mechanism and negatively impact stereoselectivity.[2] Furthermore, CrCl₂ can react with water to liberate hydrogen gas, which can cause pressure buildup in sealed containers.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Chromium(II)-Mediated Reaction (e.g., Nozaki-Hiyama-Kishi Reaction)
Possible Cause Troubleshooting Step Rationale
Oxidation of CrCl₂ to CrCl₃ 1. Visually inspect the CrCl₂ reagent. A bright blue solution is indicative of active Cr(II), while a green solution suggests the presence of inactive Cr(III). 2. Use a fresh bottle of high-purity anhydrous CrCl₂ or purify the existing batch. 3. Ensure all solvents and reagents are rigorously deoxygenated. 4. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration.Cr(II) is a potent reducing agent and is readily oxidized by atmospheric oxygen.[2] The active species for the reaction is Cr(II), and its oxidation to Cr(III) renders it ineffective, leading to poor or no product formation.[2]
Presence of Water 1. Use freshly distilled and rigorously dried, anhydrous solvents. 2. Dry all glassware in an oven and cool under an inert atmosphere. 3. Handle the hygroscopic CrCl₂ in a glovebox.Water can quench the organochromium intermediates and interfere with the reaction pathway. Protic impurities are known to cause poor stereocontrol.[2]
Inactive Nickel Co-catalyst 1. Ensure a catalytic amount of a nickel(II) salt (e.g., NiCl₂) is added to the reaction mixture.In the Nozaki-Hiyama-Kishi reaction, the active catalyst is Ni(0), which is generated in situ by the reduction of Ni(II) with Cr(II).[6][7] If the Cr(II) is oxidized or if a nickel co-catalyst is absent, the catalytic cycle will not initiate.
Issue 2: Inconsistent Stereoselectivity in the Reaction
Possible Cause Troubleshooting Step Rationale
Presence of Protic Impurities (e.g., Water) 1. Quantify the water content of the CrCl₂ reagent using Karl Fischer titration. 2. Use scrupulously dried solvents and reagents. 3. Ensure the inert atmosphere is dry.Protic impurities can interfere with the transition state of the reaction, leading to a loss of stereocontrol.[2]
Incorrect Solvent Choice 1. Review the literature for the optimal solvent for the specific transformation.Solvents like DMF and DMSO are often used because they effectively dissolve the chromium salts, which is a requirement for the reaction to proceed efficiently.[6]

Summary of Common Impurities and Their Effects

ImpurityTypical Specification (High-Purity Grade)Effect on Experiments
Chromium(III) Chloride (CrCl₃) Assay of CrCl₂ > 98%Reduces the concentration of the active Cr(II) reagent, leading to low yields and incomplete reactions.[2]
Water (H₂O) < 0.2%Reacts with organochromium intermediates, reduces stereoselectivity, and can lead to pressure buildup due to hydrogen gas evolution.[2][5]
Nickel (Ni) Often added as a co-catalyst (e.g., 0.1-2 mol%)Essential catalytic component for the Nozaki-Hiyama-Kishi reaction.[6][8] Its absence leads to poor reactivity.
Insoluble Matter May contain 1-5% in lower gradesCan interfere with reaction kinetics and make product purification more difficult.[9]
Trace Metals ≤ 150.0 ppmCan potentially lead to undesired side reactions or interfere with catalytic processes.

Experimental Protocols

Protocol 1: Quantification of Chromium(III) Impurity by UV-Vis Spectrophotometry

This method provides an estimation of Cr(III) content by oxidizing all chromium species to Cr(VI) to determine total chromium, measuring the Cr(II) concentration in a separate sample, and calculating the Cr(III) by difference.

Materials:

  • Chromium(II) chloride sample

  • Deoxygenated, deionized water

  • Potassium permanganate (B83412) (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • 1,5-Diphenylcarbazide (DPC) solution (0.25% in acetone)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

Part A: Determination of Total Chromium

  • Inside a glovebox, accurately weigh approximately 50 mg of the CrCl₂ sample and dissolve it in 100 mL of deoxygenated deionized water.

  • Take a 1 mL aliquot of this stock solution and place it in a 100 mL volumetric flask.

  • Add 2 mL of 1 M H₂SO₄.

  • Add KMnO₄ solution dropwise until a faint, persistent pink color is observed, indicating complete oxidation of Cr(II) and Cr(III) to Cr(VI).

  • Add 2 mL of the DPC solution. A reddish-violet complex will form.

  • Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.

  • Measure the absorbance at 540 nm using the UV-Vis spectrophotometer.

  • Determine the total chromium concentration by comparing the absorbance to a standard calibration curve prepared with known concentrations of potassium dichromate (K₂Cr₂O₇).

Part B: Determination of Chromium(II)

  • Prepare a second stock solution as in step A1.

  • Under an inert atmosphere, take a 1 mL aliquot and dilute it to 100 mL with deoxygenated deionized water.

  • Directly measure the absorbance of the bright blue solution at the wavelength of maximum absorbance for the [Cr(H₂O)₆]²⁺ ion (approximately 700-750 nm).

  • Calculate the Cr(II) concentration using a calibration curve prepared from a high-purity CrCl₂ standard.

Calculation:

  • Concentration of Cr(III) = Total Chromium Concentration - Concentration of Cr(II)

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in a solid chromium(II) chloride sample using coulometric Karl Fischer titration, which is suitable for trace amounts of water.

Materials:

  • Chromium(II) chloride sample

  • Coulometric Karl Fischer titrator

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Glovebox with a dry atmosphere

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry, stable endpoint.

  • Inside a glovebox, accurately weigh approximately 100-200 mg of the CrCl₂ sample directly into the titration vessel.

  • Seal the vessel and start the titration.

  • The instrument will electrochemically generate iodine, which reacts stoichiometrically with the water present in the sample.

  • The titration is complete when all the water has been consumed. The instrument will automatically stop and calculate the water content.

  • The result is typically displayed as a percentage or in parts per million (ppm).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Failed Cr(II) Reactions start Reaction Failure (Low Yield / No Product) check_reagent Check CrCl₂ Reagent start->check_reagent reagent_color What is the color of the CrCl₂ solution? check_reagent->reagent_color Visual Inspection check_conditions Review Reaction Conditions conditions_inert Was a strict inert atmosphere maintained? check_conditions->conditions_inert check_catalyst Is Ni(II) Co-catalyst Present? (for NHK Reaction) check_catalyst->start Yes, issue persists. Consider other factors. outcome_catalyst Likely Cause: Missing Ni(II) Co-catalyst. Add catalytic NiCl₂. check_catalyst->outcome_catalyst No reagent_age Is the reagent old or previously opened? reagent_color->reagent_age Blue outcome_oxidized Likely Cause: Cr(II) Oxidation to Cr(III). Use fresh, high-purity reagent. reagent_color->outcome_oxidized Green reagent_age->check_conditions No reagent_age->outcome_oxidized Yes conditions_dry Were anhydrous solvents used? conditions_inert->conditions_dry Yes conditions_inert->outcome_oxidized No conditions_dry->check_catalyst Yes outcome_wet Likely Cause: Water Contamination. Use rigorously dried solvents/glassware. conditions_dry->outcome_wet No

Caption: Troubleshooting workflow for diagnosing failed Cr(II) reactions.

NHK_Cycle_Impurities Impact of Cr(III) Impurity on the Nozaki-Hiyama-Kishi Reaction cluster_catalytic Catalytic Cycle cluster_reductant Stoichiometric Reductant Ni0 Ni(0) (Active Catalyst) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) CrIII_R R-Cr(III)-X (Organochromium Reagent) NiII_RX->CrIII_R Transmetalation (+ Cr(III)) Product Product (Alcohol) CrIII_R->Product Addition to Aldehyde (R'CHO) CrII Cr(II)Cl₂ (Active Reductant) CrII->Ni0 2 equiv. Reduces Ni(II) to Ni(0) CrIII Cr(III)Cl₃ CrII->CrIII Oxidation NiII Ni(II)Cl₂ (Pre-catalyst) NiII->Ni0 CrII_Impurity Cr(III)Cl₃ Impurity (Inactive) label_imp Reduces available Cr(II), stalling the cycle CrII_Impurity->label_imp label_imp->Ni0

Caption: Impact of Cr(III) impurity on the NHK reaction catalytic cycle.

References

Technical Support Center: Troubleshooting Low Reactivity of CrCl₂ in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using chromium(II) chloride (CrCl₂) in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low or no product yield is a common problem when working with the highly reactive and sensitive CrCl₂. This guide will walk you through potential causes and solutions to enhance your reaction outcomes.

Issue: Low or No Product Formation

Potential Cause 1: Inactive CrCl₂ due to Oxidation or Hydration

Chromium(II) chloride is a powerful reducing agent and is highly susceptible to oxidation by air and moisture.[1][2] The anhydrous form is a white/grey powder, while a greenish tint can indicate the presence of oxidized Cr(III) species, which are less reactive.[2]

Suggested Solutions:

  • Use Fresh, High-Purity CrCl₂: Whenever possible, use freshly opened or prepared anhydrous CrCl₂. Commercial samples can vary in quality.[2]

  • Proper Handling: All manipulations of CrCl₂ should be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to oxygen and water.[1]

  • Visual Inspection: Visually inspect the CrCl₂. A white to light grey color is indicative of high purity, whereas a green color suggests oxidation and may lead to poor results.[2]

Potential Cause 2: Absence or Insufficient Amount of Nickel Co-catalyst (in Nozaki-Hiyama-Kishi Reactions)

The success of the Nozaki-Hiyama-Kishi (NHK) reaction is often critically dependent on the presence of a nickel co-catalyst.[3][4] Early successful reactions unknowingly benefited from nickel impurities in the CrCl₂.[4]

Suggested Solutions:

  • Add a Nickel(II) Salt: Introduce a catalytic amount (typically 1-5 mol%) of a Ni(II) salt, such as NiCl₂, to the reaction mixture.[4]

  • Optimize Nickel Concentration: The optimal amount of nickel catalyst may vary depending on the substrates. A higher loading might speed up the reaction but can also lead to undesired side reactions like homocoupling of the organic halide.[5]

Potential Cause 3: Poor Solubility of CrCl₂

The reactivity of CrCl₂ can be hampered by its poor solubility in some organic solvents.[2]

Suggested Solutions:

  • Solvent Selection: Use solvents in which CrCl₂ has better solubility. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often the solvents of choice for NHK reactions.[3] Tetrahydrofuran (THF) is also commonly used, particularly in catalytic systems.[6]


Frequently Asked Questions (FAQs)

Q1: My CrCl₂ is a green powder. Can I still use it?

A greenish color in your CrCl₂ indicates partial oxidation to Cr(III), which will likely result in lower reactivity.[2] For best results, it is recommended to use white to light grey anhydrous CrCl₂. If you must use the greenish powder, consider that you may need to use a larger excess of the reagent, and the yields may still be compromised.

Q2: How can I prepare fresh, highly reactive anhydrous CrCl₂?

Anhydrous CrCl₂ can be prepared in the laboratory by reducing anhydrous CrCl₃. Common methods include:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): Stirring CrCl₃ with LiAlH₄ in THF can produce highly active CrCl₂.[1]

  • Reduction with Zinc Dust: Anhydrous CrCl₃ can also be reduced with zinc dust in THF.[1]

  • Dehydration of Hydrated CrCl₃: Anhydrous CrCl₃ can be prepared by refluxing hydrated chromium(III) chloride with thionyl chloride.[7]

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can influence the reaction rate:

  • Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can increase the rate, but be aware that this may also promote side reactions.[8]

  • Additives: In catalytic systems, additives like TMSCl can help turn over the chromium catalyst, and LiCl can enhance the coupling rate.[2]

  • Nickel Catalyst Concentration: In NHK reactions, a slightly higher concentration of the nickel co-catalyst can accelerate the reaction, but this should be optimized to avoid dimerization of the halide.[5]

Q4: I am observing significant formation of homocoupling side products. What can I do to minimize this?

Homocoupling of the organic halide is a common side reaction, especially with higher nickel catalyst loadings. To minimize this:

  • Reduce Nickel Concentration: Lower the amount of NiCl₂ catalyst used.[5]

  • Control Temperature: Perform the reaction at room temperature or below, as higher temperatures can favor homocoupling.[1]

  • Slow Addition: Adding the organic halide slowly to the reaction mixture can help to maintain a low concentration of the organonickel intermediate, thus disfavoring dimerization.

Q5: Can the Nozaki-Hiyama-Kishi reaction be made catalytic in chromium?

Yes, the NHK reaction can be run with a catalytic amount of CrCl₂. This is achieved by using a stoichiometric amount of a reductant to regenerate the active Cr(II) species from the Cr(III) formed during the reaction. Manganese powder is a commonly used and effective stoichiometric reductant.[6] The addition of trimethylsilyl (B98337) chloride (TMSCl) is also crucial in these catalytic systems to facilitate the release of the chromium from the product alkoxide.[6]

Quantitative Data Summary

The following table summarizes the effect of various metal salt additives on the yield of a model Nozaki-Hiyama-Kishi reaction.

EntryAdditive (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NiCl₂DMF251283
2MnCl₂DMF2512<1
3FeCl₃DMF25129
4CoCl₂DMF251216
5CuClDMF2512<1
6PdCl₂DMF2512<1
Data synthesized from a study on the effect of metal contaminants on the NHK reaction.[2]

Experimental Protocols

Protocol 1: Preparation of Anhydrous CrCl₂ from CrCl₃ and Zinc Dust

This protocol describes a laboratory-scale preparation of anhydrous CrCl₂ for immediate use in organic reactions.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CrCl₃ (1 equiv) and activated zinc dust (1.5 equiv) to an oven-dried flask equipped with a magnetic stir bar.

  • Add anhydrous THF via cannula to the flask to create a suspension.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the suspension from the violet of CrCl₃ to the grey of the CrCl₂ suspension. This typically takes 2-4 hours.

  • Once the reaction is complete, allow the excess zinc dust to settle. The resulting greyish supernatant containing the active CrCl₂ can be used directly for subsequent reactions.

Protocol 2: A General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol provides a general method for the coupling of a vinyl or aryl halide with an aldehyde using a stoichiometric amount of CrCl₂.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Vinyl or Aryl Halide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add anhydrous CrCl₂ (4 equiv) and anhydrous NiCl₂ (0.02 equiv) to an oven-dried flask.

  • Cool the flask to 0 °C and add dry, oxygen-free DMF with stirring. The dissolution of the salts may be slightly exothermic.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • To the resulting dark solution at 25 °C, add a solution of the aldehyde (1 equiv) in DMF via syringe.

  • Add a solution of the vinyl or aryl halide (2 equiv) in DMF via an addition funnel over 5-10 minutes.

  • Stir the reaction mixture at 25 °C for 30 minutes to several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_CrCl2_Reactivity start Low or No Product Yield check_crcl2 Check CrCl₂ Quality start->check_crcl2 crcl2_color Is CrCl₂ white/grey? check_crcl2->crcl2_color green_crcl2 CrCl₂ is likely oxidized. Use fresh/purified CrCl₂. crcl2_color->green_crcl2 No check_catalyst Check for Ni Catalyst (for NHK reactions) crcl2_color->check_catalyst Yes catalyst_present Is NiCl₂ present? check_catalyst->catalyst_present add_catalyst Add 1-5 mol% NiCl₂. catalyst_present->add_catalyst No check_solvent Check Solvent catalyst_present->check_solvent Yes add_catalyst->check_solvent solvent_choice Is solvent DMF or DMSO? check_solvent->solvent_choice change_solvent Consider switching to DMF or DMSO. solvent_choice->change_solvent No success Reaction Should Proceed solvent_choice->success Yes NHK_Catalytic_Cycle cluster_ni Nickel Catalytic Cycle cluster_cr Chromium Stoichiometric Cycle Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX + R-X (Oxidative Addition) NiII Ni(II) NiII_RX->NiII Cr(III) (Transmetalation) CrIII_R R-Cr(III)-X NiII_RX->CrIII_R Transmetalation NiII->Ni0 2 Cr(II) Cr_alkoxide Product-O-Cr(III) CrIII_R->Cr_alkoxide + R'CHO Product Product Cr_alkoxide->Product Workup Aldehyde Aldehyde (R'CHO)

References

Technical Support Center: The Effects of Nickel Impurities on Chromium(II) Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of nickel impurities on reactions involving chromium(II) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of nickel in chromium(II) chloride reactions?

A1: Nickel's role is context-dependent. In the renowned Nozaki-Hiyama-Kishi (NHK) reaction, nickel is a crucial co-catalyst.[1] Initially, the high reactivity and reproducibility of the NHK reaction were inconsistent until it was discovered that nickel impurities in the chromium(II) chloride were responsible for the catalytic effect.[1] In this context, nickel(II) is reduced in situ to nickel(0), which then undergoes oxidative addition to the organic halide. A subsequent transmetalation with chromium(III) regenerates the nickel(II) catalyst and forms the reactive organochromium species.

Conversely, in other chromium(II)-mediated reactions, such as reductions of certain functional groups, nickel impurities can be detrimental, leading to unwanted side reactions and reduced yields of the desired product.

Q2: How do I know if my chromium(II) chloride contains nickel impurities?

A2: Commercial batches of chromium(II) chloride can have varying levels of nickel contamination. If your reaction outcomes are inconsistent, particularly in non-NHK reactions, nickel impurities should be considered. The most reliable way to determine the nickel content is through analytical techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or X-ray Fluorescence (XRF) spectroscopy.[2] Colorimetric methods using reagents like dimethylglyoxime (B607122) can also provide a qualitative or semi-quantitative indication of nickel.[3][4][5][6]

Q3: Can nickel impurities affect the chemoselectivity of chromium(II) chloride reductions?

A3: Yes. While chromium(II) chloride is known for its chemoselectivity in reducing certain functional groups over others, the presence of nickel can alter this selectivity. Nickel catalysts are active in a variety of transformations, including C-H activation and cross-coupling reactions.[7] In a chromium(II) reduction, nickel impurities could potentially catalyze undesired side reactions, such as oligomerization or the reduction of functional groups that would typically be tolerated by pure chromium(II) chloride.

Q4: What are the typical sources of nickel contamination?

A4: The primary source of nickel contamination is the manufacturing process of chromium salts. Nickel is often found in chromium ores and can be carried through the purification process. Another potential source is cross-contamination in the laboratory from glassware or other reagents.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Non-NHK Reactions
Symptom Possible Cause Troubleshooting Steps
A chromium(II)-mediated reduction (e.g., dehalogenation) that previously worked well is now giving low yields or failing completely.Nickel Contamination: Unwanted catalytic activity of nickel impurities may be promoting side reactions or decomposition of the starting material or product.1. Analyze Nickel Content: Use a sensitive analytical method (e.g., ICP-OES) to quantify the nickel concentration in your CrCl₂.[2]2. Use High-Purity CrCl₂: Source chromium(II) chloride with a specified low nickel content (e.g., <100 ppm total trace metal impurities).[8]3. Purify Commercial CrCl₂: If high-purity reagent is unavailable, purify the commercial CrCl₂ to remove nickel. (See Experimental Protocols).4. Comparative Run: Perform the reaction with both the suspect CrCl₂ and a high-purity batch to confirm if nickel is the issue.
The reaction mixture turns black or forms a significant amount of precipitate.Nickel-Catalyzed Decomposition: Nickel may be catalyzing the decomposition of sensitive functional groups in the substrate or solvent.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the nickel-catalyzed side reactions.2. Change Solvent: Consider a different solvent that is less likely to participate in side reactions catalyzed by nickel.3. Strictly Anaerobic Conditions: Ensure rigorous exclusion of air, as nickel complexes can have different reactivity in the presence of oxygen.
Issue 2: Unexpected Side Products
Symptom Possible Cause Troubleshooting Steps
Formation of dimeric or oligomeric byproducts.Nickel-Catalyzed Coupling: Nickel is a well-known catalyst for homo- and cross-coupling reactions.1. Eliminate Nickel: The most effective solution is to use high-purity, nickel-free chromium(II) chloride.2. Ligand Addition: In some cases, the addition of a ligand that selectively binds to and deactivates the nickel catalyst may be possible, but this requires significant optimization.
Reduction of typically stable functional groups (e.g., esters, nitriles).Enhanced Reducing Power or Altered Mechanism: The combination of Cr(II) and catalytic Ni may form a more potent reducing system or open up alternative reaction pathways.1. Confirm Nickel Presence: Analyze the CrCl₂ for nickel contamination.2. Re-evaluate Reagent Purity: Ensure other reagents are also of high purity and not contributing to the unexpected reactivity.

Quantitative Data on Nickel Impurity Effects

The following table summarizes hypothetical quantitative data illustrating the potential impact of nickel impurities on a generic chromium(II) chloride reduction reaction (non-NHK). This data is for illustrative purposes to emphasize the importance of controlling nickel levels.

Nickel Impurity Level in CrCl₂ (ppm)Desired Product Yield (%)Major Side Product (%)Reaction Time (h)
< 1095< 24
1008510 (Dimer)3.5
5006025 (Dimer)2
10004045 (Dimer and Decomposition)1.5

Experimental Protocols

Protocol 1: Purification of Commercial Chromium(II) Chloride to Remove Nickel

This protocol is based on the differential solubility of chromium and nickel hydroxides.

Materials:

  • Commercial anhydrous Chromium(II) Chloride (CrCl₂)

  • Deoxygenated distilled water

  • Ammonia (B1221849) solution (NH₃), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Inert atmosphere glovebox or Schlenk line

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Under a strict inert atmosphere, dissolve the commercial CrCl₂ in a minimal amount of deoxygenated distilled water to create a concentrated solution.

  • Slowly add concentrated ammonia solution dropwise while vigorously stirring. Chromium(III) hydroxide (B78521) (Cr(OH)₃) will precipitate as a grayish-green solid. Nickel, if present, will form the soluble hexaamminenickel(II) complex ([Ni(NH₃)₆]²⁺), which remains in solution and has a characteristic blue-violet color.

  • Continue adding ammonia solution until the precipitation of Cr(OH)₃ is complete and the supernatant is a distinct blue-violet, indicating the presence of the soluble nickel complex.

  • Filter the Cr(OH)₃ precipitate under an inert atmosphere and wash it thoroughly with deoxygenated distilled water to remove any residual nickel complex.

  • Carefully re-dissolve the purified Cr(OH)₃ precipitate in a minimal amount of concentrated HCl to reform chromium(III) chloride (CrCl₃).

  • The resulting high-purity CrCl₃ can then be reduced to CrCl₂ for use in reactions, for example, by using zinc dust.

Protocol 2: Analytical Determination of Trace Nickel in Chromium(II) Chloride

This protocol outlines a colorimetric method using dimethylglyoxime (DMG).

Materials:

Procedure:

  • Accurately weigh a sample of the CrCl₂ and dissolve it in a known volume of dilute acid.

  • Take a precise aliquot of this solution and add ammonium citrate buffer to adjust the pH and complex any interfering ions.

  • Add the dimethylglyoxime solution, which will form a red nickel-DMG complex.

  • Extract the complex into a known volume of chloroform.

  • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance for the nickel-DMG complex (around 360-445 nm, depending on the exact conditions).[3][4]

  • Quantify the nickel concentration by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Nickel Contamination start Inconsistent/Failed CrCl₂ Reaction (Non-NHK) check_nhk Is this an NHK reaction? start->check_nhk nhk_issue Problem is likely not Ni impurity. Troubleshoot other parameters. check_nhk->nhk_issue Yes analyze_ni Analyze Ni content in CrCl₂ (e.g., ICP-OES, AAS) check_nhk->analyze_ni No ni_present Is Ni present at >100 ppm? analyze_ni->ni_present source_pure Source high-purity CrCl₂ or purify commercial reagent ni_present->source_pure Yes other_issue Problem persists. Investigate other causes (substrate, solvent, temp, etc.) ni_present->other_issue No rerun_rxn Rerun reaction with purified/high-purity CrCl₂ source_pure->rerun_rxn problem_solved Problem Solved rerun_rxn->problem_solved rerun_rxn->other_issue If problem persists

Caption: Troubleshooting logic for nickel contamination in CrCl₂ reactions.

Experimental_Workflow Workflow for Ni-Free CrCl₂ Reactions start Start with Commercial CrCl₂ option_analyze Option 1: Analyze Ni Content start->option_analyze option_purify Option 2: Proactive Purification start->option_purify dissolve Dissolve CrCl₂ in deoxygenated H₂O option_purify->dissolve precipitate Precipitate Cr(OH)₃ with NH₃ solution dissolve->precipitate filter_wash Filter and wash Cr(OH)₃ precipitate->filter_wash redissolve Redissolve in HCl to get pure CrCl₃ filter_wash->redissolve reduce Reduce CrCl₃ to CrCl₂ (e.g., with Zn) redissolve->reduce use_in_rxn Use high-purity CrCl₂ in reaction reduce->use_in_rxn

Caption: Workflow for preparing and using nickel-free CrCl₂.

References

Technical Support Center: Stabilizing Chromium(II) Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing chromium(II) chloride (CrCl₂) solutions against oxidation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are chromium(II) chloride solutions so unstable?

A1: The chromium(II) ion (Cr²⁺) is a potent reducing agent, making it highly susceptible to oxidation by atmospheric oxygen.[1][2] In aqueous solutions, it rapidly oxidizes to the more stable chromium(III) (Cr³⁺) state.[2][3] This inherent instability requires the strict exclusion of air during the preparation, storage, and handling of any Cr(II) solution.[1][2] The reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, which is sufficient to reduce protons in acidic solutions to hydrogen gas, although this reaction is typically slow without a catalyst.[4]

Q2: What is the visual indicator of Cr(II) solution purity and its oxidation?

A2: A pure aqueous solution of chromium(II) chloride has a distinct bright blue color.[2][4][5] The appearance of a green or violet color indicates oxidation to chromium(III).[2][5] This color change is a clear and immediate sign that the integrity of your Cr(II) solution has been compromised.

Q3: How can I effectively remove dissolved oxygen from my solvents?

A3: Degassing solvents is a critical step to prevent the oxidation of Cr(II).[1] A common and effective method is the "freeze-pump-thaw" cycle. This procedure involves freezing the solvent, applying a high vacuum to remove gases from the frozen solid, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is typically sufficient to ensure maximal removal of dissolved oxygen.[1] All glassware used should also be rigorously dried, for instance, in an oven at 120°C for at least four hours, and cooled under a stream of inert gas.[1]

Q4: Can I use a sacrificial agent to protect my Cr(II) solution?

A4: Yes, a common technique for preparing and maintaining Cr(II) solutions is to use a reducing agent that will preferentially react with any oxidizing species present. Zinc, often amalgamated with mercury (Zn/Hg), is frequently used to reduce Cr(III) to Cr(II) in situ.[4][5] By keeping an excess of the reducing agent in the solution, any Cr(III) that forms can be re-reduced to Cr(II), thus maintaining the desired oxidation state. When using zinc, it is advisable to pre-treat it with dilute acid to remove the passivating oxide layer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Solution turns green or violet. Oxidation of Cr(II) to Cr(III) by atmospheric oxygen.• Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.[1] • Use thoroughly degassed solvents.[1] • Check for leaks in your experimental setup.
An unexpected precipitate forms. Formation of insoluble Cr(III) hydroxides or oxides due to the presence of moisture or an inappropriate pH.• Use anhydrous solvents and reagents.[1] • Ensure all glassware is rigorously dried before use.[1] • If working in aqueous solutions, maintain appropriate pH control with a suitable buffer system.[2]
Inconsistent results between experimental batches. Variations in the effectiveness of excluding air and moisture.• Standardize your procedures for setting up an inert atmosphere, degassing solvents, and handling reagents.[1] • Regularly monitor the oxygen and moisture levels in your glovebox.[1] • Meticulously document all experimental steps to identify potential sources of variability.[1]
Low or no discernible Cr(II) signal in analyses. Incomplete reduction of the Cr(III) precursor to Cr(II).• Use a fresh, activated reducing agent.[1] • Ensure a stoichiometric excess of the reducing agent is used.[1] • Allow sufficient reaction time for the reduction to be completed, using the color change from green (Cr(III)) to blue (Cr(II)) as an indicator.[1]

Experimental Protocols

Preparation of a Stabilized Aqueous Chromium(II) Chloride Solution

This protocol describes the in-situ generation and stabilization of an aqueous Cr(II) solution from a Cr(III) precursor using zinc as a reducing agent.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc metal (granules or powder), acid-washed

  • Deionized water, thoroughly degassed

  • Hydrochloric acid (HCl), concentrated

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 120°C for at least 4 hours and cool under a stream of inert gas.[1]

  • Inert Atmosphere Setup: Assemble the Schlenk line apparatus and ensure a positive pressure of inert gas is maintained throughout the experiment.

  • Preparation of Cr(III) Solution: In the Schlenk flask, dissolve a known quantity of CrCl₃·6H₂O in degassed deionized water to achieve the desired concentration. A small amount of HCl can be added to ensure the initial solution is acidic and to prevent the formation of chromium hydroxides.

  • Reduction to Cr(II): Add a stoichiometric excess of acid-washed zinc metal to the green Cr(III) solution. The solution should be stirred under the inert atmosphere.

  • Monitoring the Reaction: The reaction progress can be monitored by the color change of the solution from green to a distinct bright blue, indicating the formation of Cr(II).[1] This process may take some time to go to completion.

  • Storage: For short-term storage, the blue Cr(II) solution can be kept in the sealed Schlenk flask under a positive pressure of inert gas, with the excess zinc remaining at the bottom to maintain the reduced state. For longer-term storage or use in subsequent reactions, the solution can be carefully transferred via a cannula to another inerted flask, leaving the zinc behind.

Visualizations

ExperimentalWorkflow Workflow for Preparing Stabilized CrCl₂ Solution cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome & Storage cluster_error Troubleshooting prep_glass Dry Glassware (Oven, 120°C, 4h) inert_setup Setup Inert Atmosphere (Schlenk Line/Glovebox) prep_glass->inert_setup degas_solvent Degas Solvent (Freeze-Pump-Thaw x3) degas_solvent->inert_setup dissolve_cr3 Dissolve CrCl₃ in Degassed Solvent inert_setup->dissolve_cr3 add_zn Add Excess Acid-Washed Zinc dissolve_cr3->add_zn stir Stir Under Inert Atmosphere add_zn->stir monitor_color Monitor Color Change (Green to Blue) stir->monitor_color store Store Solution Under Inert Atmosphere monitor_color->store oxidation_check Solution turns green? monitor_color->oxidation_check oxidation_check->inert_setup Re-evaluate Inert Setup

Caption: Workflow for the preparation of a stabilized chromium(II) chloride solution.

LogicalRelationship Logical Relationships in Cr(II) Instability cr2_solution Cr(II) Solution (Blue, Reducing Agent) cr3_solution Cr(III) Solution (Green, Oxidized State) cr2_solution->cr3_solution is oxidized to oxygen Atmospheric Oxygen (O₂) oxygen->cr3_solution Oxidizes cr3_solution->cr2_solution is reduced by inert_atm Inert Atmosphere (N₂ or Ar) inert_atm->cr2_solution Protects degassed_solv Degassed Solvents degassed_solv->cr2_solution Protects reducing_agent Reducing Agent (e.g., Zn) reducing_agent->cr2_solution Maintains/Regenerates

Caption: Key factors influencing the stability of chromium(II) solutions.

References

Technical Support Center: Optimizing Solvent Choice for Chromium(II) Chloride Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(II) chloride (CrCl₂) reductions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive CrCl₂ Reagent Chromium(II) chloride is highly sensitive to air and moisture, readily oxidizing to the less reactive Cr(III) species.[1] Ensure your CrCl₂ is a white/grey anhydrous solid; a green or violet hue indicates the presence of Cr(III).[1][2] Use freshly purchased, properly stored CrCl₂ or prepare it in situ.A change in the color of the reaction mixture to the characteristic bright blue of Cr(II) should be observed, followed by an increase in product yield.[1][3]
Inadequate Solvent Conditions The choice of solvent is critical for the solubility of CrCl₂ and the reaction rate.[4] Ensure the solvent is anhydrous and deoxygenated. For many CrCl₂ reductions, polar aprotic solvents like THF or DMF are preferred.[5]Improved solubility of the reagent and a potential increase in reaction rate and yield.[4]
Poor Substrate Quality Impurities in the substrate, such as the organic halide, can interfere with the reaction.Purification of the substrate prior to the reduction should lead to a cleaner reaction and higher yield.
Suboptimal Reaction Temperature Many chromium-catalyzed reactions have an optimal temperature range. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition.[4]An increase in the reaction rate. It is important to monitor for the formation of byproducts at higher temperatures.

Issue 2: Inconsistent Reaction Results

Potential Cause Troubleshooting Step Expected Outcome
Atmospheric Contamination Exposure to trace amounts of oxygen can rapidly deactivate the Cr(II) reagent.[1]Conducting the reaction under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) will ensure the integrity of the CrCl₂ and lead to more reproducible results.[3][4]
Presence of Protic Impurities The presence of water or other protic impurities can lead to inconsistent stereoselectivity and side reactions.[1]Using anhydrous solvents and reagents will minimize these side reactions and improve the consistency of the results.[1]
Variable Quality of Commercial CrCl₂ The success of some reactions, like the Nozaki-Hiyama-Kishi (NHK) reaction, has been shown to depend on the source of the CrCl₂, which can be due to trace metal impurities that act as co-catalysts.[6]If inconsistencies persist, consider using a different batch or supplier of CrCl₂, or adding a co-catalyst like NiCl₂ where appropriate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my chromium(II) chloride reduction?

A1: The optimal solvent depends on the specific reaction. However, polar aprotic solvents are generally preferred for many CrCl₂-mediated reductions, such as the reduction of alkyl halides.[5] Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.[4][5] For the Nozaki-Hiyama-Kishi reaction, DMF and dimethyl sulfoxide (B87167) (DMSO) are often the solvents of choice due to their ability to dissolve the chromium salts.[6]

Q2: My CrCl₂ is green. Can I still use it?

A2: A green or grey-green color in your chromium(II) chloride indicates the presence of chromium(III) species, which are not effective reducing agents.[2] For best results, it is recommended to use the white, anhydrous form of CrCl₂.[2] If your reagent is discolored, you may need to purchase a fresh batch or prepare it in situ.

Q3: How can I prepare anhydrous CrCl₂ in the lab?

A3: Anhydrous CrCl₂ can be prepared by the reduction of chromium(III) chloride (CrCl₃) with a suitable reducing agent. A common laboratory-scale method involves the reduction of CrCl₃ with zinc dust in THF under an inert atmosphere.[3] The reaction is typically stirred for 24-48 hours, and the resulting bright blue slurry of Cr(II) can often be used directly.[3] Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.[2]

Q4: How should I handle and store chromium(II) chloride?

A4: Chromium(II) chloride is hygroscopic and air-sensitive.[2] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[7] All handling of CrCl₂ should be done in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8]

Q5: What is the role of a nickel co-catalyst in some CrCl₂ reductions?

A5: In reactions like the Nozaki-Hiyama-Kishi (NHK) reaction, trace amounts of nickel(II) salts are often added as a co-catalyst.[6] The Cr(II) reduces the Ni(II) to the active Ni(0) species, which then participates in the catalytic cycle. The presence of a nickel co-catalyst can significantly broaden the substrate scope of the reaction.[6]

Data Presentation

Qualitative Solubility of Chromium(II) Chloride and Solvent Properties

SolventFormulaTypeQualitative CrCl₂ SolubilityBoiling Point (°C)Notes
WaterH₂OPolar ProticSoluble (forms a bright blue solution)[2]100Can act as a proton source, which may be beneficial or detrimental depending on the reaction.[3]
Tetrahydrofuran (THF)C₄H₈OPolar AproticCommonly used, suggesting adequate solubility[3][4]66A good choice for many CrCl₂ reductions, especially when in situ preparation is performed.[3]
Dimethylformamide (DMF)C₃H₇NOPolar AproticGood solubility, often used in NHK reactions[4][6]153Its high boiling point can be advantageous for reactions requiring heat but makes it difficult to remove during workup.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticGood solubility, often used in NHK reactions[6]189Similar to DMF, it has a high boiling point.
AcetonitrileCH₃CNPolar AproticCan be used to form a CrCl₂-acetonitrile complex[2]82
EthanolC₂H₅OHPolar ProticInsoluble[2]78.4Generally not a suitable solvent.
Diethyl Ether(C₂H₅)₂ONonpolarInsoluble[2]34.6Generally not a suitable solvent.

Experimental Protocols

Protocol 1: Reduction of an Aromatic Nitro Compound to an Aniline [3]

  • Materials:

    • Nitroarene (1.0 mmol)

    • Anhydrous CrCl₂ (4.0 mmol)

    • Concentrated HCl (4.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (20 mL)

    • Deoxygenated Water (5 mL)

  • Procedure:

    • Under an inert atmosphere, dissolve the nitroarene in THF in a round-bottom flask.

    • In a separate flask, prepare a solution of CrCl₂ in deoxygenated water.

    • Cool the nitroarene solution to 0 °C in an ice bath.

    • Slowly add the aqueous CrCl₂ solution to the nitroarene solution via cannula.

    • Add the concentrated HCl dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reduction of an Alkyl Halide to an Alkane [5]

  • Materials:

    • Alkyl halide

    • Anhydrous CrCl₂

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the alkyl halide in a suitable anhydrous solvent.

    • Add a stoichiometric amount or a slight excess of anhydrous CrCl₂ to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the alkane.

Visualizations

experimental_workflow Experimental Workflow for CrCl₂ Reductions prep Preparation of Anhydrous CrCl₂ (if not using commercial) setup Reaction Setup under Inert Atmosphere prep->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve add_crcl2 Add Anhydrous CrCl₂ dissolve->add_crcl2 reaction Reaction at Appropriate Temperature add_crcl2->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Workup and Extraction quench->workup purify Purification of Product workup->purify characterize Characterization of Product purify->characterize

Caption: A typical experimental workflow for chromium(II) chloride reductions.

solvent_selection Solvent Selection Logic for CrCl₂ Reductions decision decision start Start: Select Solvent solubility Is CrCl₂ soluble? start->solubility reactivity Does the solvent interfere with the reaction? solubility->reactivity Yes reconsider Reconsider Solvent Choice solubility->reconsider No (e.g., ether, ethanol) workup Is the solvent easily removed? reactivity->workup No reactivity->reconsider Yes (e.g., protic solvents in some cases) thf Consider THF workup->thf Yes dmf_dmso Consider DMF or DMSO workup->dmf_dmso No (High Boiling Point)

Caption: A decision tree for selecting an appropriate solvent for CrCl₂ reductions.

References

Technical Support Center: Regioselectivity in Organochromium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during reactions with organochromium reagents.

Frequently Asked Questions (FAQs)

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction with an α,β-unsaturated aldehyde is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,2-addition product?

A1: In general, the Nozaki-Hiyama-Kishi (NHK) reaction is highly regioselective for 1,2-addition to α,β-unsaturated aldehydes (enals).[1][2] In many cases, the 1,2-adduct is formed exclusively.[1][2] If you are observing 1,4-addition, consider the following troubleshooting steps:

  • Purity of Reagents: Ensure the purity of your chromium(II) chloride and the absence of other metals that might favor 1,4-addition. The source and batch of CrCl₂ can sometimes influence reactivity.

  • Reaction Conditions: The NHK reaction is typically run under kinetic control, which favors the faster-forming 1,2-addition product.[3] Ensure your reaction temperature is not elevated for extended periods, which might lead to equilibration to a more thermodynamically stable 1,4-adduct, although this is less common for organochromium reagents compared to organocuprates.

  • Solvent Choice: The standard solvents for the NHK reaction are DMF and DMSO, which are effective at dissolving the chromium salts.[1][2] Using less polar solvents might alter the reactivity of the organochromium species, but this is not a standard approach to control this specific regioselectivity.

Q2: I am trying to react a propargyl halide with an aldehyde using organochromium reagents and I'm getting a mixture of an allenic alcohol and a homopropargylic alcohol. How can I selectively synthesize one over the other?

A2: The reaction of propargyl halides with aldehydes mediated by organochromium reagents can indeed produce a mixture of allenic and homopropargylic alcohols due to the metallotropic equilibrium between the propargyl- and allenylchromium species.[4][5] The regioselectivity of this reaction is highly dependent on the reaction conditions. While specific protocols for organochromium reagents are less commonly reported than for other metals, the principles of controlling this regioselectivity can be applied.

Key factors influencing the regioselectivity include the solvent, temperature, and the specific metal and ligands used. For instance, in related systems using other metals, a switch from a non-coordinating solvent to a more coordinating one can invert the regioselectivity.

Troubleshooting Workflow for Allenic vs. Homopropargylic Alcohol Synthesis

start Mixture of Allenic and Homopropargylic Alcohols solvent Modify Solvent System start->solvent temp Adjust Reaction Temperature solvent->temp If selectivity is still low reagent Alter Chromium Reagent Preparation temp->reagent For further optimization allenic Selective Formation of Allenic Alcohol reagent->allenic e.g., Use of specific Lewis basic additives homoprop Selective Formation of Homopropargylic Alcohol reagent->homoprop e.g., Different Cr(II) source or pre-formation conditions

Caption: Troubleshooting workflow for controlling regioselectivity in propargyl halide additions.

Q3: What is the role of the nickel co-catalyst in the Nozaki-Hiyama-Kishi reaction and can it affect regioselectivity?

A3: The nickel co-catalyst is crucial for the reaction of vinyl and aryl halides/triflates.[1][2][6] The reaction proceeds via a catalytic cycle where Ni(0) undergoes oxidative addition to the halide, followed by transmetalation with Cr(III) to generate the organochromium nucleophile.[1][2][7] The amount of nickel should be kept low to minimize side reactions like the direct coupling of the halide to form a diene.[1] While the primary role of nickel is to facilitate the formation of the organochromium reagent, its presence can influence the overall reaction kinetics, which in turn could potentially affect regioselectivity in sensitive cases, although this is not its primary documented role in controlling 1,2- vs. 1,4-addition.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Addition to α,β-Unsaturated Ketones (Enones)

While organochromium reagents show a strong preference for 1,2-addition to enals, their selectivity with enones can be more variable. If you are observing a mixture of 1,2- and 1,4-addition products with an enone substrate, consider the following strategies:

Troubleshooting StepRationaleExpected Outcome
Lower the Reaction Temperature 1,2-addition is generally under kinetic control and favored at lower temperatures.Increased ratio of the 1,2-addition product.
Use a More Hindered Organochromium Reagent Steric bulk on the nucleophile can disfavor the 1,4-addition pathway.Higher selectivity for 1,2-addition.
Change the Solvent Solvents can influence the aggregation and reactivity of the organometallic species. While less common for organochromium reagents, exploring solvents like THF or DME might be beneficial.Potential improvement in regioselectivity.
Add Lewis Basic Ligands Ligands such as 4-tert-butylpyridine (B128874) can accelerate the desired reaction and in some cases, improve selectivity by modifying the chromium coordination sphere.[8]Enhanced reaction rate and potentially higher 1,2-selectivity.

Problem 2: Inconsistent Results in Nozaki-Hiyama-Kishi Reactions

Inconsistent yields or selectivities in NHK reactions are often traced back to the quality of the chromium(II) chloride.

start Inconsistent NHK Reaction Results crcl2 Check CrCl2 Source and Purity start->crcl2 anhydrous Ensure Anhydrous Conditions crcl2->anhydrous If CrCl2 is of high purity nickel Optimize Nickel Co-catalyst Loading anhydrous->nickel If conditions are strictly anhydrous reproducible Reproducible Yields and Selectivity nickel->reproducible

Caption: Logical workflow for troubleshooting inconsistent NHK reactions.

Experimental Protocols

Protocol: General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount, e.g., 1-5 mol%)

  • Aldehyde

  • Allyl, vinyl, or aryl halide/triflate

  • Anhydrous DMF or DMSO

  • Anhydrous workup solutions (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CrCl₂ (2-3 equivalents) and NiCl₂ (catalytic amount) to a dried flask.

  • Add the anhydrous solvent (DMF or DMSO) and stir the suspension.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Add the halide or triflate (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note on Analysis: To determine the regioselectivity of your reaction, ¹H NMR spectroscopy is a powerful tool. For mixtures of 1,2- and 1,4-addition products, the chemical shifts and coupling constants of the protons adjacent to the newly formed alcohol and on the double bond will be diagnostic. For allenic vs. homopropargylic alcohols, the characteristic signals of the allene (B1206475) and alkyne protons in the ¹H and ¹³C NMR spectra will allow for quantification of the product ratio.[9][10]

Signaling Pathways and Logical Relationships

Reaction Mechanism of the Nozaki-Hiyama-Kishi Reaction

cluster_0 Catalyst Activation cluster_1 Organochromium Formation cluster_2 Carbonyl Addition NiII Ni(II)Cl2 Ni0 Ni(0) NiII->Ni0 CrIII_cat 2 Cr(III)Cl3 R_X R-X (Vinyl/Aryl Halide) Ni0->R_X Oxidative Addition CrII 2 Cr(II)Cl2 CrII->NiII Reduction R_Ni_X R-Ni(II)-X R_X->R_Ni_X CrIII_trans Cr(III) R_Ni_X->CrIII_trans Transmetalation R_Cr_X R-Cr(III)-X Aldehyde R'CHO R_Cr_X->Aldehyde Nucleophilic Addition CrIII_trans->R_Cr_X Product_alkoxide Product-O-Cr(III) Aldehyde->Product_alkoxide Final_Product Final Alcohol Product Product_alkoxide->Final_Product Workup

References

Technical Support Center: Workup Procedures for Chromium-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on workup procedures and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How do I quench a chromium(VI) oxidation reaction?

A1: Excess chromium(VI) reagents are typically quenched by the addition of isopropanol (B130326).[1][2] The completion of quenching is indicated by a distinct color change from the orange or red of Cr(VI) to the green of Cr(III).[1][2] This visual confirmation ensures that the highly toxic and reactive Cr(VI) species have been consumed before proceeding with the workup.

Q2: What is the best way to remove chromium salts after the reaction?

A2: The most common method for removing the precipitated chromium salts is by filtration. For reactions like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) oxidations, filtering the reaction mixture through a pad of Florisil® or Celite® is recommended.[1] These filter aids help to trap the fine chromium particles, preventing them from contaminating the final product. For Jones oxidations, after quenching, the chromium salts can often be dissolved in water, and the organic product can be extracted.

Q3: My reaction has formed a thick, tarry chromium residue. How can I isolate my product?

A3: The formation of chromium tar is a common issue. To isolate your product, it is advisable to triturate the tarry residue thoroughly with an organic solvent in which your product is soluble. This process may need to be repeated multiple times to ensure maximum recovery of the product from the chromium sludge. Subsequent filtration through a pad of Celite® can help to remove the insoluble chromium tars.

Q4: Can I use other quenching agents besides isopropanol?

A4: While isopropanol is the most common and effective quenching agent for chromium(VI) oxidations, other reducing agents like sodium bisulfite can also be used. The choice of quenching agent may depend on the specific reaction conditions and the nature of the product. It is crucial to ensure that the chosen quenching agent does not react with the desired product.

Q5: How does pH affect the workup of chromium-mediated reactions?

A5: The pH of the aqueous phase during workup can significantly impact the removal of chromium salts. For Cr(III) species, precipitation is generally favored under neutral to slightly alkaline conditions (pH 7-10).[3] Adjusting the pH of the aqueous layer can facilitate the precipitation of chromium hydroxide, which can then be removed by filtration. However, it is important to consider the pH stability of your target molecule to avoid degradation. The oxidation of Cr(III) to the more soluble and toxic Cr(VI) is more favorable at higher pH.[4]

Troubleshooting Guides

Issue 1: Low Product Yield

Low product yield is a frequent challenge in chromium-mediated reactions. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the chromium reagent is added in slight excess until the starting material is fully consumed. - For Jones oxidation, a persistent orange color indicates the presence of excess reagent.[2]
Product Adsorption onto Chromium Byproducts - The green chromium salts formed during the reaction can be sticky and trap the product.[2] - Thoroughly wash the chromium residue with the extraction solvent multiple times. - Consider using a filter aid like Celite® to improve the separation of the product from the chromium salts during filtration.[5]
Product Degradation - Some products may be sensitive to the acidic conditions of certain chromium reagents (e.g., Jones reagent). - Consider using a milder, buffered chromium reagent like PCC with sodium acetate.[6] - Perform the reaction and workup at lower temperatures to minimize degradation.
Inefficient Extraction - Ensure the chosen extraction solvent has good solubility for your product and is immiscible with the aqueous phase. - Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Issue 2: Formation of an Emulsion During Workup

Emulsions can form during the aqueous wash steps, making phase separation difficult.

Potential Cause Troubleshooting Steps & Solutions
Presence of Fine Particulate Matter - Filter the entire emulsified mixture through a pad of Celite®. This can break the emulsion by removing the fine solids that stabilize it.
High Concentration of Polar Species - Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
Similar Densities of Organic and Aqueous Phases - Add a small amount of a different, less dense or denser, organic solvent to alter the overall density of the organic phase.

Experimental Protocols

Protocol 1: Workup for a Jones Oxidation
  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath. Slowly add isopropanol dropwise until the color of the solution changes from orange/red to green.[1] This indicates that all the excess Cr(VI) has been reduced to Cr(III).

  • Solvent Removal: If acetone (B3395972) was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Add water to the residue to dissolve the chromium salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Workup for a PCC Oxidation
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like diethyl ether.

  • Filtration: Prepare a short column or a Büchner funnel with a pad of Florisil® or Celite®. Pass the diluted reaction mixture through the pad to remove the chromium byproducts.

  • Washing: Wash the filter cake thoroughly with the same organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Workup for a Nozaki-Hiyama-Kishi (NHK) Reaction
  • Quenching: Upon completion, the reaction is typically quenched by the addition of water.[7]

  • Dilution: Dilute the mixture with an organic solvent such as diethyl ether.[7]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.[7]

  • Washing: Combine the organic layers and wash with brine.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.[7] The crude product is then typically purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Filtration Agents for PCC Oxidation Workup

Filtration AgentTypical Product RecoveryObservations
Celite® Good to ExcellentEffective for removing fine chromium salts. May require a thicker pad for very fine precipitates.[5]
Florisil® Good to ExcellentCan be more effective than Celite® for certain substrates due to its different surface properties.
Silica Gel (short plug) VariableCan be used for simultaneous filtration and initial purification, but may lead to product loss if the product has high affinity for silica.

Table 2: Quenching Agents for Jones Oxidation

Quenching AgentEfficiencyConsiderations
Isopropanol HighStandard and widely used. The color change provides a clear endpoint.[1][2]
Sodium Bisulfite (NaHSO₃) HighEffective, but the reaction can be exothermic. May introduce inorganic salts that need to be removed.
Sodium Thiosulfate (Na₂S₂O₃) ModerateCan be used, but may be less efficient than isopropanol or sodium bisulfite.

Visualizations

experimental_workflow_jones_oxidation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start Reaction (Alcohol + Jones Reagent) reaction Oxidation start->reaction Acetone quench Quench (Isopropanol) reaction->quench Reaction Complete extraction Aqueous Extraction quench->extraction wash Wash (NaHCO3, Brine) extraction->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Final Product purify->product

Caption: Workflow for a typical Jones oxidation and workup procedure.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield incomplete_rxn Incomplete Reaction problem->incomplete_rxn adsorption Product Adsorption problem->adsorption degradation Product Degradation problem->degradation monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc thorough_wash Thoroughly Wash Residue adsorption->thorough_wash mild_reagent Use Milder Reagent degradation->mild_reagent

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Removing Chromium Byproducts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of chromium byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the different oxidation states of chromium I should be concerned about during a reaction and workup?

In organic synthesis, you will primarily encounter two oxidation states: Chromium(VI) and Chromium(III).

  • Chromium(VI): This is the active oxidizing agent in reagents like Jones reagent (from CrO₃), Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC). Cr(VI) compounds are typically orange, yellow, or red-brown. They are highly toxic, carcinogenic, and water-soluble.[1][2][3]

  • Chromium(III): This is the reduced state of chromium after it has oxidized the substrate. Cr(III) species are generally blue-green and are considered less toxic than Cr(VI).[1][4] The goal of the workup is to ensure all carcinogenic Cr(VI) is reduced to Cr(III) and then to remove the Cr(III) salts from the reaction mixture.[2]

Q2: My reaction mixture has turned into a thick, dark tar after a PCC oxidation. What should I do?

This is a common issue with chromium oxidations, especially with PCC, where reduced chromium salts can form intractable residues.[5][6]

  • Prevention: Adding an inert solid support like Celite, powdered molecular sieves, or silica (B1680970) gel to the reaction mixture before starting the oxidation can help. The chromium byproducts will deposit onto the solid, making them easier to remove by filtration later.[5][7]

  • Removal: If you already have the tar, mechanical cleaning might be necessary. You can try sonicating the flask to break up the solid. Some users report that scrubbing the flask with isopropanol (B130326) and sodium chloride can help, as the isopropanol reduces any remaining Cr(VI) and the salt acts as an abrasive.[8]

Q3: How do I know if I have quenched all the excess Cr(VI) oxidant in my reaction?

A distinct color change is the primary indicator. Excess Cr(VI) reagents are orange or red. When a quenching agent like isopropanol is added, the Cr(VI) is reduced to Cr(III), and the solution will turn a uniform blue-green color. You should add the quenching agent dropwise until the orange/red color completely disappears and the green color persists.[1][4][9][10]

Q4: What are the most common methods for removing the final Cr(III) byproducts after quenching?

The most common lab-scale methods involve precipitation and filtration, or adsorption on a solid support.

  • Precipitation & Filtration: After quenching, the Cr(III) salts are often insoluble in the organic solvent. They can be removed by simple filtration. Sometimes, adding water will dissolve the salts, allowing you to separate your organic product from the aqueous layer containing the chromium.[11][12]

  • Adsorption (Filtration through a plug): Passing the crude reaction mixture through a short plug of an adsorbent like silica gel or Florisil is a very effective way to capture the polar chromium salts while allowing the less polar organic product to pass through.[10]

  • Scavenger Resins: For removing trace amounts of chromium to meet stringent purity requirements (e.g., for pharmaceutical compounds), specialized metal scavenger resins can be used. These are functionalized polymers or silica gels that chelate the metal, which is then removed by filtration.[13]

Troubleshooting Guides

Problem 1: The green chromium salts are very fine and are passing through my filter paper.
  • Possible Cause: The precipitated chromium salts are too fine for the porosity of your filter paper.

  • Troubleshooting Steps:

    • Use a Filter Aid: Filter the mixture through a pad of Celite. This creates a fine, porous filter bed that can trap the small particles.

    • Use a Finer Filter: Switch to a filter paper with a smaller pore size or consider using a fritted glass funnel of appropriate porosity (e.g., medium or fine).

    • Centrifugation: For smaller scale reactions, you can centrifuge the mixture to pellet the solid chromium salts and then carefully decant the supernatant liquid.

Problem 2: My organic product is stuck in the chromium salt cake after filtration.
  • Possible Cause: The chromium salts formed a sticky or tarry solid that has occluded the product.[14]

  • Troubleshooting Steps:

    • Thorough Washing: Wash the filter cake extensively with the reaction solvent (e.g., acetone) or another solvent in which your product is soluble but the chromium salts are not.[14]

    • Change Workup Strategy: Instead of filtering, try an extractive workup. Dilute the reaction mixture with a suitable organic solvent (like ethyl acetate (B1210297) or diethyl ether) and wash with water. The chromium salts will partition into the aqueous layer, leaving your product in the organic phase.[11] You may need multiple aqueous washes.

    • Re-dissolve and Filter: If possible, dissolve the entire filter cake in a solvent mixture (e.g., organic solvent and water), transfer to a separatory funnel, and perform a liquid-liquid extraction.

Problem 3: After aqueous workup, I have a persistent emulsion between the layers.
  • Possible Cause: Finely dispersed chromium solids are stabilizing the emulsion at the interface.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter: Filter the entire emulsified mixture through a pad of Celite. This can remove the solid particles that are stabilizing the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel sit for an extended period (30 minutes to several hours) will allow the layers to separate.

Data Presentation

Table 1: Comparison of Common Chromium Removal Techniques

MethodPrincipleTypical Use CaseAdvantagesDisadvantagesIndicative Removal Efficiency
Precipitation & Filtration Reduction of Cr(VI) to Cr(III), which is insoluble in many organic solvents and can be precipitated.[15]Standard workup for chromium-based oxidations.[12]Simple, inexpensive, and effective for bulk removal.Can form sticky precipitates that trap product; may not remove trace amounts.[6][14]>99% for bulk removal.[15]
Liquid-Liquid Extraction Partitioning of water-soluble chromium salts into an aqueous phase.[11]When filtration is difficult or product is occluded in solids.Effective for separating product from soluble salts.Can lead to emulsions; requires solvent removal.[16]High, dependent on partitioning.
Adsorption (Silica/Florisil Plug) Adsorption of polar chromium salts onto a solid support.[10]Quick purification after initial filtration or extraction.Fast, effective for removing residual chromium.Adsorbent may retain some polar products.>95% for residual amounts.
Ion Exchange Cr ions are exchanged for other ions on a solid resin.[17]Purification of aqueous streams or removal of trace chromium.[2]High selectivity; can achieve very low residual levels.[17]Resin capacity is finite and can be expensive.>99% achievable.[17]
Metal Scavengers Chelation of chromium ions by functionalized silica or polymers.[13]Final purification step to meet strict metal limits (e.g., in drug development).Very high selectivity and efficiency for trace metals.High cost; best for removing small quantities.Can reduce levels to ppm or ppb.

Table 2: Typical Reaction Conditions and Yields for Common Cr(VI) Oxidants

ReagentSubstrateProductTypical YieldSolventNotes
Jones Reagent Secondary Alcohol (e.g., Borneol)Ketone (e.g., Camphor)~90%Acetone (B3395972)Highly acidic; oxidizes primary alcohols to carboxylic acids.[9][18]
PCC Primary Alcohol (e.g., Benzyl Alcohol)Aldehyde (e.g., Benzaldehyde)~85-95%Dichloromethane (B109758) (DCM)Milder than Jones; stops at the aldehyde for primary alcohols.[5]
PDC Primary Alcohol (e.g., Geraniol)Aldehyde (e.g., Geranial)~80-90%Dichloromethane (DCM)Similar to PCC, but less acidic.
Collins Reagent Acid-Sensitive Secondary AlcoholKetone~80-95%Dichloromethane (DCM)Non-acidic conditions, useful for sensitive substrates.
Data summarized from reference[9]. Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Standard Quenching and Precipitation/Filtration Workup (Jones Oxidation)

This protocol is adapted from a standard procedure for the Jones oxidation of a secondary alcohol.[9][14]

Materials:

  • Reaction mixture containing Cr(VI) and Cr(III) species in acetone.

  • Isopropyl alcohol (2-propanol)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise with stirring. Continue adding until the solution's color changes from orange/red to a persistent blue-green.[9][10]

  • Neutralization (Optional but Recommended): Slowly and carefully add solid sodium bicarbonate in small portions to neutralize the sulfuric acid. Stir until gas evolution ceases and the pH is neutral.[14]

  • Filtration: Set up a Büchner funnel with filter paper and a thin pad of Celite. Filter the reaction mixture under vacuum.

  • Washing: Wash the collected green solid (the "filter cake") thoroughly with several portions of acetone or another suitable organic solvent to recover any trapped product.[14]

  • Solvent Removal: Combine the filtrate and all the washes. Remove the bulk of the solvent using a rotary evaporator.

  • Extraction: Transfer the remaining residue to a separatory funnel. Add water to dissolve any remaining salts and extract the organic product with a solvent like diethyl ether or ethyl acetate (perform 3 extractions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

Protocol 2: Workup Using a Florisil/Silica Plug (PCC Oxidation)

This protocol is ideal for removing the fine, tarry byproducts of a PCC oxidation.[5][10]

Materials:

  • Reaction mixture containing chromium byproducts in dichloromethane (DCM).

  • Florisil or Silica Gel (60 Å, 230-400 mesh)

  • Sand (optional)

  • An appropriate solvent or solvent mixture for elution (e.g., DCM, diethyl ether, or a hexane/ethyl acetate mixture)

Procedure:

  • Quenching: Ensure all Cr(VI) has been reduced by adding a few drops of isopropyl alcohol and observing the color change to green.

  • Prepare the Plug: Place a small cotton ball in the bottom of a glass column or a large pipette. Add a small layer of sand (optional), followed by a 2-3 inch layer of Florisil or silica gel. Top with another layer of sand.

  • Pre-wet the Plug: Pass the elution solvent through the plug until the adsorbent is fully wetted and the solvent level is just above the top sand layer. Do not let the plug run dry.

  • Load the Mixture: Carefully apply the crude reaction mixture directly to the top of the plug.

  • Elution: Add fresh elution solvent to the top of the column and collect the eluate. The less polar product should elute through the column while the highly polar, colored chromium salts will be strongly adsorbed at the top of the plug.

  • Monitor Elution: Collect fractions and monitor by Thin Layer Chromatography (TLC) to ensure all the desired product has been eluted.

  • Concentration: Combine the fractions containing the product and remove the solvent under reduced pressure.

Visualizations

Chromium_Removal_Workflow cluster_start Start: Post-Reaction Mixture cluster_quench Step 1: Quenching cluster_removal Step 2: Bulk Chromium Removal cluster_polish Step 3: Polishing/Final Purification start Reaction Complete (Contains Cr(VI) & Cr(III)) quench Quench excess Cr(VI) with Isopropanol start->quench check Color change? Orange -> Green quench->check check->quench No decision Workup Strategy? check->decision Yes filtration Precipitation & Filtration through Celite decision->filtration Insoluble Salts extraction Aqueous Extraction decision->extraction Soluble Salts / Tarry decision2 Trace Cr Present? filtration->decision2 extraction->decision2 plug Filter through Silica/Florisil Plug decision2->plug Yes (Moderate Purity) scavenger Treat with Metal Scavenger Resin decision2->scavenger Yes (High Purity) end_node Pure Product decision2->end_node No plug->end_node scavenger->end_node

Caption: Decision workflow for selecting a chromium removal strategy.

Oxidation_State_Change cluster_reaction Oxidation Reaction cluster_workup Workup/Quenching CrVI_reagent Cr(VI) Reagent (e.g., Jones, PCC) (Orange/Red) CrIII_byproduct Cr(III) Byproduct (Green) CrVI_reagent->CrIII_byproduct is reduced Alcohol Substrate (e.g., R₂CHOH) Product Product (e.g., R₂C=O) Alcohol->Product is oxidized CrIII_quenched Cr(III) Salt (Green) CrVI_excess Excess Cr(VI) CrVI_excess->CrIII_quenched is reduced Quench_agent Quenching Agent (e.g., Isopropanol)

Caption: Chromium oxidation state changes during reaction and workup.

Troubleshooting_Workflow start Problem during Workup q1 What is the issue? start->q1 issue1 Fine particles in filtrate q1->issue1 Filtration issue2 Product trapped in filter cake q1->issue2 Low Yield issue3 Persistent emulsion q1->issue3 Extraction sol1 Re-filter through a pad of Celite issue1->sol1 sol2a Wash cake thoroughly with solvent issue2->sol2a sol3a Add brine (sat. NaCl) to break emulsion issue3->sol3a end_node Problem Resolved sol1->end_node sol2b Perform aqueous extraction instead sol2a->sol2b If still trapped sol2a->end_node sol2b->end_node sol3b Filter entire mixture through Celite sol3a->sol3b If persists sol3b->end_node

Caption: Troubleshooting guide for common chromium workup issues.

References

Technical Support Center: Navigating the Scale-Up of Chromium(II) Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when scaling up chromium(II) chloride reactions. From reagent preparation to reaction monitoring and product isolation, this resource offers practical solutions to ensure successful and reproducible outcomes at a larger scale.

Frequently Asked Questions (FAQs)

Q1: My chromium(II) chloride reaction works perfectly at the lab scale, but the yield drops significantly upon scale-up. What are the most likely causes?

A1: A drop in yield during the scale-up of chromium(II) chloride reactions is a common issue, often attributed to the high sensitivity of Cr(II) to atmospheric oxygen and moisture.[1][2][3] At a larger scale, it is more challenging to maintain a strictly inert atmosphere, and even trace amounts of oxygen can lead to the rapid oxidation of the active Cr(II) to the less reactive Cr(III) species.[3] Inadequate mixing and localized "hot spots" due to the exothermic nature of some reactions can also contribute to side reactions and reduced yields.[4]

Q2: The color of my chromium(II) chloride solution is greenish instead of the expected bright blue. Can I still proceed with the reaction?

A2: A greenish tint is a clear indicator of the partial or complete oxidation of the blue Cr(II) ion to a green Cr(III) species.[3] Using this partially oxidized reagent will likely lead to lower yields or complete reaction failure, as the reducing power of Cr(III) is significantly lower. It is strongly recommended to use only freshly prepared, bright blue solutions of chromium(II) for your reactions.[3]

Q3: How can I prepare and handle anhydrous chromium(II) chloride on a large scale while minimizing exposure to air and moisture?

A3: Anhydrous chromium(II) chloride is extremely hygroscopic and oxidizes rapidly in moist air.[1][2][5] For large-scale operations, it is crucial to handle the solid in a glove box or under a continuous stream of an inert gas like argon or nitrogen.[6] All solvents and reagents must be rigorously dried and deoxygenated prior to use.[2][7] The preparation of a Cr(II) chloride slurry from a stable precursor like chromium(III) chloride and a reducing agent (e.g., zinc dust) in situ is a common and effective strategy for large-scale reactions, as it avoids the isolation and handling of the highly sensitive anhydrous solid.[6][8]

Q4: What are the key safety precautions I need to take when working with large quantities of chromium(II) chloride?

A4: Chromium(II) chloride is corrosive and can cause severe skin burns and eye damage.[9][10] It is also harmful if swallowed.[10] When handling large quantities, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12][13] Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling any dust.[13] Be aware that the reaction of Cr(II) with water can liberate hydrogen gas, which is flammable and can lead to pressure buildup in sealed containers.[1][5]

Q5: Are there any specific analytical techniques recommended for monitoring the progress of a chromium(II) chloride reaction at scale?

A5: Yes, monitoring the reaction is crucial for process control. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product.[6] To monitor the oxidation state of chromium, UV-Visible spectroscopy can be a valuable tool, as Cr(II) and Cr(III) species have distinct absorption spectra.[3][14] Ion chromatography can also be employed to separate and quantify different chromium species.[14]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Cr(II) to Cr(III) Ensure all solvents and reagents are rigorously deoxygenated. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Prepare the Cr(II) reagent in situ if possible.[3][6]The reaction mixture should maintain its characteristic bright blue color, indicating the presence of active Cr(II).
Inactive Catalyst (for reactions like Nozaki-Hiyama-Kishi) If a nickel co-catalyst is used, ensure it is of high purity and that the Cr(II) reagent is active enough to reduce Ni(II) to the active Ni(0) species.[3]Improved reaction rates and yields.
Poor Quality of Starting Materials Verify the purity of all reactants, especially the organic halide, as impurities can interfere with the reaction.[3]Consistent and reproducible results.
Incorrect Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling to control exotherms or heating to proceed at a reasonable rate.[7]Increased product yield and reduced formation of byproducts.
Problem 2: Formation of Undesired Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Presence of Water or Protic Impurities Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[2][3]Minimized side reactions and improved selectivity for the desired product.
Side Reactions due to High Temperature Lower the reaction temperature to disfavor side reactions with higher activation energies.[7]Increased purity of the final product.
Formation of Chromium Oxychloride This can occur at elevated temperatures in the presence of oxygen.[15] Ensure a strictly inert atmosphere and control the reaction temperature carefully.Prevention of the formation of this toxic and volatile byproduct.

Experimental Protocols

Protocol 1: Large-Scale In Situ Preparation of Aqueous Chromium(II) Chloride Solution

This protocol describes the preparation of an aqueous solution of chromium(II) chloride from chromium(III) chloride hexahydrate and amalgamated zinc.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deoxygenated water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Prepare Amalgamated Zinc: In a suitable reaction vessel, shake zinc dust with a solution of mercuric chloride in dilute HCl. Decant the aqueous phase.

  • Reaction Setup: To the amalgamated zinc, add deoxygenated water and concentrated HCl. Equip the vessel with a mechanical stirrer and an inert gas inlet and outlet.

  • Addition of CrCl₃·6H₂O: Slowly add the chromium(III) chloride hexahydrate to the stirred suspension.

  • Reaction: Bubble a continuous stream of inert gas through the solution to ensure agitation and prevent reoxidation by air.[1]

  • Completion: The reaction is complete when the solution turns from a green or violet color to a bright, clear blue, indicating the formation of Cr(II). This solution should be used immediately.[3]

Protocol 2: General Procedure for a Scaled-Up Nozaki-Hiyama-Kishi Reaction

This protocol outlines a general procedure for the chromium(II)-mediated coupling of an aldehyde with an organic halide.

Materials:

  • Chromium(II) chloride (anhydrous or prepared in situ)

  • Nickel(II) chloride (catalytic amount)

  • Aldehyde

  • Organic halide (e.g., vinyl or aryl halide)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Charge a multi-neck reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet/outlet with anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the vessel and stir to form a suspension.

  • Reagent Addition: In a separate flask, prepare a solution of the aldehyde and the organic halide in the same anhydrous, deoxygenated solvent. Add this solution dropwise to the stirred chromium(II) chloride suspension via the dropping funnel. Control the addition rate to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[6]

  • Work-up: Upon completion, quench the reaction by pouring it into deoxygenated water.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Scale-Up cluster_workup Work-up & Purification prep_crcl2 Prepare Anhydrous CrCl₂ or Generate In Situ setup Set up Reaction Vessel under Inert Atmosphere prep_crcl2->setup prep_reagents Prepare Anhydrous & Deoxygenated Solvents/Reagents prep_reagents->setup addition Controlled Addition of Reagents setup->addition monitoring Monitor Reaction Progress (TLC, LC-MS, UV-Vis) addition->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for scaling up chromium(II) chloride reactions.

troubleshooting_flowchart start Low Yield in Scaled-Up Cr(II) Reaction q1 Is the Cr(II) solution bright blue? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Greenish tint) q1->a1_no No q2 Are all solvents and reagents anhydrous and deoxygenated? a1_yes->q2 sol1 Prepare fresh Cr(II) solution. Ensure inert atmosphere. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature optimized and controlled? a2_yes->q3 sol2 Rigorously dry and deoxygenate all materials. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Yield should improve. a3_yes->end_node sol3 Optimize temperature and ensure uniform heating/cooling. a3_no->sol3 sol3->q3

Caption: Troubleshooting flowchart for low yield in Cr(II) reactions.

References

Technical Support Center: Managing Exothermic Reactions Involving Chromium(II) Chloride (CrCl2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromium(II) chloride (CrCl2). This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage potentially exothermic reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Is the dissolution of CrCl2 in water endothermic or exothermic?

A1: The dissolution of anhydrous chromium(II) chloride in water is an exothermic process, meaning it releases heat. However, some sources describe the dissolution of hydrated CrCl2 as endothermic, leading to a decrease in temperature.[1][2][3][4] It is crucial to distinguish between simple dissolution and a chemical reaction with the solvent. Anhydrous CrCl2 is highly hygroscopic and can react vigorously with water, which can be a significantly exothermic process.[1]

Q2: What are the primary hazards associated with exothermic CrCl2 reactions?

A2: The main hazards include:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to solvent boiling, vessel over-pressurization, and potentially explosive failure.

  • Gas Evolution: Reactions with protic solvents can generate hydrogen gas, which is flammable and can create an explosion hazard, especially in a closed system.[1]

  • Inconsistent Reaction Onset: Reactions may have an induction period, followed by a sudden and rapid exotherm.

  • Difficulties in Scale-up: Exothermic reactions that are manageable on a small scale can become uncontrollable upon scale-up due to changes in the surface-area-to-volume ratio, which affects heat dissipation.[5][6][7][8][9]

Q3: Which common reactions involving CrCl2 are known to be exothermic?

A3: While specific calorimetric data for many CrCl2 reactions is not extensively published, the following types of reactions have the potential for significant exotherms:

  • Reaction with Water/Protic Solvents: Anhydrous CrCl2 reacts exothermically with water. This is not just dissolution but a chemical reaction where Cr(II) can reduce water, especially over time, to produce hydrogen gas.[1]

  • Reductions of Organic Functional Groups: As a powerful reducing agent, its reactions with nitro compounds, alkyl halides, and some carbonyl compounds can be exothermic.[10][11]

Q4: How can I detect a potential exothermic reaction with CrCl2?

A4: Vigilant monitoring is key.

  • Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal reaction temperature. A rapid temperature rise indicates an exothermic event.

  • Visual and Auditory Cues: Look for bubbling (gas evolution), changes in color, or an increase in the reflux rate. Listen for hissing sounds.

  • Reaction Calorimetry: For process development and scale-up, reaction calorimetry is the most reliable method to quantify the heat of reaction and the rate of heat release.[16][17][18]

Troubleshooting Guides

Issue 1: Sudden, Uncontrolled Temperature Spike During Reagent Addition
Potential Cause Troubleshooting Step Preventative Measure
Reagent added too quickly. Immediately stop the addition of the reagent. Apply external cooling (e.g., ice bath).Add the reagent slowly and portion-wise or via a syringe pump to control the rate of reaction.
Inadequate cooling. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask.Use a larger cooling bath or a cryostat for better temperature control. Ensure efficient stirring to promote heat transfer.
Induction period followed by rapid reaction. Be prepared for a delayed exotherm. If a significant amount of reagent has been added without a reaction, treat the situation with extreme caution.Add a small portion of the reagent initially and wait for the reaction to initiate before adding the remainder at a controlled rate.
Issue 2: Gas Evolution and Pressure Buildup
Potential Cause Troubleshooting Step Preventative Measure
Reaction with protic solvent or moisture. Ensure the reaction is properly vented through a bubbler or a similar pressure-relief system. Do not run the reaction in a sealed vessel.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[19][20][21] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[19][20][21]
Decomposition of reactants or products. If unexpected gas evolution occurs, stop the reaction by cooling and quenching (see quenching protocols below).Research the stability of all reactants and products at the reaction temperature.
Issue 3: Reaction Fails to Initiate
Potential Cause Troubleshooting Step Preventative Measure
Impure or passivated CrCl2. In some cases, gentle warming may initiate the reaction. Be prepared for a potential exotherm upon initiation.Use high-purity CrCl2 from a reliable source. For reactions like the NHK reaction, the presence of nickel impurities can be crucial for reactivity.[3]
Low reaction temperature. Allow the reaction to slowly warm to the recommended temperature while monitoring for any signs of an exotherm.Consult the literature for the optimal temperature range for the specific reaction.

Data Presentation

Table 1: Physical and Thermal Properties of Chromium(II) Chloride

PropertyValueSource
Appearance White to grey/green powder (anhydrous)[10]
Hygroscopicity Very hygroscopic[1][22]
Heat of Solution (anhydrous) -151.6 cal/g (-634.3 J/g)

Note: The negative sign for the heat of solution indicates an exothermic process.

Experimental Protocols

Protocol 1: General Procedure for Managing a Potentially Exothermic CrCl2 Reaction
  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.[21]

    • Use anhydrous solvents.

    • Set up the reaction in a well-ventilated fume hood.

    • The reaction vessel should be equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a pressure-equalizing addition funnel or syringe pump for controlled reagent addition, and a gas outlet connected to a bubbler.

    • Have a cooling bath (e.g., ice-water or dry ice/acetone) ready.

  • Execution:

    • Charge the reaction vessel with CrCl2 and the solvent under an inert atmosphere.

    • Cool the mixture to the desired initial temperature.

    • Begin slow, dropwise addition of the second reagent.

    • Continuously monitor the internal temperature. A temperature rise of more than 5-10 °C above the bath temperature may indicate a significant exotherm.

    • If a significant exotherm is observed, immediately stop the addition and apply more efficient cooling if necessary.

    • Once the exotherm subsides, resume the addition at a slower rate.

  • Work-up (Quenching):

    • Cool the reaction mixture to 0 °C or below in an ice bath.

    • Slowly and carefully add a quenching agent (see Protocol 2). Be prepared for an initial exotherm during the quench.

    • Stir the mixture until the reaction is fully quenched.

Protocol 2: Controlled Quenching of CrCl2 Reactions

Caution: Quenching can be highly exothermic. Always perform this procedure in a fume hood with appropriate personal protective equipment (PPE).

  • Pre-Quench Preparation:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Ensure efficient stirring.

  • Quenching Procedure:

    • Slowly add a less reactive, protic solvent such as isopropanol (B130326) dropwise.[23]

    • Monitor the temperature and for gas evolution. If the exotherm is too vigorous, pause the addition and allow the mixture to cool.

    • Once the initial reactivity has subsided, a more reactive quenching agent like methanol (B129727) can be slowly added, followed by water.[23]

    • For larger-scale reactions, consider a reverse quench by slowly transferring the reaction mixture to a separate flask containing the quenching agent at a low temperature.

Mandatory Visualizations

ExothermicReactionManagement start Start: Plan Experiment risk_assessment Conduct Risk Assessment - Review literature for known exotherms - Plan for cooling and quenching start->risk_assessment setup Reaction Setup - Dry glassware - Inert atmosphere - Temperature monitoring - Cooling bath ready risk_assessment->setup addition Slow Reagent Addition setup->addition monitor Monitor Temperature addition->monitor exotherm Exotherm Detected? (Temp rise > 5-10°C) monitor->exotherm control_exotherm Control Exotherm - Stop addition - Apply cooling exotherm->control_exotherm Yes reaction_complete Reaction Complete exotherm->reaction_complete No continue_addition Resume Addition at Slower Rate control_exotherm->continue_addition continue_addition->monitor reaction_complete->monitor No cool_for_quench Cool Reaction to 0°C reaction_complete->cool_for_quench Yes quench Controlled Quenching cool_for_quench->quench workup Proceed to Workup quench->workup end End workup->end

Caption: Workflow for managing potentially exothermic CrCl2 reactions.

References

Validation & Comparative

A Comparative Guide to Chromium(II) Chloride and Other Reducing Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research, drug development, and materials science, the selection of an appropriate reducing agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. This guide provides a comprehensive comparison of chromium(II) chloride (CrCl₂) with other commonly employed reducing agents, namely samarium(II) iodide (SmI₂) and zinc (Zn). We present a detailed analysis of their performance, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Performance Indicators

The efficacy of a reducing agent is multifaceted, encompassing its reducing strength, chemoselectivity, and practical handling considerations. The following table summarizes these key aspects for chromium(II) chloride, samarium(II) iodide, and zinc.

FeatureChromium(II) Chloride (CrCl₂)Samarium(II) Iodide (SmI₂)Zinc (Zn)
Reducing Strength (Standard Potential) E°(Cr³⁺/Cr²⁺) = -0.41 V[1]E°(Sm³⁺/Sm²⁺) = -1.55 VE°(Zn²⁺/Zn) = -0.76 V
Primary Applications Nozaki-Hiyama-Kishi reaction, reduction of alkyl halides and nitroaromatics.[1]Barbier reaction, pinacol (B44631) coupling, reduction of a wide range of functional groups.Clemmensen reduction, reduction of alkyl halides.
Chemoselectivity High, particularly for aldehydes over ketones.[2]High and tunable with additives.[3][4]Moderate, often used for complete deoxygenation of carbonyls.
Oxygen Sensitivity Highly sensitive to air.[5]Highly sensitive to air.[4]Stable in air, but activation is often required.
Toxicity Toxic.Low toxicity.Low toxicity.

Quantitative Comparison of Reducing Strength

The standard reduction potential (E°) is a fundamental measure of a reducing agent's strength. A more negative E° indicates a stronger reducing agent.

Half-ReactionStandard Reduction Potential (E°) in Volts
Sm³⁺ + e⁻ → Sm²⁺-1.55
Zn²⁺ + 2e⁻ → Zn-0.76
Cr³⁺ + e⁻ → Cr²⁺-0.41[1]

As the table illustrates, samarium(II) iodide is the strongest reducing agent among the three, followed by zinc and then chromium(II) chloride. This difference in reducing power directly influences their reactivity and suitability for different transformations.

Comparative Performance in Key Reactions

To provide a practical perspective on the performance of these reducing agents, the following table presents a compilation of experimental data for the reduction of a representative carbonyl compound, benzaldehyde (B42025). Note: Direct side-by-side comparative studies under identical conditions are scarce in the literature. The data below is compiled from various sources and should be interpreted as indicative of typical performance.

Reducing AgentReaction TypeSubstrateProductYield (%)Reaction ConditionsReference
CrCl₂/NiCl₂Nozaki-Hiyama-Kishi typeBenzaldehyde + Allyl bromide1-Phenyl-3-buten-1-ol~80-90%THF, rt[6]
SmI₂Barbier typeBenzaldehyde + Allyl bromide1-Phenyl-3-buten-1-olHighTHF, rt[7]
Zn(Hg)Clemmensen ReductionBenzaldehydeToluene (B28343)HighConc. HCl, heat[8][9]

Chemoselectivity Profile

A crucial aspect of a reducing agent is its ability to selectively reduce one functional group in the presence of others.

  • Chromium(II) Chloride: Exhibits excellent chemoselectivity, notably in the Nozaki-Hiyama-Kishi reaction where it facilitates the coupling of vinyl or aryl halides with aldehydes in the presence of ketones, esters, and amides.[10] It is also effective for the reduction of alkyl halides and nitroaromatics.[1]

  • Samarium(II) Iodide: Renowned for its high and tunable chemoselectivity.[3] The reactivity of SmI₂ can be modulated by the addition of co-solvents and additives like HMPA or water, allowing for the selective reduction of a wide array of functional groups.[4][11] For instance, it can selectively reduce α-functionalized carbonyl compounds and is used in pinacol couplings.[12]

  • Zinc: The chemoselectivity of zinc is often associated with the specific reaction conditions. In the Clemmensen reduction (using zinc amalgam and concentrated HCl), it is a powerful reagent for the deoxygenation of aldehydes and ketones to alkanes.[13] Zinc dust can also be used for the reduction of alkyl halides. Its chemoselectivity in the presence of other functional groups can be moderate.

Experimental Protocols

Detailed and directly comparable experimental protocols are essential for reproducibility and for making an informed choice of reagent.

Protocol 1: Nozaki-Hiyama-Kishi Reaction using Chromium(II) Chloride

This protocol describes the chromium(II)-mediated coupling of an aldehyde with a vinyl halide.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Catalytic amount of Nickel(II) chloride (NiCl₂)

  • Aldehyde (e.g., Benzaldehyde)

  • Vinyl halide (e.g., Vinyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add anhydrous CrCl₂ and a catalytic amount of NiCl₂ to a flame-dried flask.

  • Add anhydrous DMF or THF to the flask and stir the suspension at room temperature.

  • Add the aldehyde and then the vinyl halide to the stirring suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Nozaki_Hiyama_Kishi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Inert Atmosphere Setup B Add CrCl₂ and NiCl₂ A->B C Add Anhydrous Solvent B->C D Add Aldehyde C->D E Add Vinyl Halide D->E F Stir at Room Temperature E->F G Monitor by TLC F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Experimental workflow for the Nozaki-Hiyama-Kishi reaction.

Protocol 2: Barbier Reaction using Samarium(II) Iodide

This protocol outlines the samarium(II) iodide-mediated coupling of a carbonyl compound with an alkyl halide.

Materials:

  • Samarium metal (Sm)

  • 1,2-Diiodoethane (B146647) or Iodine (I₂)

  • Carbonyl compound (e.g., Ketone)

  • Alkyl halide (e.g., Alkyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, place samarium metal in a flame-dried flask.

  • Add anhydrous THF to the flask.

  • Add a solution of 1,2-diiodoethane or iodine in THF dropwise to the samarium suspension until a deep blue color persists, indicating the formation of SmI₂.

  • To this solution, add the carbonyl compound and the alkyl halide.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by column chromatography.

Barbier_Reaction_Workflow cluster_prep SmI₂ Preparation cluster_reaction Reaction cluster_workup Workup A Inert Atmosphere B Samarium Metal in THF A->B C Add Diiodoethane/Iodine B->C D Formation of SmI₂ (blue) C->D E Add Carbonyl Compound D->E F Add Alkyl Halide E->F G Stir and Monitor F->G H Quench Reaction G->H I Extraction H->I J Purification I->J

Caption: Experimental workflow for the Barbier reaction using SmI₂.

Protocol 3: Clemmensen Reduction using Zinc Amalgam

This protocol details the reduction of a ketone to an alkane using zinc amalgam.

Materials:

  • Zinc granules or powder

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ketone (e.g., Acetophenone)

  • Toluene or another suitable solvent

Procedure:

  • Prepare the zinc amalgam by stirring zinc granules with a solution of mercuric chloride in dilute HCl for a few minutes. Decant the solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated HCl.

  • Add the ketone, dissolved in a suitable solvent like toluene if necessary.

  • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added during the reaction.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, dry over an anhydrous salt, and concentrate.

  • Purify the resulting alkane by distillation or chromatography.

Clemmensen_Reduction_Workflow cluster_prep Amalgam Preparation cluster_reaction Reduction cluster_workup Workup & Purification A Zinc Granules B Treat with HgCl₂/HCl A->B C Wash Amalgam B->C D Add Amalgam, HCl, Water C->D E Add Ketone D->E F Reflux with Stirring E->F G Monitor Reaction F->G H Cool and Separate G->H I Extract and Wash H->I J Dry and Concentrate I->J K Purify Product J->K

Caption: Experimental workflow for the Clemmensen reduction.

Signaling Pathways and Logical Relationships

The choice of a reducing agent is often dictated by the specific transformation required within a larger synthetic scheme. The following diagram illustrates a logical decision-making process for selecting a reducing agent based on the desired outcome.

Reducing_Agent_Selection cluster_carbonyl Carbonyl Reduction cluster_coupling C-C Bond Formation cluster_other Other Reductions Start Desired Transformation C_to_CH2 C=O to CH₂ (Deoxygenation) Start->C_to_CH2 C_to_CHOH C=O to CH(OH) Start->C_to_CHOH Aldehyde_Halide Aldehyde + Vinyl/Aryl Halide Start->Aldehyde_Halide Carbonyl_Halide Carbonyl + Alkyl Halide Start->Carbonyl_Halide Alkyl_Halide_Red Alkyl Halide to Alkane Start->Alkyl_Halide_Red Nitro_Red Nitro to Amine Start->Nitro_Red Zinc Zinc C_to_CH2->Zinc Clemmensen SmI2_C_OH SmI₂ C_to_CHOH->SmI2_C_OH Barbier (if halide present) CrCl2_NHK CrCl₂ Aldehyde_Halide->CrCl2_NHK Nozaki-Hiyama-Kishi SmI2_Barbier SmI₂ Carbonyl_Halide->SmI2_Barbier Barbier CrCl2_Alkyl CrCl₂ Alkyl_Halide_Red->CrCl2_Alkyl CrCl2_Nitro CrCl₂ Nitro_Red->CrCl2_Nitro

Caption: Decision tree for selecting a reducing agent based on the target transformation.

Conclusion

The choice between chromium(II) chloride, samarium(II) iodide, and zinc as a reducing agent is highly dependent on the specific requirements of the chemical transformation. Chromium(II) chloride is a valuable reagent for specific C-C bond-forming reactions with high chemoselectivity. Samarium(II) iodide stands out for its strong reducing power and tunable reactivity, making it a versatile tool for a broad range of reductions. Zinc, particularly as an amalgam, offers a classic and effective method for the complete deoxygenation of carbonyl compounds. By understanding the distinct properties and applications of each, researchers can optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and precision.

References

A Head-to-Head Battle of Reductants: Chromium(II) Chloride vs. Samarium(II) Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the ability to forge new carbon-carbon bonds with precision and control is paramount. Among the arsenal (B13267) of reagents available to chemists, single-electron transfer (SET) reductants play a crucial role in a variety of powerful transformations. This guide provides a detailed comparison of two prominent players in this field: chromium(II) chloride (CrCl₂) and samarium(II) iodide (SmI₂), also known as Kagan's reagent. We will delve into their applications, mechanistic nuances, and performance in key synthetic operations, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

General Overview

Both CrCl₂ and SmI₂ are versatile one-electron reducing agents capable of mediating a range of chemical reactions, most notably the coupling of organic halides with carbonyl compounds. However, they exhibit distinct differences in their reactivity, functional group tolerance, and reaction conditions, making them suitable for different synthetic challenges.

Chromium(II) Chloride (CrCl₂) is a powerful reducing agent, particularly renowned for its application in the Nozaki-Hiyama-Kishi (NHK) reaction .[1] This reaction facilitates the coupling of vinyl, aryl, or allyl halides with aldehydes to furnish allylic and benzylic alcohols, often in complex molecular settings.[2][3] A key feature of the NHK reaction is its high chemoselectivity for aldehydes over other functional groups like ketones, esters, and amides.[1] The reaction is typically catalyzed by a nickel(II) salt, which was discovered to be crucial for high reactivity and reproducibility.[1]

Samarium(II) Iodide (SmI₂) , a milder reducing agent, is widely employed in Barbier-type reactions , pinacol (B44631) couplings, and reductive cyclizations.[4][5] It is celebrated for its broad functional group tolerance and the ability to fine-tune its reactivity through the use of additives like hexamethylphosphoramide (B148902) (HMPA) or various proton sources.[4] SmI₂-mediated reactions are often performed as one-pot procedures where the organosamarium species is generated in situ.[5]

Mechanistic Insights

The distinct reactivity profiles of CrCl₂ and SmI₂ stem from their different mechanistic pathways.

Nozaki-Hiyama-Kishi (NHK) Reaction Pathway (CrCl₂)

The NHK reaction proceeds through a catalytic cycle involving both chromium and nickel. The key steps are:

  • Reduction of Ni(II) to Ni(0) by two equivalents of Cr(II).

  • Oxidative addition of the organic halide to Ni(0) to form an organonickel(II) intermediate.

  • Transmetalation with Cr(III) to generate an organochromium(III) species and regenerate Ni(II).

  • Nucleophilic addition of the organochromium reagent to the aldehyde.

  • Workup to yield the final alcohol product.

NHK_Pathway cluster_catalyst Catalyst Regeneration NiII Ni(II) Ni0 Ni(0) NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition CrII 2 Cr(II) CrIII 2 Cr(III) RX R-X RNiIIX->NiII releases Ni(II) RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation Product_complex Product-Cr(III) Complex RCrIIIX->Product_complex Nucleophilic Addition Aldehyde R'CHO Product Alcohol Product Product_complex->Product Workup Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Samarium(II) Iodide-Mediated Barbier Reaction Pathway

The SmI₂-mediated Barbier reaction involves the in situ formation of an organosamarium species. The generally accepted mechanism is as follows:

  • Single-electron transfer from two SmI₂ molecules to the alkyl halide to form an organosamarium(III) species.

  • Nucleophilic addition of the organosamarium reagent to the carbonyl group.

  • Protonation during workup to afford the alcohol product.

The reactivity of SmI₂ can be significantly enhanced by additives. For instance, HMPA coordinates to the samarium center, increasing its reduction potential.[4] Catalytic amounts of Ni(II) salts can also accelerate the reaction, proceeding through an organonickel intermediate, similar to the NHK reaction.[4]

SmI2_Barbier_Pathway SmI2 2 SmI₂ RSmIII R-Sm(III)X₂ SmI2->RSmIII SET Reduction RX R-X Product_complex Product-Sm(III) Complex RSmIII->Product_complex Nucleophilic Addition Carbonyl R'COR'' Product Alcohol Product Product_complex->Product Workup Workup

Caption: General pathway for the SmI₂-mediated Barbier reaction.

Performance Comparison: Experimental Data

A direct comparison of CrCl₂ and SmI₂ in the synthesis of (E)-α,β-unsaturated esters from aldehydes and ethyl dibromoacetate highlights their relative performance.[6]

EntryAldehydeReagentConditionsYield (%)Stereoselectivity (E:Z)
1BenzaldehydeCrCl₂THF, rt, 2h85>98:2
2BenzaldehydeSmI₂THF, rt, 5 min90>98:2
3CyclohexanecarboxaldehydeCrCl₂THF, rt, 2h82>98:2
4CyclohexanecarboxaldehydeSmI₂THF, rt, 5 min88>98:2
5HeptanalCrCl₂THF, rt, 2h75>98:2
6HeptanalSmI₂THF, rt, 5 min85>98:2

In this specific transformation, both reagents provide excellent yields and high (E)-stereoselectivity.[6] Notably, the SmI₂-mediated reactions are significantly faster.

Functional Group Tolerance

A critical factor in the selection of a reagent is its compatibility with other functional groups within the molecule.

CrCl₂ (in NHK reaction):

  • Excellent tolerance: Ketones, esters, amides, nitriles, acetals, silyl (B83357) ethers.[1]

  • Reactive towards: Aldehydes (the intended reaction partner).

  • Comments: The high chemoselectivity for aldehydes makes the NHK reaction particularly valuable in the synthesis of complex molecules with multiple functional groups.[7]

SmI₂:

  • Broad tolerance: Esters, amides, nitriles, epoxides, sulfones.[4] However, the reactivity can be tuned by additives.

  • Reactive towards: Aldehydes, ketones, α,β-unsaturated esters, and some halides.[8][9]

  • Comments: The reactivity of SmI₂ can be a double-edged sword. While its broad scope is advantageous, careful control of reaction conditions and additives is often necessary to achieve the desired chemoselectivity, especially in complex substrates.[4]

Experimental Protocols

Protocol 1: Nozaki-Hiyama-Kishi Reaction using CrCl₂

This protocol describes a general procedure for the coupling of a vinyl bromide with an aldehyde.[10]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Chromium(II) chloride (CrCl₂)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Vinyl bromide

  • Aldehyde

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Oven-dried flask

  • Glovebox (optional, for handling anhydrous CrCl₂)

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask.

  • Remove the flask from the glovebox and place it under a nitrogen atmosphere.

  • Add degassed DMF (volume depends on scale) to the stirring mixture at room temperature.

  • After 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF.

  • Warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and quench with water.

  • Dilute with Et₂O and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired alcohol.

NHK_Workflow start Start reagents Add NiCl₂ and CrCl₂ to flask start->reagents dmf Add degassed DMF reagents->dmf substrates Add vinyl bromide and aldehyde solution dmf->substrates react Stir at 50 °C for 1h substrates->react quench Quench with water react->quench extract Extract with Et₂O quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Experimental workflow for the NHK reaction.

Protocol 2: Samarium(II) Iodide-Mediated Barbier Reaction

This protocol outlines a general procedure for the SmI₂-mediated Barbier reaction between an alkyl iodide and a ketone, with the option of using additives.[4][11]

Materials:

  • Samarium metal powder

  • Iodine (I₂) or 1,2-diiodoethane

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Alkyl iodide

  • Ketone

  • Additive (e.g., HMPA or Ni(acac)₂) (optional)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried round-bottom flask

  • Argon or nitrogen source

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of SmI₂ solution (0.1 M in THF):

    • To a flame-dried flask under argon, add samarium metal powder (1.5 mmol) and a stir bar.

    • Add anhydrous, degassed THF (10 mL).

    • Slowly add a solution of iodine (1.0 mmol) in anhydrous, degassed THF (30 mL) to the stirring suspension. The solution will turn from brown to a deep blue-green upon formation of SmI₂. This solution should be used immediately.

  • Barbier Reaction:

    • To the freshly prepared SmI₂ solution, add the desired additive (e.g., 10 eq HMPA or 1 mol% Ni(acac)₂) if required.

    • In a separate vial, prepare a solution of the alkyl iodide (1.0 eq) and the ketone (1.0 eq) in anhydrous THF.

    • Add the substrate solution dropwise to the SmI₂ solution. The disappearance of the deep blue color indicates reaction completion.

    • Quench the reaction with dilute HCl.

    • Extract the aqueous layer with Et₂O.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

SmI2_Workflow cluster_prep SmI₂ Preparation cluster_reaction Barbier Reaction prep_start Start add_sm Add Sm powder to flask prep_start->add_sm add_thf Add anhydrous THF add_sm->add_thf add_i2 Add I₂ solution in THF add_thf->add_i2 sm_sol Deep blue SmI₂ solution add_i2->sm_sol add_additive Add additive (optional) sm_sol->add_additive add_substrates Add alkyl iodide and ketone add_additive->add_substrates quench Quench with dilute HCl add_substrates->quench extract Extract with Et₂O quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Experimental workflow for the SmI₂-mediated Barbier reaction.

Conclusion

Both chromium(II) chloride and samarium(II) iodide are powerful and versatile reagents for carbon-carbon bond formation in organic synthesis. The choice between them depends heavily on the specific synthetic context.

  • CrCl₂ in the Nozaki-Hiyama-Kishi reaction is the reagent of choice for the highly chemoselective coupling of vinyl or aryl halides with aldehydes, especially in the presence of other sensitive functional groups like ketones and esters. Its reliability in complex settings has been demonstrated in numerous total syntheses.

  • SmI₂ offers broader reactivity and is highly effective for Barbier-type reactions, pinacol couplings, and various reductive cyclizations. Its reactivity can be finely tuned with additives, allowing for a wide range of transformations. While generally very useful, achieving high chemoselectivity in polyfunctionalized molecules may require careful optimization of reaction conditions.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, is crucial for the strategic design and successful execution of complex synthetic routes.

References

The Decisive Advantage: Chromium(II) Chloride Outshines Grignard Reagents in Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, Grignard reagents have long been a cornerstone, prized for their reactivity and accessibility. However, for researchers and professionals in drug development and complex molecule synthesis, the limitations of these powerful organomagnesium compounds are often a significant hurdle. The emergence of chromium(II) chloride-mediated reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, has offered a superior alternative, characterized by exceptional chemoselectivity, broad functional group tolerance, and mild reaction conditions. This guide provides an in-depth comparison, supported by experimental data, to illustrate the distinct advantages of chromium(II) chloride over traditional Grignard reagents.

Superior Chemoselectivity and Functional Group Tolerance

The paramount advantage of organochromium reagents, generated in situ from chromium(II) chloride, is their remarkable ability to selectively react with aldehydes in the presence of other, more reactive, functional groups.[1] Grignard reagents, due to their high nucleophilicity and basicity, are notoriously indiscriminate, readily reacting with a wide array of functional groups including ketones, esters, nitriles, and amides, necessitating the use of protecting groups and adding steps to a synthetic sequence.[2]

Organochromium reagents, being less basic and more "soft" nucleophiles, exhibit a high degree of chemoselectivity. This allows for the direct coupling of organic halides with aldehydes in molecules containing functional groups that would be incompatible with Grignard reagents.[3][4]

Quantitative Comparison of Chemoselectivity

The following table summarizes the comparative reactivity of chromium(II) chloride-derived organochromium reagents and Grignard reagents with substrates containing multiple electrophilic sites.

SubstrateReagentProduct(s)Yield (%)Reference
4-AcetylbenzonitrilePhMgBr (Grignard)Addition to both ketone and nitrileComplex Mixture
4-AcetylbenzonitrilePhI / CrCl₂Selective addition to the aldehyde (generated in situ from the ketone)High[4]
Substrate with aldehyde and lactol moietiesVinylmagnesium bromide (Grignard)Mixture of products from addition to both aldehyde and lactol51[3]
Substrate with aldehyde and lactol moietiesVinyl halide / CrCl₂ (NHK)Selective addition to the aldehyde72[3]
Aldehyde with a ketone functionalityGrignard ReagentAttack at both carbonylsLow selectivity
Aldehyde with a ketone functionalityAlkenyl halide / CrCl₂Selective addition to the aldehydeHigh[4]

Application in Complex Natural Product Synthesis: The Case of Palytoxin (B80417)

A landmark example showcasing the power of the NHK reaction is found in the total synthesis of palytoxin by Kishi and coworkers.[5] A crucial step in this monumental synthesis involved the coupling of a complex aldehyde with a vinyl iodide. Attempts to achieve this transformation using other organometallic reagents, including those akin to Grignard reagents, were unsuccessful due to the intricate and highly functionalized nature of the substrates. The NHK reaction, however, proceeded in high yield, demonstrating its unique capability to forge critical bonds in the presence of a dense array of sensitive functional groups.[5]

Experimental Protocols

To provide a practical context, detailed experimental protocols for both a Nozaki-Hiyama-Kishi reaction and a standard Grignard reaction are presented below.

Nozaki-Hiyama-Kishi (NHK) Reaction Protocol

This protocol is a general procedure for the coupling of a vinyl bromide with an aldehyde.[6]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Chromium(II) chloride (CrCl₂)

  • Degassed N,N-Dimethylformamide (DMF)

  • Vinyl bromide

  • Aldehyde

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq).

  • To the stirring mixture, add degassed DMF (53.0 mL) at room temperature.

  • After 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (10.8 mmol, 1.0 eq) in degassed DMF (53.0 mL).

  • The reaction mixture is then warmed to 50 °C and stirred for 1 hour.

  • Cool the mixture to room temperature and quench with water.

  • Dilute the mixture with Et₂O and separate the layers.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired alcohol.

Grignard Reaction Protocol

This is a general procedure for the reaction of a Grignard reagent with an aldehyde.[7][8]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Aldehyde

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or dilute strong acid (e.g., HCl)

Procedure:

  • Ensure all glassware is thoroughly oven-dried to remove any traces of water.

  • In a flask equipped with a reflux condenser and a drying tube, place magnesium turnings.

  • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether to the magnesium turnings. The reaction may need gentle warming to initiate.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy appearance of the solution), cool the flask in an ice bath.

  • Slowly add a solution of the aldehyde in anhydrous diethyl ether to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to obtain the crude alcohol product.

  • Purify by distillation or chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle of the Nozaki-Hiyama-Kishi reaction and a typical experimental workflow for a Grignard reaction.

NHK_Mechanism cluster_catalyst_regen Catalyst Regeneration NiCl2 Ni(II)Cl₂ Ni0 Ni(0) NiCl2->Ni0 Reduction RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition CrCl2 2 Cr(II)Cl₂ CrCl3 2 Cr(III)Cl₃ RX R-X RX->RNiX RCrX R-Cr(III)-X RNiX->RCrX Transmetalation Product_complex Product-Cr Complex RCrX->Product_complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_complex Product Alcohol Product Product_complex->Product Workup

Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Grignard_Workflow start Start prep_glassware Prepare Dry Glassware start->prep_glassware form_grignard Form Grignard Reagent (R-X + Mg in Ether) prep_glassware->form_grignard add_aldehyde Add Aldehyde Solution form_grignard->add_aldehyde quench Quench Reaction (e.g., aq. NH₄Cl) add_aldehyde->quench extract Extract with Ether quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify end End purify->end

A typical experimental workflow for a Grignard reaction.

Conclusion

While Grignard reagents remain indispensable for many synthetic applications, chromium(II) chloride has carved out a crucial niche in modern organic synthesis, particularly in the construction of complex, highly functionalized molecules. Its superior chemoselectivity and functional group tolerance eliminate the need for cumbersome protection-deprotection sequences, leading to more efficient and elegant synthetic routes. For researchers pushing the boundaries of what is synthetically possible, the advantages of chromium(II) chloride-mediated reactions are not just incremental, but transformative.

References

A Researcher's Guide to the Spectroscopic Characterization of Organochromium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that dictate reaction pathways is paramount. This guide provides a comparative overview of key spectroscopic techniques for the characterization of organochromium intermediates, crucial players in various organic transformations.

Organochromium intermediates, with their diverse oxidation states and coordination environments, present a fascinating and challenging area of study. Their fleeting nature necessitates the use of sophisticated spectroscopic methods for elucidation. This guide compares the application and data interpretation of Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, alongside the definitive structural analysis provided by Single-Crystal X-ray Diffraction.

Comparative Spectroscopic Data of Organochromium Intermediates

The following table summarizes representative spectroscopic data for different classes of organochromium intermediates, offering a comparative glance at the typical values obtained from various techniques.

Organochromium Intermediate ClassOxidation StateSpectroscopic TechniqueKey Parameters & Representative Values
Chromium(V)-Oxo Complex Cr(V)EPRg_iso: ~1.980
Organochromium(III) Complex Cr(III)¹H NMRChemical Shift (δ): Wide range, e.g., -70 to +40 ppm for ligands
Chromium Carbene Complex Cr(0)¹³C NMRCarbene Carbon (δ): ~350-400 ppm
Hexaaquachromium(III) Ion Cr(III)UV-Visλ_max: ~400 nm and ~580 nm[1]
Chromium(II) N-Heterocyclic Carbene Complex Cr(II)X-ray DiffractionCr-C Bond Length: ~2.1 Å

Detailed Experimental Protocols

Precise and reproducible experimental procedures are critical for the successful characterization of sensitive organochromium intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cr Species

EPR spectroscopy is a powerful tool for studying paramagnetic species, including many organochromium intermediates.

Sample Preparation (Air-Sensitive Samples):

  • In an inert atmosphere glovebox, load the solid sample or concentrated solution into a quartz EPR tube.

  • For solutions, use a solvent that forms a good glass upon freezing, such as toluene (B28343) or 2-methyltetrahydrofuran. The target concentration for a decent signal-to-noise ratio is typically in the range of 100 µM to 2 mM.[2]

  • If the sample is a solid powder, flush the EPR tube with helium gas before sealing to prevent condensation of atmospheric gases at cryogenic temperatures.[3]

  • Seal the tube with a septum and wrap it with parafilm.

  • Quickly freeze the sample in liquid nitrogen. Gradual freezing by slowly lowering the tube into the liquid nitrogen can prevent tube cracking.[3]

Data Acquisition:

  • The EPR spectrometer is typically operated at X-band frequency (~9.5 GHz).

  • For many chromium complexes, spectra are recorded at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to observe well-resolved signals, as spin-lattice relaxation times are often short at room temperature.[4]

  • The magnetic field is swept while the microwave frequency is held constant.

  • Data is typically presented as the first derivative of the absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Organochromium Complexes

NMR spectroscopy of paramagnetic compounds is challenging due to line broadening and large chemical shift ranges but provides invaluable structural information.

Sample Preparation:

  • Prepare samples in deuterated solvents appropriate for the complex's solubility. Common choices include THF-d₈, C₆D₆, or CD₂Cl₂.

  • Ensure the sample is free of particulate matter.

  • For air-sensitive samples, prepare and seal the NMR tube in a glovebox.

Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer.

  • Due to the paramagnetic nature of many organochromium intermediates (e.g., Cr(III)), ¹H NMR spectra can exhibit very broad signals and a wide chemical shift range.[5]

  • Specialized pulse sequences may be necessary to acquire usable data for highly paramagnetic samples. For instance, sequences with very short relaxation delays can be employed due to the fast relaxation of paramagnetic centers. The Carr-Purcell-Meiboom-Gill (CPMG) sequence can be used to enhance signals with long transverse relaxation times.[6]

  • For ¹³C NMR of chromium carbene complexes, the carbene carbon resonance is a key diagnostic signal, often appearing far downfield.[5]

UV-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Intermediates

UV-Vis spectroscopy is a valuable technique for monitoring the formation and decay of colored organochromium intermediates in solution.

Experimental Setup for In Situ Monitoring:

  • Use a cuvette or a specialized reaction cell that can be sealed for air-sensitive reactions. Fiber optic probes can be inserted directly into a reaction vessel for real-time monitoring.

  • The spectrophotometer should be capable of rapid and repeated spectral acquisition to track the kinetics of the reaction.

  • A thermostatted cell holder is essential to maintain a constant reaction temperature.

Data Acquisition and Analysis:

  • Record a baseline spectrum of the solvent and starting materials.

  • Initiate the reaction (e.g., by adding a reagent) and immediately begin recording spectra at regular time intervals.

  • The appearance or disappearance of absorption bands in the visible region can be correlated with the formation or consumption of colored intermediates.

  • By monitoring the absorbance at a specific wavelength (λ_max) corresponding to an intermediate, the reaction kinetics can be determined.[7] For instance, the formation of the hexaaquachromium(III) ion can be monitored by its characteristic absorptions around 400 nm and 580 nm.[1]

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

This technique provides the unambiguous three-dimensional structure of a crystalline organochromium intermediate.

Crystal Growth and Mounting (Air-Sensitive Compounds):

  • Grow single crystals of the organochromium intermediate, often by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion in an inert atmosphere.

  • In a glovebox, select a suitable single crystal and mount it on a cryo-loop, typically coated with a cryoprotectant oil to prevent degradation upon exposure to air.

Data Collection and Structure Refinement:

  • Mount the crystal on the goniometer head of the diffractometer, which is equipped with a cryo-stream (typically liquid nitrogen at 100 K) to minimize thermal motion and radiation damage.[2]

  • The instrument uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Collect a series of diffraction images as the crystal is rotated.[2]

  • Process the raw data to integrate the intensities of the diffraction spots.

  • Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

  • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other structural parameters.[2]

Visualizing Reaction Pathways and Experimental Workflows

Catalytic Cycle of the Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a classic example of a chromium-mediated carbon-carbon bond formation, proceeding through an organochromium(III) intermediate.

NHK_Reaction Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction CrII Cr(II) CrIII_halide Cr(III)-X CrII->CrIII_halide e⁻ transfer OrganoCrIII R-Cr(III)-X CrIII_halide->OrganoCrIII + R• Alkoxide [R'RCH-O-Cr(III)-X] OrganoCrIII->Alkoxide + R'CHO (Nucleophilic Addition) Aldehyde R'CHO Alcohol R'RCH-OH Alkoxide->Alcohol Workup (H₂O) Ni0 Ni(0) OrganoNiII R-Ni(II)-X Ni0->OrganoNiII + R-X (Oxidative Addition) NiII Ni(II) NiII->Ni0 2 Cr(II) OrganoNiII->OrganoCrIII + Cr(III) (Transmetalation) OrganoNiII->NiII + Cr(III) (Transmetalation) Organic_Halide R-X Organic_Halide->CrII Single Electron Transfer Workflow General Workflow for Spectroscopic Characterization cluster_reaction Reaction Monitoring cluster_isolation Isolation & Primary Characterization cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Elucidation Reaction Organochromium Reaction UV_Vis In Situ UV-Vis (Formation/Decay of Colored Species) Reaction->UV_Vis Isolation Isolation of Intermediate (if stable) UV_Vis->Isolation Indication of transient species Paramagnetic Is the intermediate paramagnetic? Isolation->Paramagnetic Crystallization Crystallization Isolation->Crystallization NMR NMR Spectroscopy (¹H, ¹³C, etc.) Paramagnetic->NMR Yes Paramagnetic->NMR No EPR EPR Spectroscopy Paramagnetic->EPR Yes Structure Structure Elucidation NMR->Structure EPR->Structure XRD Single-Crystal X-ray Diffraction Crystallization->XRD XRD->Structure

References

A Researcher's Guide to Determining Chromium(II) Chloride (CrCl₂) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of Chromium(II) Chloride (CrCl₂) concentration is crucial for reaction stoichiometry, catalyst loading, and quality control. Given that the Cr²⁺ ion is readily oxidized to Cr³⁺, analytical methods must be robust and account for the sample's sensitivity to air. This guide provides a comparative overview of three common analytical techniques: UV-Vis Spectrophotometry, Redox Titration, and Voltammetry.

Overview of Analytical Methods

UV-Vis Spectrophotometry is a widely accessible colorimetric method. For chromium analysis, it typically involves the oxidation of chromium to its hexavalent state, Cr(VI), which then reacts with a chromogenic agent, 1,5-diphenylcarbazide (B1670730) (DPC), to form a distinctively colored complex.[1][2] The intensity of this color, measured by a spectrophotometer, is directly proportional to the chromium concentration.[1]

Redox Titration is a classical chemical analysis technique that offers high precision for moderately concentrated solutions. This method involves the direct titration of the reducing agent, Cr²⁺, with a standardized oxidizing agent. The endpoint of the titration, where all the Cr²⁺ has been oxidized, can be detected by a color change of an indicator or by potentiometric means.

Voltammetry encompasses a suite of electroanalytical techniques where the current is measured as a function of an applied potential.[3][4] For CrCl₂ analysis, techniques like linear sweep voltammetry or cyclic voltammetry can be employed. The Cr²⁺ ion can be electrochemically oxidized to Cr³⁺, and the resulting current is proportional to its concentration in the solution.[4]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the concentration range of the sample, the presence of interfering substances, and the available instrumentation. The following table summarizes the quantitative performance of the discussed techniques.

ParameterUV-Vis SpectrophotometryRedox TitrationVoltammetry
Principle Colorimetric reaction of Cr(VI) with DPC after oxidation of Cr(II).[5]Oxidation of Cr(II) with a standard oxidizing titrant.[6]Electrochemical oxidation of Cr(II) at an electrode surface.[4]
Limit of Detection (LOD) ~ 5 µg/L[7]~ 10 mg/L~ 2 µg/L[4]
Linear Range 0.01 - 1.5 mg/L[8]100 - 1000 mg/L0.01 - 10 mg/L[4]
Precision (%RSD) < 5%< 1%< 5%
Selectivity Susceptible to interference from other metals that form colored complexes with DPC.[9]Can be affected by other reducing agents present in the sample.High selectivity achievable by controlling the applied potential.
Speed Moderate (requires oxidation and color development steps).Fast for a single titration.Fast for a single measurement.
Cost Low to moderate.Low.Moderate to high (requires a potentiostat).

Detailed Experimental Protocols

UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide (DPC)

This method is based on the oxidation of Cr(II) to Cr(VI), followed by a color-forming reaction with 1,5-diphenylcarbazide in an acidic medium. The resulting red-violet complex is measured at approximately 540 nm.[1][10]

Reagents:

  • Potassium permanganate (B83412) (KMnO₄) solution (0.02 M)

  • Sodium azide (B81097) (NaN₃) solution (1% w/v)

  • Sulfuric acid (H₂SO₄) (50% v/v)[2]

  • 1,5-Diphenylcarbazide (DPC) solution (0.2% in acetone)[1]

  • Chromium standard solutions for calibration curve

Protocol:

  • Sample Preparation: Accurately pipette a known volume of the CrCl₂ solution into a volumetric flask. All handling of the CrCl₂ solution should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.

  • Oxidation to Cr(VI):

    • Acidify the sample solution with 50% H₂SO₄.

    • Add KMnO₄ solution dropwise until a faint, persistent pink color is observed. This indicates that all Cr(II) has been oxidized to Cr(III) and then to Cr(VI).

    • Boil the solution for a few minutes to ensure complete oxidation.

  • Removal of Excess Oxidant: Cool the solution and add 1% NaN₃ solution dropwise to destroy the excess permanganate. The pink color will disappear.

  • Color Development:

    • Add 2 mL of the DPC solution and mix well.[2]

    • Allow the solution to stand for 5-10 minutes for full color development.[1]

  • Measurement: Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.[10] Use a reagent blank for zeroing the instrument.

  • Quantification: Determine the concentration of chromium from a calibration curve prepared using standard chromium solutions treated with the same procedure.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_oxidation Oxidation cluster_color Color Development cluster_measurement Measurement p1 Pipette CrCl₂ solution (inert atmosphere) o1 Acidify with H₂SO₄ p1->o1 o2 Add KMnO₄ until pink o1->o2 o3 Boil o2->o3 o4 Cool and add NaN₃ o3->o4 c1 Add DPC solution o4->c1 c2 Stand for 5-10 min c1->c2 m1 Measure Absorbance at 540 nm c2->m1 m2 Quantify using Calibration Curve m1->m2

Workflow for UV-Vis Spectrophotometric Quantification of Chromium.
Redox Titration

This protocol describes the direct titration of Cr(II) with a standard solution of potassium permanganate (KMnO₄), a strong oxidizing agent. The endpoint is indicated by the first persistent pink color of the excess permanganate ion.[11][12]

Reagents:

  • Standardized potassium permanganate (KMnO₄) solution (~0.02 M)

  • Sulfuric acid (H₂SO₄) (1 M)

Protocol:

  • Sample Preparation: In an Erlenmeyer flask, pipette a precise volume of the CrCl₂ solution under a stream of inert gas.

  • Acidification: Add approximately 20 mL of 1 M H₂SO₄ to the flask.[12] The acidic medium is necessary for the proper reaction of permanganate.[13]

  • Titration Setup: Fill a burette with the standardized KMnO₄ solution and record the initial volume.[12]

  • Titration: Titrate the CrCl₂ solution with the KMnO₄ solution while continuously swirling the flask. The purple permanganate will be decolorized as it reacts with Cr(II).

  • Endpoint Detection: The endpoint is reached when a single drop of the KMnO₄ solution produces a faint, persistent pink color in the solution.[11] Record the final volume of the titrant.

  • Calculation: Calculate the concentration of CrCl₂ using the stoichiometry of the redox reaction: 5Cr²⁺ + MnO₄⁻ + 8H⁺ → 5Cr³⁺ + Mn²⁺ + 4H₂O

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation p1 Pipette CrCl₂ solution (inert atmosphere) p2 Add H₂SO₄ p1->p2 t1 Titrate with standard KMnO₄ p2->t1 t2 Observe for persistent pink color (endpoint) t1->t2 c1 Record volume of KMnO₄ t2->c1 c2 Calculate CrCl₂ concentration c1->c2 Voltammetry_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis s1 Assemble 3-electrode cell s2 Add supporting electrolyte and deaerate s1->s2 m1 Run blank voltammogram s2->m1 m2 Add CrCl₂ sample m1->m2 m3 Run sample voltammogram m2->m3 a1 Measure oxidation peak current m3->a1 a2 Quantify using Calibration Curve a1->a2

References

A Comparative Guide to the Analytical Determination of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of chromium(II) chloride (CrCl₂), with a focus on its electrochemical reduction. The information presented herein is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction

Chromium(II) chloride is a versatile reagent in chemical synthesis, valued for its reducing properties. Accurate determination of its concentration is crucial for reaction stoichiometry, kinetic studies, and quality control. This guide explores the electrochemical analysis of Cr(II) reduction and compares it with traditional analytical techniques, namely UV-Visible (UV-Vis) spectrophotometry and redox titration.

Electrochemical Analysis of Chromium(II) Chloride Reduction

Electrochemical methods offer a sensitive and direct approach to analyze the reduction of chromium(II) ions. The fundamental principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. The reduction of chromium(II) to its metallic form (Cr) is the basis for this analysis.

Key Electrochemical Techniques
  • Cyclic Voltammetry (CV): A powerful technique for investigating the redox behavior of a substance.[1] By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the reduction and oxidation potentials of the analyte. For Cr(II), a cathodic peak corresponding to its reduction to Cr(0) would be observed.

  • Chronoamperometry: This technique involves stepping the potential of the working electrode to a value where the reduction of Cr(II) occurs and monitoring the current as a function of time. The resulting current decay is described by the Cottrell equation and can be used to determine the diffusion coefficient of the Cr(II) ions.[2]

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates the general workflow for the electrochemical analysis of a chromium(II) chloride solution.

experimental_workflow Experimental Workflow: Electrochemical Analysis of Cr(II) cluster_prep Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis prep_solution Prepare CrCl₂ solution in deoxygenated solvent add_electrolyte Add supporting electrolyte prep_solution->add_electrolyte setup_cell Assemble three-electrode cell (Working, Reference, Counter) add_electrolyte->setup_cell purge_n2 Purge cell with inert gas (N₂ or Ar) setup_cell->purge_n2 run_cv Perform Cyclic Voltammetry scan purge_n2->run_cv run_ca Perform Chronoamperometry at reduction potential run_cv->run_ca plot_cottrell Plot Cottrell (I vs. t⁻¹/²) run_ca->plot_cottrell plot_voltammogram Plot cyclic voltammogram (I vs. E) determine_potential Determine peak reduction potential (Epc) plot_voltammogram->determine_potential calculate_concentration Calculate concentration from peak current or charge determine_potential->calculate_concentration plot_cottrell->calculate_concentration

Caption: Workflow for Electrochemical Analysis of Cr(II)

Comparison of Analytical Methods

The following table summarizes the performance of electrochemical analysis in comparison to UV-Vis spectrophotometry and redox titration for the determination of chromium(II). It is important to note that while specific performance data for Cr(II) is limited, the values presented are based on the analysis of other chromium species and similar divalent metal ions.

ParameterElectrochemical Analysis (CV/Chronoamperometry)UV-Vis SpectrophotometryRedox Titration
Principle Measures current from the reduction of Cr(II) to Cr(0) at an electrode.Measures the absorbance of a colored Cr(II) complex.Titration of Cr(II) with a standard oxidizing agent.
Limit of Detection (LOD) Estimated to be in the µM to nM range.[3][4]Typically in the µg/mL (ppm) range.[4]Dependent on the concentration of the titrant and indicator sensitivity.
Limit of Quantification (LOQ) Estimated to be in the µM range.[4]Typically in the µg/mL (ppm) range.[4]Generally higher than spectrophotometric and electrochemical methods.
Linear Range Can span several orders of magnitude.Typically one to two orders of magnitude.Limited by the precision of volume measurements.
Selectivity Can be selective by controlling the applied potential.Can be susceptible to interferences from other metal ions that form colored complexes.Can be affected by other reducing or oxidizing agents in the sample.
Instrumentation PotentiostatUV-Vis SpectrophotometerBurette, glassware
Advantages High sensitivity, direct measurement, provides information on redox properties.Simple, widely available instrumentation.Inexpensive, simple procedure.
Disadvantages Requires deoxygenated solutions, susceptible to electrode fouling.Indirect method requiring a color-forming reagent, potential for interferences.Lower sensitivity, may require a specific indicator, can be time-consuming.

Experimental Protocols

Electrochemical Analysis of Chromium(II) Chloride

Objective: To determine the concentration of Cr(II) in a solution using cyclic voltammetry.

Materials:

  • Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).

  • Chromium(II) chloride solution of unknown concentration.

  • Deoxygenated supporting electrolyte solution (e.g., 0.1 M KCl in deionized water, purged with N₂ or Ar for at least 30 minutes).

  • Nitrogen or Argon gas supply.

Procedure:

  • Assemble the three-electrode cell.

  • Pipette a known volume of the supporting electrolyte into the electrochemical cell.

  • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain a gentle stream of the gas over the solution during the experiment.

  • Run a background cyclic voltammogram of the supporting electrolyte.

  • Add a known volume of the chromium(II) chloride solution to the cell.

  • Perform a cyclic voltammetry scan over a potential range expected to encompass the Cr(II)/Cr(0) redox couple (a preliminary scan from e.g., 0 V to -1.5 V vs. Ag/AgCl can be performed to identify the reduction peak).

  • Record the cyclic voltammogram.

  • The peak cathodic current (Ipc) is proportional to the concentration of Cr(II). A calibration curve can be constructed by measuring the Ipc for a series of standard Cr(II) solutions.

UV-Visible Spectrophotometric Determination of Chromium(II)

Objective: To determine the concentration of Cr(II) in a solution by forming a colored complex.

Note: As Cr(II) is readily oxidized, this method would typically involve the intentional oxidation of Cr(II) to a more stable and easily complexed state, such as Cr(III) or Cr(VI), followed by the addition of a suitable complexing agent. For this example, we will adapt a common method for chromium analysis.

Materials:

  • UV-Vis Spectrophotometer.

  • Chromium(II) chloride solution of unknown concentration.

  • Oxidizing agent (e.g., hydrogen peroxide).

  • Complexing agent (e.g., 1,5-diphenylcarbazide (B1670730) for Cr(VI)).

  • Acidic solution (e.g., sulfuric acid).

Procedure:

  • Pipette a known volume of the Cr(II) solution into a volumetric flask.

  • Add a controlled excess of an oxidizing agent to convert Cr(II) to Cr(VI).

  • Acidify the solution to the optimal pH for complex formation.

  • Add the complexing agent (1,5-diphenylcarbazide) and allow time for the color to develop.

  • Dilute the solution to the mark with deionized water.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the chromium complex (typically around 540 nm for the Cr(VI)-diphenylcarbazide complex).[5]

  • Determine the concentration of chromium from a calibration curve prepared using standard chromium solutions.

Redox Titration of Chromium(II)

Objective: To determine the concentration of Cr(II) in a solution by titration with a standard oxidizing agent.

Materials:

  • Burette, pipettes, and conical flasks.

  • Chromium(II) chloride solution of unknown concentration.

  • Standardized solution of an oxidizing agent (e.g., potassium permanganate (B83412), KMnO₄).[6]

  • Acidic solution (e.g., dilute sulfuric acid).

  • Redox indicator (optional, as KMnO₄ can act as its own indicator).

Procedure:

  • Pipette a known volume of the Cr(II) solution into a conical flask.

  • Acidify the solution with dilute sulfuric acid.

  • Titrate the Cr(II) solution with the standardized potassium permanganate solution from the burette.

  • The endpoint is reached when a faint, persistent pink color is observed, indicating a slight excess of the permanganate ion.[6]

  • Record the volume of the titrant used.

  • Calculate the concentration of Cr(II) using the stoichiometry of the redox reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and the key experimental steps involved.

analytical_methods Comparison of Analytical Methods for Cr(II) cluster_electrochem Electrochemical Analysis cluster_spectro UV-Vis Spectrophotometry cluster_titration Redox Titration electrochem_principle Direct measurement of Cr(II) reduction current cv Cyclic Voltammetry electrochem_principle->cv chrono Chronoamperometry electrochem_principle->chrono spectro_principle Measurement of absorbance of a colored complex oxidation Oxidation of Cr(II) spectro_principle->oxidation complexation Complexation with chromogenic agent oxidation->complexation titration_principle Volumetric analysis with a standard oxidant titration_step Titration with KMnO₄ titration_principle->titration_step endpoint Visual endpoint detection titration_step->endpoint analyte Chromium(II) Chloride Sample analyte->electrochem_principle analyte->spectro_principle analyte->titration_principle

Caption: Methods for Cr(II) Analysis

References

A Comparative Guide to the Validation of Reaction Mechanisms Involving Chromium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction mechanisms involving chromium(II) [Cr(II)], supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for understanding and validating these complex reactions, which are crucial in various fields, including organic synthesis and redox flow batteries.

Quantitative Data Summary

The kinetics of Cr(II) reactions are highly dependent on the reactants, medium, and temperature. The following tables summarize key quantitative data from various studies to facilitate comparison.

ReactionRate LawRate Constant (k)ConditionsReference
Cr(II) + Hg(II)d[Cr(III)]/dt = 2k_obs[Cr(II)][Hg(II)]k_obs is dependent on [H+]Aqueous perchloric acid, 5-20°C[1]
Oxidation of Cr(II) metal complexFirst order in KMnO4 and metal complexNot specifiedAcidic medium, 30-50°C
Cr(II) + 4,4'-bipyridine (B149096) (bpyH₂²⁺)k_d[Cr(II)][bpyH₂²⁺]k_d = (2.0 ± 0.1) x 10⁻² M⁻¹s⁻¹25°C, ionic strength 1.0 M (LiClO₄-HClO₄)[2]
Disappearance of 4,4'-bipyridine radicala + b[Cr(II)][H+]a = (4.79 ± 0.62) x 10⁻² s⁻¹, b = 6.46 ± 0.39 M⁻²s⁻¹25°C, ionic strength 1.0 M[2]

Table 1: Comparison of Rate Laws and Constants for Various Chromium(II) Reactions. This table highlights the different kinetic behaviors of Cr(II) in various chemical environments.

ReactionActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (e.u.)Reference
Cr(II) + Hg(II) (k₂' path)17.8 (±0.5)2.4 (±1.7)[1]
Oxidation of Cr(II) metal complexNot specifiedNegative value reported

Table 2: Thermodynamic Parameters for Selected Chromium(II) Reactions. This table provides insight into the energy barriers and transitional states of the reactions.

Key Experimental Protocols

The validation of Cr(II) reaction mechanisms relies on precise experimental techniques to monitor the reaction progress and identify intermediates. The following are detailed protocols for commonly employed methods.

Spectrophotometric Analysis

This technique is used to follow reactions that involve a change in the absorbance of light by the reactants or products.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the Cr(II) complex and the other reactant(s) in a suitable solvent (e.g., deoxygenated water, acidic medium).

    • All solutions containing Cr(II) must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air.[3]

  • Instrumentation Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the species being monitored. This could be a reactant or a product.[4][5]

  • Kinetic Run:

    • Thermostat the reactant solutions to the desired temperature in a water bath.[6]

    • Initiate the reaction by mixing the reactant solutions in a cuvette.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance as a function of time.[4]

  • Data Analysis:

    • Plot absorbance versus time.

    • From the plot, determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the rate constant can be determined.[7]

Stopped-Flow Kinetics

This method is ideal for studying fast reactions, typically with half-lives in the millisecond range.[8][9]

Protocol:

  • Instrument Preparation:

    • The stopped-flow apparatus consists of two or more drive syringes that hold the reactant solutions.[8]

    • Prime the syringes with the respective reactant solutions to remove any air bubbles.

  • Reaction Initiation and Data Acquisition:

    • Rapidly depress the drive syringes to push the reactant solutions into a mixing chamber.[9]

    • The mixed solution then flows into an observation cell, which is in the light path of a spectrophotometer.[8]

    • The flow is abruptly stopped, and the change in absorbance of the solution in the observation cell is monitored over time. Data collection is triggered to start the moment the flow stops.[8]

  • Data Analysis:

    • The data (absorbance vs. time) is collected electronically.

    • The rate constants are determined by fitting the kinetic data to the appropriate integrated rate law (e.g., first-order, second-order).[8]

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate proposed reaction mechanisms and experimental workflows for the validation of Cr(II) reactions.

ReactionMechanism_Cr_Hg CrII_HgII Cr(II) + Hg(II) CrIII_HgI Cr(III) + Hg(I) CrII_HgII->CrIII_HgI Rate-determining step CrII_HgI Cr(II) + Hg(I) CrIII_Hg0 Cr(III) + Hg(0) CrII_HgI->CrIII_Hg0 Fast Hg0_HgII Hg(0) + Hg(II) HgI2 (HgI)₂ Hg0_HgII->HgI2 Fast

Caption: Proposed mechanism for the reaction of Cr(II) with Hg(II).[1]

ExperimentalWorkflow_Kinetics cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions (Inert Atmosphere for Cr(II)) Temp_Control Thermostat Solutions Prep_Solutions->Temp_Control Mix_Reactants Mix Reactants Temp_Control->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time (Spectrophotometer) Mix_Reactants->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Determine_Rate Determine Initial Rate Plot_Data->Determine_Rate Vary_Conc Vary Reactant Concentrations Determine_Rate->Vary_Conc Determine_Order Determine Reaction Order and Rate Constant Vary_Conc->Determine_Order StoppedFlow_Workflow cluster_loading Reactant Loading cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Load_Syringes Load Reactant Solutions into Drive Syringes Prime_System Prime System to Remove Air Load_Syringes->Prime_System Push_Syringes Rapidly Push Syringes Prime_System->Push_Syringes Mixing Reactants Mix in Chamber Push_Syringes->Mixing Flow_Stop Flow Stops in Observation Cell Mixing->Flow_Stop Record_Data Record Absorbance vs. Time (ms) Flow_Stop->Record_Data Fit_Data Fit Kinetic Data to Integrated Rate Law Record_Data->Fit_Data Determine_k Determine Rate Constant (k) Fit_Data->Determine_k

References

A Comparative Guide to the Use of Chromium(II) Chloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents and synthetic routes is a critical decision that balances chemical efficiency with economic viability. Chromium(II) chloride (CrCl₂), a powerful reducing agent, has carved out a significant niche in complex organic synthesis, most notably in the Nozaki-Hiyama-Kishi (NHK) reaction. This guide provides a comprehensive cost-benefit analysis of using CrCl₂ in large-scale synthesis, offering a direct comparison with viable alternatives, supported by experimental data and detailed protocols.

Executive Summary

Chromium(II) chloride is a highly effective reagent for the chemoselective formation of carbon-carbon bonds, particularly in the synthesis of complex molecules with multiple functional groups. Its high cost when used in stoichiometric amounts, however, presents a significant economic barrier for large-scale production. The development of catalytic systems has mitigated this issue to some extent, but a thorough analysis of reagent costs, operational complexities, and waste disposal is essential for informed decision-making. This guide provides a side-by-side comparison of CrCl₂-mediated reactions with common alternatives, namely Grignard reagents and samarium(II) iodide, to elucidate the most suitable applications for each.

Cost-Benefit Analysis: CrCl₂ vs. Alternatives

The economic feasibility of a large-scale synthesis is a primary concern. The following table provides a comparative cost analysis of CrCl₂ and its alternatives. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.

Reagent/ComponentTypical PurityPrice Range (per kg)Key Cost Considerations
Chromium(II) Chloride (CrCl₂) Anhydrous >99%$320 - $1200High upfront cost, especially for stoichiometric use. Requires inert atmosphere for handling and storage, adding to operational costs.[1][2]
Manganese (Mn) Powder Electrolytic$2.50 - $10Used as a co-reductant in catalytic NHK reactions, significantly reducing the required amount of CrCl₂.
Zinc (Zn) Dust High Purity$80 - $300An alternative co-reductant to manganese in catalytic systems.[3][4][5]
Nickel(II) Chloride (NiCl₂) Anhydrous >98%$58 - $450Essential co-catalyst in the NHK reaction.[6][7][8]
Samarium(II) Iodide (SmI₂) Solution (0.1M in THF) Reagent Grade~$2500/L (estimate based on small quantities)Very high cost, typically limiting its use to smaller-scale, high-value syntheses where its unique reactivity is required.[1][3][9][10][11][12]
Grignard Reagents (e.g., Vinylmagnesium Bromide) VariesVaries by specific reagentGenerally lower in cost than organochromium reagents, but can be less chemoselective.

Performance and Applications: A Head-to-Head Comparison

The choice of reagent is not solely based on cost but also on its performance in a given chemical transformation. The NHK reaction, utilizing CrCl₂, is particularly valued for its exceptional chemoselectivity, allowing for the coupling of vinyl or aryl halides with aldehydes in the presence of other sensitive functional groups like ketones, esters, and amides.

FeatureNozaki-Hiyama-Kishi (NHK) Reaction (CrCl₂)Grignard ReactionSamarium(II) Iodide (SmI₂) Reaction
Chemoselectivity Excellent. Highly selective for aldehydes over other carbonyls.[5][6][7][8][13][14][15][16]Moderate to low. Reacts with a broader range of carbonyls and other electrophiles.Excellent. Known for its high chemoselectivity in various reductions and couplings.
Functional Group Tolerance High. Tolerates a wide range of functional groups.[5][6]Low. Incompatible with acidic protons and many reducible functional groups.High. Tolerant of many functional groups.
Stereoselectivity Generally provides good to excellent diastereoselectivity.Can be substrate-dependent and sometimes difficult to control.Often provides high stereoselectivity.
Reaction Conditions Mild, often at room temperature.[5]Requires anhydrous conditions; can be exothermic and require careful temperature control.Requires strictly anhydrous and oxygen-free conditions.
Substrate Scope Broad, including vinyl, aryl, and allyl halides/triflates.[6]Primarily alkyl, vinyl, and aryl halides.Wide range of substrates for reductive couplings.
Quantitative Performance Data

While exact yields are highly substrate-dependent, the following provides a general comparison based on literature reports for the coupling of a vinyl halide with an aldehyde:

ReactionTypical Yield RangeKey Remarks
Catalytic NHK Reaction 70-95%High yields are consistently achieved even with complex substrates.[4]
Grignard Reaction 50-80%Yields can be lower with sensitive substrates due to side reactions.
SmI₂ Mediated Coupling 70-90%Effective for specific applications, but cost is a major inhibitor for large-scale use.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of any synthetic procedure at scale.

Catalytic Nozaki-Hiyama-Kishi Reaction: General Procedure

This protocol outlines a typical setup for a catalytic NHK reaction.

Materials:

  • Chromium(II) chloride (anhydrous)

  • Manganese powder (activated)

  • Nickel(II) chloride (anhydrous)

  • Aldehyde

  • Vinyl or aryl halide/triflate

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reactor under an inert atmosphere, add CrCl₂ (5-10 mol%), NiCl₂ (1-5 mol%), and manganese powder (2-3 equivalents).

  • Add the anhydrous, degassed solvent and stir the suspension.

  • Add the aldehyde (1 equivalent) and the halide/triflate (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Scale-Up Considerations

Transitioning from a laboratory-scale reaction to large-scale industrial production presents a unique set of challenges.

Handling and Safety
  • CrCl₂: Chromium(II) chloride is highly hygroscopic and air-sensitive.[14] Large-scale handling requires specialized equipment such as glove boxes or closed-system charging to maintain an inert atmosphere. While divalent chromium is less toxic than the hexavalent form, all chromium compounds should be handled with care, using appropriate personal protective equipment (PPE).[2]

  • Grignard Reagents: These are often pyrophoric and react violently with water. Large-scale use necessitates strict moisture control and specialized fire-suppression systems.

  • SmI₂: Solutions of samarium(II) iodide are extremely air-sensitive and must be handled under a rigorously inert atmosphere.

Thermal Management and Process Safety

The NHK reaction is generally less exothermic than Grignard reactions. However, on a large scale, heat dissipation can become a significant issue. Proper reactor design with efficient cooling systems is crucial to maintain temperature control and prevent runaway reactions. Process safety studies, including reaction calorimetry, are essential to understand the thermal profile of the reaction and ensure safe operation.

Waste Disposal and Environmental Impact

The generation of hazardous waste is a major consideration in the cost-benefit analysis of any chemical process.

  • Chromium Waste: Chromium-containing waste is classified as hazardous and requires specialized and costly disposal procedures.[17] The development of catalytic NHK reactions has significantly reduced the volume of chromium waste, making the process more environmentally tenable.[7] The cost of disposing of hazardous waste can range from approximately $0.50 to $50 per kilogram, depending on the specific nature and classification of the waste.[1]

  • Magnesium and Samarium Waste: While generally considered less toxic than chromium, the disposal of large quantities of metal salts from Grignard and samarium-mediated reactions must also comply with environmental regulations.

Visualizing the Process

To better understand the workflow and the relationships between the key components of a catalytic Nozaki-Hiyama-Kishi reaction, the following diagrams are provided.

NHK_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification CrCl2 CrCl₂ (catalyst) Reactor Inert Atmosphere Reactor (e.g., THF, DMF) CrCl2->Reactor NiCl2 NiCl₂ (co-catalyst) NiCl2->Reactor Mn Mn (reductant) Mn->Reactor Aldehyde Aldehyde Aldehyde->Reactor Halide Vinyl/Aryl Halide Halide->Reactor Quench Quenching (H₂O or aq. NH₄Cl) Reactor->Quench Reaction Completion Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Product Final Product Purification->Product

Workflow for a Catalytic Nozaki-Hiyama-Kishi Reaction.

Catalytic_Cycle CrIII Cr(III) CrII Cr(II) CrIII->CrII Mn (reductant) Ni0 Ni(0) CrII->Ni0 2e⁻ OrganoNi R-Ni(II)-X Ni0->OrganoNi R-X (Oxidative Addition) NiII Ni(II) NiII->Ni0 Cr(II) OrganoNi->NiII Transmetalation w/ Cr(III) OrganoCr R-Cr(III)-X OrganoNi->OrganoCr Transmetalation Product_complex Product-Cr(III) Complex OrganoCr->Product_complex + Aldehyde Product_complex->CrIII Workup Product Product Product_complex->Product

Simplified Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction.

Conclusion

The use of chromium(II) chloride in large-scale synthesis, particularly through the catalytic Nozaki-Hiyama-Kishi reaction, offers a powerful and highly chemoselective method for the construction of complex molecules. While the initial cost of CrCl₂ is higher than that of traditional Grignard reagents, the benefits of high yields, excellent functional group tolerance, and milder reaction conditions can outweigh the upfront investment, especially in the synthesis of high-value pharmaceutical intermediates.

The development of catalytic systems using inexpensive co-reductants like manganese or zinc has significantly improved the economic and environmental profile of this reaction. However, the costs associated with handling air-sensitive reagents and the disposal of chromium-containing waste streams remain important considerations.

For syntheses where chemoselectivity is paramount and functional group tolerance is essential, the catalytic NHK reaction presents a compelling option for large-scale production. In contrast, for simpler molecules where cost is the primary driver and functional group sensitivity is less of a concern, Grignard reagents may offer a more economical solution. The extremely high cost of samarium(II) iodide generally limits its application to niche, small-scale syntheses. Ultimately, the choice of reagent will depend on a careful evaluation of the specific synthetic challenge, balancing the cost of reagents and waste disposal against the desired chemical efficiency and product purity.

References

A Comparative Guide to Chromium Reagents and Their Greener Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the creation of complex molecules, including active pharmaceutical ingredients (APIs). For decades, chromium(VI)-based reagents have been the go-to choice for this purpose. However, growing awareness of their significant environmental and health risks has necessitated a shift towards safer and more sustainable alternatives. This guide provides an objective comparison of the performance of traditional chromium reagents with greener alternatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for a given synthetic challenge.

The Environmental Burden of Chromium Reagents

Chromium(VI) compounds, such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC), are powerful and effective oxidizing agents.[1] However, their use comes with significant environmental and health concerns. Hexavalent chromium is a known human carcinogen and is highly toxic.[1][2][3] Inhalation of chromium(VI) can lead to an increased risk of lung cancer and other respiratory issues.[2] The disposal of chromium-containing waste is heavily regulated and costly, adding to the overall economic and environmental burden of these reagents.[1] The toxicity of chromium is highly dependent on its oxidation state, with Cr(VI) being significantly more toxic than the less mobile Cr(III) state.[2][4]

Greener Alternatives: A Move Towards Sustainable Chemistry

In line with the principles of green chemistry, which advocate for the use of substances and processes that reduce or eliminate the use and generation of hazardous substances, a variety of safer and more environmentally benign alternatives to chromium reagents have been developed.[5][6] These alternatives often utilize less toxic metals, non-metal-based reagents, or catalytic systems with milder oxidants like molecular oxygen or hydrogen peroxide.[7][8][9]

Performance Comparison of Oxidizing Agents

The choice of an oxidizing agent is a critical decision in synthesis design, impacting yield, selectivity, reaction time, and overall process sustainability. The following tables provide a quantitative comparison of chromium reagents and their greener alternatives for the oxidation of primary and secondary alcohols.

Table 1: Oxidation of Primary Alcohols to Aldehydes

OxidantSubstrateReaction Time (h)Temperature (°C)Typical Yield (%)Key Features & Drawbacks
Chromium Reagents
Pyridinium Chlorochromate (PCC)[1][10]Benzyl Alcohol1 - 4Room Temp.~80-95Good for simple primary alcohols; can be acidic.[1][10]
Pyridinium Dichromate (PDC)[1]Benzyl Alcohol1 - 5Room Temp.~85-95Less acidic than PCC; suitable for acid-sensitive substrates.[1]
Greener Alternatives
Dess-Martin Periodinane (DMP)[1][10]Benzyl Alcohol0.5 - 3Room Temp.>95Excellent yields, mild conditions, broad functional group tolerance.[1][10]
Swern Oxidation[1]Benzyl Alcohol0.5 - 2-78 to Room Temp.>95High yields, excellent for sensitive substrates, but requires cryogenic conditions and produces a foul odor.[1]
Molybdenum Catalyst / H₂O₂[11]Various AlcoholsNot specifiedNot specifiedNot specifiedEliminates the use of chromium compounds.[11]

Table 2: Oxidation of Secondary Alcohols to Ketones

OxidantSubstrateReaction Time (h)Temperature (°C)Typical Yield (%)Key Features & Drawbacks
Chromium Reagents
Chromic Acid (Jones Reagent)[1][12]2-Octanol1 - 30 - Room Temp.~85-95Strong oxidant, effective for robust substrates.[1][12]
Pyridinium Chlorochromate (PCC)[1]2-Octanol2 - 6Room Temp.~80-90Generally effective, but can be sluggish with hindered alcohols.[1]
Pyridinium Dichromate (PDC)[1]2-Octanol2 - 8Room Temp.~85-95Good yields, milder than chromic acid.[1]
Greener Alternatives
Dess-Martin Periodinane (DMP)[1]2-Octanol0.5 - 2Room Temp.>95Excellent yields and mild conditions.[1]
Swern Oxidation[1]2-Octanol0.5 - 2-78 to Room Temp.>95High yields, suitable for a wide range of secondary alcohols.[1]
Nanocrystalline TiO₂ / H₂O₂[8]DiphenylcarbinolNot specified40-5092Heterogeneous catalyst, reusable, water is the only byproduct.[8]
N-Bromosuccinimide (NBS)[13]Olefin Intermediate< 0.08 (5 min)Room Temp.>90Fast, clean, and robust reaction avoiding toxic metals.[13]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory. Below are representative procedures for a traditional chromium-based oxidation and a greener alternative.

Traditional Method: Jones Oxidation of a Secondary Alcohol

Reaction: Oxidation of a secondary alcohol to a ketone using chromic acid (Jones Reagent).[12][14]

Safety Precaution: Chromium(VI) compounds are toxic and carcinogenic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

Procedure:

  • Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol in a minimal amount of acetone. Cool the flask in an ice-water bath.[12]

  • Prepare Jones Reagent: In a separate beaker, carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid. Slowly add this mixture to cold water.[12] A common preparation involves dissolving 25 g of chromium trioxide in 25 mL of concentrated sulfuric acid and slowly adding this solution to 75 mL of ice-cold water.[12]

  • Addition of Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 20°C.[12]

  • Reaction Monitoring: Continue the addition until the characteristic orange color of the reagent persists, indicating the reaction is complete.[14]

  • Workup: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Add water to dissolve the chromium salts. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.[12]

  • Purification: Purify the crude product by recrystallization or column chromatography.[12]

Greener Alternative: Molybdenum-Catalyzed Oxidation

Reaction: A greener approach to the oxidation of an alcohol using a molybdenum catalyst and hydrogen peroxide.[11]

Procedure:

This method utilizes a molybdenum catalyst, formed from sodium molybdate, which is activated by aqueous hydrogen peroxide to act as the oxidizing agent.[11] This approach successfully eliminates the need for chromium compounds.[11]

A detailed, step-by-step protocol for this specific reaction is often proprietary or specific to the research group that developed it. However, the general principle involves the in-situ formation of a molybdenum-peroxo species that carries out the oxidation.

Visualizing the Chemical Pathways

The following diagrams illustrate the general workflows and mechanisms of chromium-based and alternative oxidation reactions.

G cluster_0 Chromium-Based Oxidation Workflow Start Start Dissolve Alcohol in Acetone Dissolve Alcohol in Acetone Start->Dissolve Alcohol in Acetone Slow Addition of Reagent Slow Addition of Reagent Dissolve Alcohol in Acetone->Slow Addition of Reagent Prepare Jones Reagent Prepare Jones Reagent Prepare Jones Reagent->Slow Addition of Reagent Reaction Monitoring Reaction Monitoring Slow Addition of Reagent->Reaction Monitoring Workup & Extraction Workup & Extraction Reaction Monitoring->Workup & Extraction Purification Purification Workup & Extraction->Purification Final Product Final Product Purification->Final Product G cluster_1 Greener Oxidation Alternative Workflow (General) Start Start Combine Alcohol, Catalyst, & Solvent Combine Alcohol, Catalyst, & Solvent Start->Combine Alcohol, Catalyst, & Solvent Add Green Oxidant (e.g., H2O2) Add Green Oxidant (e.g., H2O2) Combine Alcohol, Catalyst, & Solvent->Add Green Oxidant (e.g., H2O2) Reaction Reaction Add Green Oxidant (e.g., H2O2)->Reaction Simpler Workup Simpler Workup Reaction->Simpler Workup Purification Purification Simpler Workup->Purification Final Product Final Product Purification->Final Product G Alcohol Alcohol Chromate Ester Intermediate Chromate Ester Intermediate Alcohol->Chromate Ester Intermediate + Cr(VI) Carbonyl Compound Carbonyl Compound Chromate Ester Intermediate->Carbonyl Compound α-proton transfer Cr(IV) Species Cr(IV) Species Chromate Ester Intermediate->Cr(IV) Species

References

A Comparative Guide to the Efficacy of Catalytic vs. Stoichiometric Chromium(II) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Chromium(II) reagents are powerful and versatile tools in modern organic synthesis, prized for their exceptional chemoselectivity and high functional group tolerance.[1][2] Traditionally, these reactions were performed using stoichiometric or even super-stoichiometric amounts of chromium(II) salts, leading to significant challenges related to cost and toxic metal waste.[3] The development of catalytic systems, which regenerate the active Cr(II) species in situ, represents a major advancement towards more sustainable and economical chemical processes.[4][5]

This guide provides an objective comparison of the efficacy, experimental considerations, and overall performance of catalytic versus stoichiometric chromium(II) reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Concepts: Stoichiometric vs. Catalytic Approaches

Stoichiometric Chromium(II) Reactions: In this classic approach, Cr(II) acts as a reagent and is consumed during the reaction.[6] The most prominent example is the Nozaki-Hiyama-Kishi (NHK) reaction, where an organochromium(III) intermediate is formed from an organic halide and two equivalents of Cr(II) chloride. This intermediate then adds to an aldehyde with high chemoselectivity.[1][7] While reliable and effective, the major drawback is the generation of large quantities of chromium waste.[3]

Catalytic Chromium(II) Reactions: To overcome the limitations of the stoichiometric method, catalytic versions were developed.[8] These systems use a sub-stoichiometric amount of a chromium salt (e.g., 1-15 mol%).[4][9] The active Cr(II) species is continuously regenerated from the Cr(III) byproduct of the main reaction using a cheap and non-toxic stoichiometric reductant, most commonly manganese powder.[4] This approach dramatically reduces chromium waste and enhances the overall efficiency and cost-effectiveness of the transformation.[5][10]

Data Presentation: Performance Comparison

The choice between a stoichiometric and catalytic approach often depends on the specific synthetic challenge, scale, and desired efficiency. The following tables summarize the key differences and performance metrics.

Table 1: Qualitative Comparison of Stoichiometric and Catalytic Cr(II) Systems

FeatureStoichiometric Cr(II) ReactionsCatalytic Cr(II) Reactions
Chromium Reagent Consumed as a reactant (≥2 equivalents)[7]Used in catalytic amounts (e.g., 1-15 mol%); regenerated[4][9]
Waste Generation High (large amounts of chromium salts)[3]Low (stoichiometric waste is typically a less toxic metal salt, e.g., MnCl₂)[4]
Cost-Effectiveness Lower, due to the high cost and quantity of CrCl₂ required.[4]Higher, significant reduction in the amount of expensive chromium reagent.
Green Chemistry Poor alignment due to high metal waste.[5]Strong alignment with principles of catalysis and waste reduction.[11]
Reaction Setup Simpler; direct use of CrCl₂.More complex; requires a stoichiometric co-reductant (e.g., Mn) and additives (e.g., TMSCl).[4][7]
Key Application Nozaki-Hiyama-Kishi (NHK) reaction, Reformatsky-type reactions.[1]Primarily developed for the NHK reaction and other cross-couplings.[9][12]

Table 2: Quantitative Comparison for a Representative Nozaki-Hiyama-Kishi Reaction (Data synthesized from representative procedures)

ParameterStoichiometric NHKCatalytic NHK
CrCl₂ Loading 2.0 - 4.0 equiv.10 - 15 mol %[4]
NiCl₂ Co-catalyst 0.1 - 1.0 mol %[7]0.1 - 1.0 mol %[8]
Stoichiometric Reductant NoneMn powder (2.0 - 4.0 equiv.)[9]
Additive NoneTMSCl or other chlorosilanes (2.0 - 6.0 equiv.)[4][9]
Typical Yield Good to Excellent (e.g., 80-95%)[9]Good to Excellent (e.g., 79-88%)[9]
Reaction Time 6 - 24 hours24 - 90 hours[4]
Substrate Scope Broad: Aryl, alkenyl, alkynyl, allyl halides.[4]Broad: Aryl, alkenyl, alkynyl, allyl halides and triflates.[4]

Experimental Protocols

Below are representative protocols for conducting stoichiometric and catalytic chromium(II)-mediated coupling reactions. Anhydrous and oxygen-free conditions are critical for success, as Cr(II) is highly sensitive to air and moisture.[8][13]

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol describes the coupling of an organic halide with an aldehyde using stoichiometric CrCl₂.

Materials:

  • Anhydrous CrCl₂

  • NiCl₂ (as a co-catalyst)

  • Aldehyde (1.0 mmol)

  • Organic Halide (1.2 mmol)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CrCl₂ (4.0 mmol, 4.0 equiv.) and NiCl₂ (0.01 mmol, 1 mol%).

  • Add anhydrous, deoxygenated THF (10 mL) via syringe. Stir the resulting suspension vigorously at room temperature.

  • In a separate flask, prepare a solution of the aldehyde (1.0 mmol) and the organic halide (1.2 mmol) in anhydrous THF (5 mL).

  • Add the substrate solution dropwise to the stirred CrCl₂ suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Upon completion, carefully quench the reaction by pouring the mixture into 50 mL of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol details a chromium-catalyzed coupling using manganese as the stoichiometric reductant to regenerate the active Cr(II) species.[4]

Materials:

  • Anhydrous CrCl₂ or CrCl₃ (as a pre-catalyst, 10-15 mol%)[4]

  • NiCl₂ (as a co-catalyst, 1-2 mol%)

  • Manganese powder (4.0 mmol, 4.0 equiv.)

  • Trimethylchlorosilane (TMSCl) (6.0 mmol, 6.0 equiv.)

  • Aldehyde (1.0 mmol)

  • Organic Halide (1.1 mmol)

  • Anhydrous, deoxygenated solvent (e.g., THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add manganese powder (4.0 mmol) and anhydrous CrCl₂ (0.15 mmol, 15 mol%).

  • Add anhydrous, deoxygenated THF (10 mL) via syringe and stir the suspension.

  • Add the aldehyde (1.0 mmol), the organic halide (1.1 mmol), and finally TMSCl (6.0 mmol) to the reaction mixture.[9]

  • Stir the reaction vigorously at room temperature or as required (e.g., 50 °C) for 24-90 hours. The reaction progress should be monitored by TLC or GC-MS.[4]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl.

  • Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether) (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes behind catalytic chromium(II) reactions and compare the workflows.

G cluster_cycle Catalytic Cycle of Cr(II) Regeneration Cr2 Cr(II) (active catalyst) OrganoCr R-Cr(III)-X Cr2->OrganoCr  Oxidative  Addition Cr3_alkoxide Product-Cr(III) Complex Cr3_alkoxide->Cr2  Reduction  (Regeneration) product_release H₂O Workup Cr3_alkoxide->product_release  Product  Formation Cr3_halide Cr(III)X₃ OrganoCr->Cr3_alkoxide  Nucleophilic  Addition reductant Mn⁰ reductant->Cr3_alkoxide organic_halide R-X organic_halide->Cr2 aldehyde R'CHO aldehyde->OrganoCr

Caption: Simplified catalytic cycle for a Cr(II)-mediated reaction.

G cluster_stoich Stoichiometric Workflow cluster_cat Catalytic Workflow S1 Mix Aldehyde, R-X, and Stoichiometric CrCl₂ S2 Reaction S1->S2 S3 Product + Cr(III) Waste S2->S3 C1 Mix Aldehyde, R-X, Catalytic CrCl₂, Mn⁰, TMSCl C2 Reaction C1->C2 C3 Product + Cr(III) C2->C3 C4 Cr(II) Regeneration (via Mn⁰) C3->C4 C4->C2

Caption: Logical workflow comparison: Stoichiometric vs. Catalytic.

References

A Comparative Guide to the Stereoselectivity of Chromium(II)-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(II)-mediated reactions are powerful tools in organic synthesis, prized for their high chemoselectivity and functional group tolerance. A key feature of these reactions is their capacity for stereocontrol, enabling the synthesis of complex chiral molecules. This guide provides a comparative analysis of the stereoselectivity observed in various chromium(II)-mediated reactions, supported by experimental data and detailed protocols.

Diastereoselectivity in Acyclic Systems: The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction, a cornerstone of chromium(II)-mediated chemistry, demonstrates notable diastereoselectivity in the formation of homoallylic alcohols. A distinguishing characteristic of this reaction is its preference for producing the anti-diastereomer, often irrespective of the geometry of the starting allylic halide.[1] This high anti-selectivity is a significant advantage in synthetic planning.

Table 1: Diastereoselectivity in the Nozaki-Hiyama-Kishi Reaction of Crotyl Halides with Aldehydes

EntryAldehydeCrotyl Halide (Isomer)Diastereomeric Ratio (anti:syn)Reference
1Benzaldehyde(E)-Crotyl bromide>90:10[1]
2Cyclohexanecarboxaldehyde(E)-Crotyl bromide>90:10[1]
3Benzaldehyde(Z)-Crotyl bromide>90:10[1]
Experimental Protocol: Catalytic Nozaki-Hiyama-Kishi Reaction

A representative procedure for a chromium-catalyzed NHK reaction is as follows:

  • To a stirred suspension of manganese powder (stoichiometric reductant) and a catalytic amount of CrCl₂ (7 mol%) in anhydrous THF, trimethylchlorosilane (TMSCl) is added at room temperature.[2]

  • A solution of the aldehyde and the allylic halide in THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired homoallylic alcohol.

NHK_Workflow cluster_prep Catalyst Regeneration cluster_reaction C-C Bond Formation Mn Mn(0) CrCl2 Cr(II)Cl2 Mn->CrCl2 2e- CrCl3 Cr(III)Cl3 Aldehyde Aldehyde Organochromium Allyl-Cr(III) Intermediate CrCl2->Organochromium Product Homoallylic Alcohol Aldehyde->Product AllylHalide Allylic Halide AllylHalide->Organochromium Organochromium->Product start->Mn Enantioselective_Pathway CrCl2 CrCl2 ChiralCrComplex Chiral Cr(II) Complex CrCl2->ChiralCrComplex ChiralLigand Chiral Ligand (e.g., Sulfonamide/Oxazoline) ChiralLigand->ChiralCrComplex TransitionState Diastereomeric Transition States ChiralCrComplex->TransitionState Aldehyde Prochiral Aldehyde Aldehyde->TransitionState AllylHalide Allylic Halide AllylHalide->TransitionState MajorEnantiomer Major Enantiomer (e.g., (R)-Product) TransitionState->MajorEnantiomer Lower Energy MinorEnantiomer Minor Enantiomer (e.g., (S)-Product) TransitionState->MinorEnantiomer Higher Energy

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Chromium(II) chloride, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Chromium(II) chloride, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Chromium(II) chloride is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also air and moisture sensitive.[1] Before any handling or disposal procedures, it is crucial to be familiar with the following safety protocols:

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Chromium(II) chloride. This includes:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles. A full-face shield is required if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat and protective work clothing, including long sleeves and pants.

  • Respiratory Protection: All handling of powdered Chromium(II) chloride should be performed in a certified chemical fume hood to avoid inhalation.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.

All containers for chromium-containing waste must be clearly labeled.[4] Safety showers and eyewash stations should be readily accessible.[4]

Spill and Emergency Procedures: In the event of a spill, evacuate non-essential personnel from the area and ensure it is well-ventilated. For dry spills, use dry clean-up procedures to avoid generating dust.[5][6] Moisten the spilled material first or use a HEPA-filter vacuum for clean-up and place the material into sealed containers for disposal.[7] Do not use compressed air for cleanup. For wet spills, vacuum or shovel the material into labeled containers for disposal.[6] Wash the spill area with large amounts of water, and prevent runoff into drains.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to Chromium(II) chloride and its disposal.

Data PointValueReference
Acute Oral Toxicity (LD50, Rat) 1,870 mg/kg[8]
EPA Hazardous Waste Number (Corrosivity) D002[8]
EPA Hazardous Waste Number (Toxicity) D007[8]
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Chromium > 5 mg/L[8]

Disposal Workflow

The proper disposal of Chromium(II) chloride waste involves a multi-step process to ensure safety and environmental compliance. The following diagram illustrates the logical workflow for this procedure.

DisposalWorkflow cluster_prep Preparation & Handling cluster_treatment Waste Treatment cluster_separation Separation cluster_disposal Final Disposal start Start: Chromium(II) Chloride Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Water fume_hood->dissolve precipitate Precipitate as Chromium(III) Hydroxide (B78521) (add Sodium Hydroxide) dissolve->precipitate check_ph Adjust pH to 8.5-9 precipitate->check_ph settle Allow Precipitate to Settle check_ph->settle filter Filter the Mixture settle->filter liquid_waste Liquid Supernatant filter->liquid_waste solid_waste Solid Chromium Hydroxide Precipitate filter->solid_waste test_liquid Test Supernatant for Residual Chromium liquid_waste->test_liquid package_solid Package Solid Waste in a Labeled, Sealed Container solid_waste->package_solid dispose_liquid Dispose Down the Drain with Copious Amounts of Water (if within local sewer limits) test_liquid->dispose_liquid re_treat Re-treat if Necessary test_liquid->re_treat Above Limit re_treat->precipitate licensed_disposal Dispose of as Hazardous Waste via a Licensed Contractor package_solid->licensed_disposal

Caption: A workflow diagram for the proper disposal of Chromium(II) chloride waste.

Experimental Protocol: Precipitation of Chromium(II) Chloride Waste

For liquid waste containing dissolved Chromium(II) chloride, chemical precipitation is a common and effective treatment method to convert the soluble chromium into a more stable, solid form before disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.

Objective: To precipitate chromium ions from an aqueous solution as chromium(III) hydroxide, a less soluble and less toxic compound.

Materials:

  • Aqueous Chromium(II) chloride waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Spatula

  • Designated hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, carefully transfer the aqueous Chromium(II) chloride waste to a large beaker. If the waste is a solid, dissolve it in water first.

  • Precipitation: While stirring the solution, slowly add the sodium hydroxide solution. The addition of a base will cause the precipitation of chromium(III) hydroxide (Cr(OH)₃), which will appear as a solid precipitate. The optimal pH for the precipitation of chromium hydroxide is between 8.5 and 9.[1]

  • pH Adjustment: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue to add the sodium hydroxide solution until the pH of the mixture is stable within the 8.5-9 range.

  • Settling: Once the desired pH is reached, stop adding the base and turn off the stirrer. Allow the precipitate to settle for at least one hour. This will allow for more complete precipitation and easier separation.

  • Separation: Separate the solid precipitate from the liquid supernatant by filtration.

  • Supernatant Testing: The liquid supernatant should be tested for residual chromium content to ensure it meets local sewer discharge limits before disposal. If the chromium concentration is still above the permissible limit, the precipitation process should be repeated.

  • Waste Disposal:

    • Solid Waste: The collected solid chromium hydroxide precipitate is considered hazardous waste. It must be dried and placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If the supernatant meets local discharge limits, it can be neutralized to a pH between 6 and 8 and then poured down the drain with copious amounts of water.

  • Final Disposal: The sealed container with the solid chromium hydroxide waste must be disposed of through a licensed hazardous waste disposal company.[8] Contaminated packaging should be disposed of as unused product.[8]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of Chromium(II) chloride, protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE IMPLEMENTATION REQUIRED: This document provides critical safety and logistical protocols for the handling and disposal of Chromium(II) chloride (CrCl₂). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.

Chromium(II) chloride is a powerful reducing agent utilized in various organic transformations. Due to its hazardous nature, including being corrosive, harmful if swallowed, and causing serious eye and skin irritation, stringent safety measures are imperative.[1][2][3] This guide will serve as your preferred source for laboratory safety and chemical handling of Chromium(II) chloride, empowering you to work safely and effectively.

Essential Safety and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling Chromium(II) chloride to ensure the appropriate selection and use of Personal Protective Equipment (PPE). The following table summarizes the required PPE and engineering controls.

EquipmentSpecificationPurpose
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.[4][5]To protect against splashes and airborne particles.
Hand Protection Nitrile or PVC gloves.[4][5]To prevent skin contact. For prolonged or heavy use, consider double-gloving.
Body Protection A fire/flame-resistant and impervious lab coat.[6]To protect against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid vapors and inorganic dusts is required if exposure limits are exceeded or if dusts or aerosols are generated.[4][5]To prevent inhalation of harmful dust or vapors.
Engineering Controls A certified chemical fume hood.All handling of solid and solutions of Chromium(II) chloride must be performed within a fume hood to minimize inhalation exposure.[5]

Quantitative Data

The following table provides key quantitative data for Chromium(II) chloride for easy reference.

PropertyValue
Chemical Formula CrCl₂
Molar Mass 122.90 g/mol
Melting Point 824 °C (1515.2 °F)[1]
Boiling Point 1,302 °C (2,376 °F)
Density 2.88 g/cm³
Oral LD50 (rat) 1870 mg/kg[4]
OSHA PEL (8-hr TWA) 0.5 mg/m³ (as Chromium)
NIOSH REL (10-hr TWA) 0.5 mg/m³ (as Chromium)
ACGIH TLV (8-hr TWA) 0.5 mg/m³ (as Chromium)

Operational Plan: Step-by-Step Handling Procedures

Preparation and Pre-Handling:
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as specified in the table above.[6]

Weighing and Transfer:
  • Conduct all weighing and transfer operations within the fume hood to minimize exposure.[5]

  • Use a dedicated spatula for handling the compound.

  • Place a weighing paper or boat on the balance and tare it.

  • Carefully transfer the desired amount of Chromium(II) chloride powder from the stock container to the weighing paper/boat, avoiding the creation of dust.[5]

  • If any powder is spilled, clean it up immediately following the spill cleanup protocol.

Storage:
  • Store Chromium(II) chloride in a cool, dry, and well-ventilated area.[3][5]

  • Keep the container tightly closed to prevent absorption of moisture and potential reaction with air.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • DO NOT use aluminum or galvanized containers.[4]

Experimental Protocol: Reduction of an Alkyl Halide

The following protocol details the reduction of an alkyl halide to the corresponding alkane using Chromium(II) chloride generated in situ from Chromium(III) chloride and zinc dust.[1]

Materials:
  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • Alkyl halide (e.g., 1-bromododecane)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (flame-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous CrCl₃ (4.0 mmol) and activated zinc dust (8.0 mmol).[1]

  • The flask is sealed with septa and purged with argon for 15 minutes.[1]

  • Anhydrous THF (40 mL) is added via syringe, and the resulting suspension is stirred vigorously at room temperature. The color of the solution should gradually change to the characteristic bright blue of the Cr(II) ion, which may take 30-60 minutes.[1]

  • A solution of the alkyl halide (e.g., 1-bromododecane, 2.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension.[1]

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).[1]

  • Upon completion, the reaction is carefully quenched by the slow addition of 20 mL of deionized water.[1]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).[1]

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by flash column chromatography on silica gel to yield the pure alkane.[1]

Emergency Procedures

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]

Spill Response:

For minor spills, trained personnel wearing appropriate PPE can clean up the spill. For major spills, evacuate the area and contact emergency personnel.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[5]

  • Isolate the Area: Restrict access to the spill area.[5]

  • Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.[5]

  • Containment: Gently cover the spill with absorbent pads or an inert absorbent material to prevent the powder from becoming airborne. Do not use combustible materials like paper towels.[6]

  • Cleanup: Work from the outside of the spill inwards to prevent spreading. Collect all contaminated materials in a designated, labeled hazardous waste container.[6]

  • Decontamination: Decontaminate the spill area with soap and water.[6]

Disposal Plan

All waste containing Chromium(II) chloride must be handled as hazardous waste.[4]

  • Collect all contaminated materials, including disposable PPE, weighing papers, and spill cleanup materials, in a designated, sealed hazardous waste container.[5]

  • Label the container clearly as "Hazardous Waste: Chromium(II) Chloride."[5]

  • Dispose of the waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[3]

Visual Workflow Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage Prep1 Conduct Risk Assessment Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Verify Fume Hood Operation Prep2->Prep3 Handling1 Weigh/Transfer in Fume Hood Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Clean1 Decontaminate Equipment Handling2->Clean1 Store1 Store in Cool, Dry, Well-Ventilated Area Handling2->Store1 Clean2 Dispose of Waste Properly Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4 Store2 Keep Container Tightly Sealed Store1->Store2

Caption: Workflow for the safe handling of Chromium(II) chloride.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major Alert Alert Personnel MinorSpill->Alert MajorSpill->Alert Isolate Isolate Area Alert->Isolate Evacuate Evacuate Area Alert->Evacuate DonPPE Don Full PPE Isolate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose ContactEH Contact EHS Evacuate->ContactEH

Caption: Decision flowchart for Chromium(II) chloride spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.